molecular formula C18H19NO3 B3269370 Neopinone CAS No. 509-66-0

Neopinone

Cat. No.: B3269370
CAS No.: 509-66-0
M. Wt: 297.3 g/mol
InChI Key: LJVKMVSYTWPNGA-UUWFMWQGSA-N
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Description

Neopinone is the beta,gamma-unsaturated ketone resulting from the hydrolysis of the methyl enol ether group of thebaine. It is a key intermediate in the biosynthesis of codeine and morphine in the opium poppy, Papaver somniferum. It is a morphinane alkaloid and an organic heteropentacyclic compound. It is a conjugate base of a this compound(1+). It derives from a hydride of a morphinan.

Properties

IUPAC Name

(4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-4,6,12,17H,5,7-9H2,1-2H3/t12-,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVKMVSYTWPNGA-UUWFMWQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=O)CC=C2C1CC5=C3C(=C(C=C5)OC)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345741
Record name Neopinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105762-42-3, 509-66-0
Record name Morphinan-6-one, 8,14-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α)-(±)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5α)-8,14-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Neopinone: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopinone, a pivotal intermediate in the biosynthesis of morphine and codeine, holds significant interest for researchers in alkaloid chemistry, pharmacology, and drug development. This comprehensive technical guide delineates the chemical structure, physicochemical properties, and biological context of this compound. It provides a summary of its spectral data, details on its synthesis, and outlines key experimental protocols relevant to its study. Furthermore, this guide illustrates the critical biosynthetic pathway involving this compound and provides a logical workflow for its investigation.

Chemical Structure and Properties

This compound is a morphinan alkaloid characterized by a pentacyclic ring structure. Its systematic IUPAC name is (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1].

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₃[1]
Molecular Weight 297.35 g/mol [1]
IUPAC Name (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1]
CAS Number 509-66-0[1]
ChEBI ID 7510[1]
PubChem CID 12313212[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Description Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
pKa Not reported

Table 3: Spectral Data of this compound

Spectral Data TypeKey FeaturesSource
Mass Spectrometry [M+H]⁺ = 298[1]
¹H NMR Data not explicitly available in search results.
¹³C NMR Data not explicitly available in search results.

Biological Significance and Signaling Pathways

This compound is a critical intermediate in the biosynthesis of the potent analgesics codeine and morphine in the opium poppy (Papaver somniferum)[1]. It is formed from thebaine through the action of the enzyme thebaine 6-O-demethylase[2]. Subsequently, this compound is enzymatically isomerized to codeinone by this compound isomerase[2]. This isomerization is a crucial step, channeling the metabolic flux towards the production of morphinan alkaloids.

Morphine Biosynthesis Pathway Thebaine Thebaine This compound This compound Thebaine->this compound Thebaine 6-O-demethylase Codeinone Codeinone This compound->Codeinone This compound Isomerase Codeine Codeine Codeinone->Codeine Codeinone Reductase Morphine Morphine Codeine->Morphine Codeine O-demethylase

Figure 1: Biosynthetic pathway from thebaine to morphine, highlighting the role of this compound.

While this compound is primarily recognized for its role in this biosynthetic pathway, its broader pharmacological profile, including its direct interaction with opioid receptors, is not extensively characterized in the public domain. Standard assays to investigate such properties would include opioid receptor binding assays and in vivo analgesia models.

Experimental Protocols

Synthesis of this compound from Thebaine

An improved method for the conversion of thebaine to this compound involves oxymercuration followed by hydrolysis[3].

Materials:

  • Thebaine

  • Mercuric acetate

  • Methanol (refluxing)

  • 3 N Acetic acid or Sodium borohydride

  • Ether

  • Methylene chloride

  • Anhydrous hydrogen chloride or hydrogen bromide

Procedure:

  • Perform oxymercuration of thebaine with mercuric acetate in refluxing methanol. This yields the intermediate 7-acetomercurithis compound dimethyl ketal[3].

  • Hydrolyze the intermediate with 3 N acetic acid to yield this compound. Alternatively, reduce the organomercury compound with sodium borohydride followed by mild acid hydrolysis of the resulting this compound dimethyl ketal[3].

  • The this compound can be further isomerized to codeinone. This equilibrium mixture can be shifted towards codeinone by treatment with anhydrous hydrogen chloride or hydrogen bromide in a mixture of ether and methylene chloride, followed by elimination of the hydrogen halide from the intermediate 8-halodihydrocodeinone[3].

This compound Isomerase Assay

This assay is designed to measure the enzymatic conversion of this compound to codeinone.

Materials:

  • Purified this compound isomerase

  • This compound substrate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Quenching solution (e.g., 1 M citric acid)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the assay buffer and this compound.

  • Initiate the reaction by adding a known amount of purified this compound isomerase.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by LC-MS/MS to quantify the amount of codeinone produced.

Experimental Workflow for this compound Isomerase Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Assay Buffer Mix Combine Buffer and this compound Buffer->Mix Substrate This compound Substrate->Mix Enzyme This compound Isomerase Incubate Add Enzyme and Incubate Enzyme->Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Quantify Codeinone LCMS->Data

References

The Neopinone Biosynthetic Pathway in Papaver somiferum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opium poppy, Papaver somiferum, is the exclusive natural source of morphine and other clinically significant benzylisoquinoline alkaloids. The biosynthesis of these compounds involves a complex network of enzymatic reactions. A critical juncture in the pathway leading to morphine is the conversion of thebaine to neopinone, and its subsequent isomerization to codeinone. This technical guide provides an in-depth exploration of the core enzymes and reactions of the this compound biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical processes.

The Core Pathway: From Thebaine to Codeine

The conversion of thebaine to codeine is a key segment of the morphine biosynthetic pathway. This process is primarily mediated by two key enzymes: Thebaine 6-O-demethylase (T6ODM) and this compound Isomerase (NISO), followed by the action of Codeinone Reductase (COR).

1. Thebaine 6-O-demethylase (T6ODM): This enzyme catalyzes the O-demethylation of thebaine at the 6th position to produce this compound. T6ODM is a non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase.[1]

2. This compound Isomerase (NISO): Previously thought to be a spontaneous reaction, the isomerization of this compound to codeinone is now understood to be catalyzed by the enzyme this compound Isomerase (NISO).[2] This enzymatic step is crucial for channeling the metabolic flux towards the production of codeine and subsequently morphine, preventing the accumulation of the side-products neopine and neomorphine.[3]

3. Codeinone Reductase (COR): Codeinone is then reduced to codeine by the NADPH-dependent enzyme Codeinone Reductase (COR). COR can also reduce this compound to neopine, an irreversible reaction that acts as a metabolic sink.[2]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway.

EnzymeSubstrateApparent Km (µM)Reference
Thebaine 6-O-demethylase (T6ODM)Thebaine20 ± 7[4]
Codeinone Reductase (COR)Codeinone23
NADPH168
Codeine99 (without NISO)[2]
Codeine147 (with NISO)[2]

Table 1: Michaelis-Menten Constants (Km) for Key Enzymes.

EnzymeOptimal pHOptimal Temperature (°C)Molecular Weight (kDa)Reference
Codeinone Reductase (COR)7.04035 ± 1

Table 2: General Properties of Codeinone Reductase (COR).

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

Neopinone_Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Neopine Neopine (Side-product) This compound->Neopine COR (NADPH) Codeine Codeine Codeinone->Codeine COR (NADPH)

Caption: The enzymatic conversion of thebaine to codeine.

Experimental Workflow: Virus-Induced Gene Silencing (VIGS)

VIGS_Workflow cluster_0 Vector Construction cluster_1 Agroinfiltration cluster_2 Analysis GeneFragment Target Gene Fragment (e.g., NISO) Ligation Ligation GeneFragment->Ligation TRV_Vector Tobacco Rattle Virus (TRV) Vector (pTRV2) TRV_Vector->Ligation RecombinantVector Recombinant pTRV2 Vector Ligation->RecombinantVector Agrobacterium Agrobacterium tumefaciens Transformation RecombinantVector->Agrobacterium Infiltration Vacuum Infiltration of Papaver somniferum Seedlings Agrobacterium->Infiltration SilencedPlant Gene-Silenced Plant Infiltration->SilencedPlant Analysis Metabolite and Transcript Analysis (qRT-PCR, LC-MS/MS) SilencedPlant->Analysis

Caption: Workflow for VIGS in Papaver somniferum.

Experimental Protocols

Protocol 1: Enzyme Assay for Thebaine 6-O-demethylase (T6ODM)

This protocol is adapted from a standardized assay for 2-oxoglutarate/Fe(II)-dependent dioxygenases.[5]

Materials:

  • Purified T6ODM enzyme

  • Thebaine solution (substrate)

  • α-ketoglutarate (2-oxoglutarate) solution

  • Ferrous sulfate (FeSO₄) solution

  • Sodium ascorbate solution

  • Tris-HCl buffer (100 mM, pH 7.4) containing 10% (v/v) glycerol and 14 mM β-mercaptoethanol

  • Ethanol

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µM Thebaine

    • 500 µM α-ketoglutarate

    • 500 µM Ferrous sulfate

    • 10 mM Sodium ascorbate

    • 100 ng/µL purified T6ODM

    • Tris-HCl buffer (to a final volume of 100 µL)

    • 5% (v/v) Ethanol

  • Use a denatured protein sample as a negative control.

  • Incubate the reaction mixture at 30°C for 16 hours.

  • Terminate the reaction by adding an appropriate quenching solution (e.g., methanol or acetonitrile).

  • Centrifuge the mixture to pellet any precipitate.

  • Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

Protocol 2: Coupled Enzyme Assay for this compound Isomerase (NISO)

This protocol utilizes the activity of Codeinone Reductase (COR) to measure the isomerization of this compound to codeinone by NISO.[2]

Materials:

  • Purified NISO enzyme

  • Purified COR-B isoform

  • Codeinone solution (substrate for the reverse reaction)

  • NADPH solution (1 mM)

  • MOPS buffer (0.1 M, pH 6.8)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare reaction mixtures with varying stoichiometric ratios of NISO to COR-B. A 4:1 molar ratio of NISO to COR-B is recommended for characterizing NISO activity.[2]

  • Set up the reaction in a total volume of 50 µL containing:

    • 50 µM Codeinone

    • 1 mM NADPH

    • 10 pmol COR-B

    • 40 pmol NISO

    • 0.1 M MOPS buffer, pH 6.8

  • As a control, set up a reaction with only COR-B to measure the baseline formation of neopine.

  • Incubate the reactions at a controlled temperature (e.g., 30°C) for a set time course (e.g., 0, 20, 40, 60, and 180 minutes).[2]

  • Terminate the reactions at each time point by adding a quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amounts of neopine, codeine, and codeinone. The increase in neopine formation in the presence of NISO indicates the isomerization of codeinone to this compound.

Protocol 3: Heterologous Expression and Purification of His-tagged this compound Pathway Enzymes

This is a general protocol for the expression and purification of His-tagged proteins, which can be adapted for T6ODM, NISO, and COR.[6][7][8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a 6xHis-tag (e.g., pET vector series)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Lysozyme

  • DNase I

Procedure:

  • Cloning: Clone the cDNA of the target enzyme (T6ODM, NISO, or COR) into a His-tag expression vector.

  • Transformation: Transform the expression plasmid into a suitable E. coli strain.

  • Expression:

    • Grow a starter culture overnight in LB medium with the appropriate antibiotic.

    • Inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for 4-6 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Add lysozyme and DNase I and incubate on ice.

    • Sonicate the cell suspension to ensure complete lysis.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Purification:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Protocol 4: Virus-Induced Gene Silencing (VIGS) in Papaver somniferum

This protocol provides a method to study the in vivo function of genes in the this compound pathway.[9][10][11][12]

Materials:

  • Papaver somniferum seedlings

  • Agrobacterium tumefaciens strain GV3101

  • TRV-based VIGS vectors (pTRV1 and pTRV2)

  • Infiltration medium (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)

  • Vacuum chamber

Procedure:

  • Vector Construction: Clone a 300-400 bp fragment of the target gene (e.g., NISO) into the pTRV2 vector.

  • Agrobacterium Transformation: Transform the pTRV1 and the recombinant pTRV2 vectors into separate A. tumefaciens cultures.

  • Agroinfiltration:

    • Grow the Agrobacterium cultures to an OD₆₀₀ of 1.0.

    • Pellet the cells and resuspend them in infiltration medium to a final OD₆₀₀ of 1.5 for each construct.

    • Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

    • Submerge P. somniferum seedlings (approximately 10-14 days old) in the Agrobacterium suspension.

    • Apply a vacuum for 1-2 minutes and then release it slowly.

  • Plant Growth and Analysis:

    • Grow the infiltrated plants under controlled conditions for 2-3 weeks.

    • Harvest plant tissues (e.g., leaves, stems, capsules).

    • Analyze the transcript levels of the target gene by qRT-PCR to confirm silencing.

    • Extract and quantify the relevant alkaloids (thebaine, this compound, codeinone, codeine, neopine) using LC-MS/MS to determine the effect of gene silencing on the metabolic pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway, particularly the discovery of this compound Isomerase, has significantly advanced our understanding of morphine biosynthesis in Papaver somiferum. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate this pathway, engineer microbial systems for opiate production, or develop novel strategies for the targeted breeding of opium poppy cultivars with desired alkaloid profiles. Further research focusing on the detailed kinetic characterization of NISO and the regulatory mechanisms governing this pathway will be crucial for fully harnessing its potential in pharmaceutical and biotechnological applications.

References

The Crucial Role of Neopinone as a Precursor in Opioid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopinone, a morphinane alkaloid, occupies a critical juncture in the biosynthesis of valuable opioid compounds, including codeine and morphine. Historically considered a transient and minor intermediate, recent discoveries have illuminated its pivotal role and the enzymatic control governing its fate. This technical guide provides an in-depth exploration of this compound's function as a precursor in opioid synthesis, detailing the enzymatic transformations, relevant experimental protocols, and quantitative data to support further research and development in this field. The elucidation of the this compound isomerization step has significant implications for the bio-engineering of microorganisms for efficient and specific opioid production, offering a promising alternative to traditional agricultural sourcing.

Introduction

The opium poppy (Papaver somniferum) is the natural source of a plethora of benzylisoquinoline alkaloids (BIAs), among which are the pharmaceutically indispensable opioids morphine and codeine.[1] The biosynthesis of these complex molecules involves a multi-step enzymatic cascade. This compound emerges as a key intermediate derived from thebaine, a major alkaloid in certain poppy varieties.[2][3] This guide focuses on the chemical and enzymatic transformations of this compound, highlighting its role as a precursor to codeinone, a direct antecedent of codeine and subsequently morphine. Understanding the kinetics and regulation of this compound conversion is paramount for optimizing both natural and engineered opioid production systems.

The Biosynthetic Pathway of Morphine from Thebaine

The conversion of thebaine to morphine proceeds through two primary, interconnected routes within the opium poppy.[4] The major pathway involves the initial demethylation of thebaine to form this compound.

Formation of this compound from Thebaine

The first committed step in the major pathway from thebaine to morphine is the 6-O-demethylation of thebaine, catalyzed by the enzyme thebaine 6-O-demethylase (T6ODM) .[2][4] This reaction yields this compound.

  • Enzyme: Thebaine 6-O-demethylase (T6ODM)

  • Substrate: Thebaine

  • Product: this compound

The Critical Isomerization of this compound to Codeinone

For a long time, the conversion of this compound to its isomer, codeinone, was believed to be a spontaneous process.[2][5] However, groundbreaking research has identified a specific enzyme, This compound isomerase (NISO) , that efficiently catalyzes this crucial isomerization.[6][7][8] This discovery was significant because it explained the high efficiency of the pathway towards codeine and morphine in the plant, as opposed to the accumulation of byproducts.[6][8]

  • Enzyme: this compound Isomerase (NISO)

  • Substrate: this compound

  • Product: Codeinone

Without the enzymatic activity of NISO, this compound can be readily reduced by codeinone reductase (COR) to form neopine, a metabolically "trapped" alkaloid that does not lead to the desired end products.[4][8] The presence and activity of NISO are therefore essential for directing the metabolic flux towards the synthesis of codeine and morphine.[6][8]

Subsequent Steps to Morphine

Following the formation of codeinone, the pathway proceeds as follows:

  • Reduction to Codeine: Codeinone is reduced to codeine by the NADPH-dependent enzyme codeinone reductase (COR) .[2][4]

  • Demethylation to Morphine: Finally, codeine undergoes 3-O-demethylation to yield morphine, a reaction catalyzed by codeine O-demethylase (CODM) .[1][4]

A minor alternative pathway also exists where thebaine is first 3-O-demethylated to oripavine, which is then converted to morphinone.[2][4]

Quantitative Data on this compound Conversion

The enzymatic conversion of this compound is a key control point in the biosynthetic pathway. The efficiency of this step, particularly in engineered systems, can significantly impact the final yield of target opioids.

SubstrateEnzyme(s)Product(s)Key FindingsReference(s)
ThebaineT6ODM, NISO, CORCodeine, NeopineCompartmentalization of enzymes in different E. coli cells, with delayed addition of COR-containing cells, increased codeine yield to 0.48 mM from 0.19 mM.[9]
ThebaineT6ODM, NISO, CORCodeineEngineered E. coli expressing T6ODM, NISO, and COR achieved a 64% yield of codeine from thebaine with a volumetric productivity of 0.19 g/(L·h).[10]
ThebaineT6ODM, CORNeopine, CodeineIn engineered yeast without NISO, a new biosynthetic branch to neopine and neomorphine was observed, diverting flux from morphine.[11]
CodeinoneCOR-B, NISOCodeine, NeopineThe addition of NISO to COR-B reactions substantially improved the reduction of codeinone to codeine while decreasing the formation of neopine.[8]

Experimental Protocols

Coupled Assay for this compound Isomerase (NISO) Activity

A direct assay for NISO activity is challenging due to the spontaneous isomerization of this compound and codeinone in aqueous solutions.[8] A common and effective method is a coupled assay with codeinone reductase (COR).

Principle: NISO converts this compound to codeinone. COR then reduces codeinone to codeine. The rate of codeine formation is proportional to the NISO activity, assuming COR is not rate-limiting.

Materials:

  • This compound (substrate)

  • Recombinant NISO enzyme

  • Recombinant COR-B enzyme

  • NADPH (cofactor for COR)

  • MOPS buffer (0.1 M, pH 6.8)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing MOPS buffer, NADPH, and COR-B enzyme.

  • Initiate the reaction by adding the NISO enzyme and this compound substrate.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction.

  • Analyze the quenched samples by HPLC to quantify the formation of codeine and the depletion of this compound.

  • A control reaction without NISO should be run in parallel to account for any spontaneous isomerization and direct reduction of this compound by COR.

Note: The stoichiometry of NISO and COR-B can be varied to study the kinetics of the coupled reaction.[8]

In Vivo Conversion of Thebaine to Codeine in Engineered E. coli

Principle: Engineered E. coli strains expressing the necessary enzymes (T6ODM, NISO, COR) can be used to convert thebaine to codeine in a whole-cell biotransformation process.[10]

Materials:

  • E. coli strains individually expressing T6ODM, NISO, and COR.

  • Luria-Bertani (LB) medium with appropriate antibiotics for selective culture.

  • Inducer (e.g., IPTG) for protein expression.

  • Thebaine (substrate)

  • Resuspension buffer (e.g., phosphate buffer with glucose)

  • Shaking incubator

  • HPLC system for product analysis

Procedure:

  • Grow overnight cultures of each engineered E. coli strain.

  • Inoculate fresh LB medium with the overnight cultures and grow to a specific optical density (e.g., OD600 of 0.6-0.8).

  • Induce protein expression with IPTG and continue to grow the cultures at a lower temperature (e.g., 18°C) for several hours.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Resuspend the cell pellets in the reaction buffer.

  • Combine the resuspended cells in desired ratios. For compartmentalized reactions, the addition of the COR-expressing cells can be delayed.[9]

  • Add thebaine to initiate the biotransformation.

  • Incubate the reaction mixture in a shaking incubator.

  • Periodically take samples from the culture supernatant.

  • Analyze the samples by HPLC to monitor the consumption of thebaine and the formation of this compound, codeinone, codeine, and neopine.

Visualizations

Biosynthetic Pathway from Thebaine to Morphine

Opioid Biosynthesis from Thebaine cluster_main Major Biosynthetic Pathway cluster_minor Minor Biosynthetic Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Oripavine Oripavine Thebaine->Oripavine CODM Codeinone Codeinone This compound->Codeinone NISO (Isomerization) Neopine Neopine This compound->Neopine COR (Side Reaction) Codeine Codeine Codeinone->Codeine COR (Reduction) Morphine Morphine Codeine->Morphine CODM (Demethylation) Morphinone Morphinone Oripavine->Morphinone T6ODM Morphinone->Morphine COR

Caption: The enzymatic conversion of thebaine to morphine.

Experimental Workflow for NISO Coupled Assay

NISO Coupled Assay Workflow cluster_prep Reaction Preparation cluster_reaction Incubation and Sampling cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, NADPH, COR-B) B Add NISO and this compound A->B C Incubate at Controlled Temperature B->C D Withdraw and Quench Aliquots at Time Intervals C->D E HPLC Analysis D->E F Quantify Codeine and this compound E->F

Caption: Workflow for the coupled enzymatic assay of NISO activity.

Conclusion

This compound is a linchpin intermediate in the biosynthesis of morphine and codeine. The enzymatic control of its isomerization to codeinone by this compound isomerase (NISO) is a critical determinant of the overall efficiency and specificity of the pathway. A thorough understanding of this step, supported by robust experimental protocols and quantitative data, is essential for advancing the metabolic engineering of microorganisms for the sustainable and controlled production of these vital pharmaceuticals. Future research should focus on the detailed kinetic characterization of NISO and its interplay with other pathway enzymes to further optimize engineered systems and unlock the full potential of microbial opioid synthesis.

References

Neopinone CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Neopinone for Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

This compound is a critical intermediate in the biosynthesis of morphinan alkaloids, such as codeine and morphine, within the opium poppy (Papaver somniferum).[1] As a β,γ-unsaturated ketone, it is formed from the hydrolysis of the methyl enol ether group of thebaine.[1] Its strategic position in the biosynthetic pathway makes it a key area of study for researchers aiming to understand and engineer the production of opiate alkaloids.

IdentifierValue
CAS Number 509-66-0 (primary), 105762-42-3
IUPAC Name (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1]
Molecular Formula C₁₈H₁₉NO₃[1]
Molecular Weight 297.3 g/mol [1]

Biosynthesis of Morphine and Codeine from Thebaine

This compound plays a pivotal role in the conversion of thebaine to codeine and morphine. The major biosynthetic route involves the demethylation of thebaine to form this compound, which is then isomerized to codeinone.[2][3] This isomerization was previously thought to be spontaneous but is now understood to be catalyzed by the enzyme this compound isomerase (NISO).[2][4][5] In the absence of NISO, this compound can be reduced by codeinone reductase (COR) to form neopine, a structural isomer of codeine, which is considered a metabolically "trapped" alkaloid.[2][3]

This compound in Morphine Biosynthesis Thebaine Thebaine This compound This compound Thebaine->this compound Codeinone Codeinone This compound->Codeinone Neopine Neopine This compound->Neopine COR Codeine Codeine Codeinone->Codeine Morphine Morphine Codeine->Morphine

Biosynthesis of Morphine from Thebaine.

Quantitative Data from Experimental Assays

The following tables summarize quantitative data from studies on this compound and related enzymes.

Table 1: Stoichiometric Effects of COR-B and NISO on Neopine Production [2]

COR-B (pmol)NISO (pmol)Neopine Production (pmol mL⁻¹)
100~100
1010~300
1020~450
1040~600
1080~700
10200~750
0100
1010~300
2010~200
4010~150
10010~100

Table 2: Time-Course of Neopine Production with COR-B and NISO [2]

Time (min)Neopine with COR-B only (pmol mL⁻¹)Neopine with COR-B and NISO (pmol mL⁻¹)
000
20~50~200
40~100~350
60~150~450
180~200~600

Experimental Protocols

Enzyme Assays for this compound Isomerase (NISO) Activity

A common method to determine NISO activity involves coupling its reaction with that of codeinone reductase (COR).[2]

Objective: To measure the isomerization of this compound to codeinone by quantifying the production of neopine, which is formed from the reduction of this compound by COR.

Materials:

  • Substrate: 50 µM codeinone

  • Cofactor: 1 mM NADPH

  • Enzymes: 10 pmol COR-B, varying concentrations of NISO (e.g., 0-200 pmol)

  • Buffer: 0.1 M MOPS, pH 6.8

  • Reaction Volume: Not specified, but assays are typically run in small volumes (e.g., 100 µL).

Procedure:

  • Prepare a reaction mixture containing the buffer, NADPH, and codeinone.

  • Add COR-B and the desired amount of NISO to the reaction mixture.

  • Incubate the reaction for a specified time (e.g., 1 hour for stoichiometry experiments, or at various time points for time-course assays).

  • Stop the reaction, typically by adding a quenching agent or by heat inactivation.

  • Analyze the reaction products by a suitable method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of neopine produced.

NISO Activity Assay Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer, NADPH, and Codeinone Mixture B Add COR-B and NISO A->B C Incubate at Specified Temperature and Time B->C D Stop Reaction C->D E Analyze Products by HPLC or LC-MS D->E F Quantify Neopine E->F

Workflow for NISO Activity Assay.
Analysis of Alkaloids in Plant Material

The quantification of this compound and other alkaloids in plant tissues, such as those from Papaver somniferum, is essential for metabolic studies.

Objective: To extract and quantify this compound and related alkaloids from plant material.

General Protocol Outline:

  • Sample Preparation: Lyophilize and grind plant tissue to a fine powder.

  • Extraction: Extract the alkaloids from the powdered tissue using an appropriate solvent system (e.g., methanol or an acidified aqueous-organic mixture). This may involve sonication or shaking for a set period.

  • Purification/Cleanup: The crude extract is often purified to remove interfering substances. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).

  • Analysis: The purified extract is analyzed by HPLC or LC-MS to separate and quantify the individual alkaloids. Reference standards for this compound and other target alkaloids are used to create calibration curves for accurate quantification.

  • Data Expression: Alkaloid content is typically expressed as µg per gram of dry weight of the plant material.[2]

While specific analytical methods for this compound are not detailed as extensively as for more common compounds, general methods for alkaloid analysis are applicable.[6][7][8] These often involve reverse-phase chromatography with mass spectrometric detection.

References

Enzymatic Conversion of Neopinone to Codeinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of neopinone to codeinone, a critical step in the biosynthesis of morphine alkaloids. The discovery of this compound isomerase (NISO) has revised the long-held belief that this isomerization was a spontaneous process.[1][2][3] This guide details the biochemical pathway, presents quantitative data on reaction efficiency, and provides comprehensive experimental protocols for researchers in the field.

Introduction

The isomerization of this compound to its more stable α,β-unsaturated ketone isomer, codeinone, is a pivotal reaction in the opium poppy's production of codeine and morphine.[1][2] For decades, this conversion was thought to occur spontaneously in aqueous solutions.[4] However, recent research has identified a specific enzyme, this compound isomerase (NISO), that catalyzes this reaction, significantly influencing the efficiency of the overall biosynthetic pathway.[1][2][3] The presence of NISO is crucial for minimizing the formation of the undesired byproduct neopine, which is generated by the action of codeinone reductase (COR) on this compound.[5][6][7] Understanding and harnessing the activity of NISO is therefore of significant interest for the microbial bioproduction of opiates.[5][8]

The Biosynthetic Pathway

The conversion of this compound to codeinone is a key step in the major pathway of morphine biosynthesis in Papaver somniferum.[9][10] The pathway begins with thebaine and proceeds as follows:

  • Thebaine to this compound: Thebaine is demethylated at the 6-O position by the enzyme thebaine 6-O-demethylase (T6ODM) to produce this compound.[9]

  • This compound to Codeinone: this compound is then isomerized by this compound isomerase (NISO) to form codeinone.[1][2][9]

  • Codeinone to Codeine: Codeinone is subsequently reduced by codeinone reductase (COR) to yield codeine.[9][11]

A minor pathway for morphine biosynthesis also exists, proceeding through oripavine and morphinone, where NISO also plays a role in isomerizing neomorphinone to morphinone.[2][10] The presence of NISO is critical to channel the flux towards codeinone, thereby preventing the irreversible reduction of this compound to neopine by COR.[2][7]

Morphine Biosynthesis Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Neopine Neopine This compound->Neopine COR Codeine Codeine Codeinone->Codeine COR NISO Purification Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation into E. coli BL21(DE3) Inoculation Overnight Culture Transformation->Inoculation Growth Large-scale Growth Inoculation->Growth Induction IPTG Induction Growth->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Centrifugation Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC Elution Imidazole Elution IMAC->Elution Analysis SDS-PAGE and Dialysis Elution->Analysis Whole-Cell Biocatalysis Workflow cluster_strain1 E. coli Strain 1 cluster_strain2 E. coli Strain 2 cluster_reaction Biotransformation T6ODM_NISO Express T6ODM & NISO Add_Strain1 Add Strain 1 T6ODM_NISO->Add_Strain1 COR_exp Express COR Add_Strain2 Add Strain 2 COR_exp->Add_Strain2 Thebaine Thebaine Thebaine->Add_Strain1 Incubate1 Incubate Add_Strain1->Incubate1 Incubate1->Add_Strain2 Incubate2 Incubate Add_Strain2->Incubate2 Analysis HPLC Analysis Incubate2->Analysis

References

Spontaneous vs. Enzymatic Isomerization of Neopinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of neopinone to codeinone is a pivotal step in the biosynthesis of morphine and other morphinan alkaloids in the opium poppy (Papaver somniferum). For many years, this conversion was presumed to occur spontaneously. However, recent research has unveiled the existence of a dedicated enzyme, This compound isomerase (NISO) , that catalyzes this reaction with high efficiency.[1][2][3][4] This discovery has significant implications for understanding and engineering opiate biosynthesis, particularly in microbial systems for the production of valuable pharmaceuticals.[1]

This technical guide provides an in-depth analysis of both the spontaneous and enzymatic isomerization of this compound, offering a comparative overview of the two processes. It includes a summary of available data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.

The Isomerization Reaction: A Comparative Overview

The core chemical transformation is the migration of the double bond from the Δ8-14 position in this compound to the Δ7-8 position in codeinone.

Spontaneous Isomerization: In aqueous solutions, this compound can spontaneously isomerize to codeinone.[4][5] This reaction is believed to proceed through an acid- or base-catalyzed mechanism involving the enol or enolate intermediate. The process is reversible, leading to an equilibrium mixture of the two isomers.[5] However, the spontaneous reaction is relatively slow and can be a rate-limiting step in biosynthetic pathways where this compound is produced.

Enzymatic Isomerization: The discovery of this compound isomerase (NISO) has demonstrated that this isomerization is a biologically catalyzed and regulated process in Papaver somniferum.[1][2][3][6] NISO, a member of the pathogenesis-related 10 (PR10) protein family, significantly accelerates the rate of isomerization, ensuring the efficient channeling of intermediates towards morphine biosynthesis and preventing the accumulation of this compound and its subsequent reduction to the undesired byproduct, neopine.[1][2]

Data Presentation: Spontaneous vs. Enzymatic Isomerization

Table 1: General Characteristics of this compound Isomerization
FeatureSpontaneous IsomerizationEnzymatic Isomerization (NISO)
Catalyst Acid/Base (in aqueous solution)This compound Isomerase (NISO) enzyme
Relative Rate SlowFast and efficient
Biological Relevance Previously assumed mechanismKey step in morphine biosynthesis in Papaver somniferum
Byproduct Formation Can lead to the formation of neopine via reduction of accumulated this compoundMinimizes neopine formation by rapidly converting this compound to codeinone
Table 2: Kinetic Parameters
ParameterSpontaneous IsomerizationEnzymatic Isomerization (NISO)
Rate Constant Not explicitly reported in reviewed literatureNot explicitly reported in reviewed literature
kcat Not ApplicableNot explicitly reported in reviewed literature
Km Not ApplicableNot explicitly reported in reviewed literature
Vmax Not ApplicableNot explicitly reported in reviewed literature

Note: The absence of specific kinetic data in publicly accessible literature highlights a potential area for future research to fully quantify the catalytic proficiency of NISO.

Experimental Protocols

The following are detailed methodologies for key experiments related to the isomerization of this compound.

In Vitro Assay for this compound Isomerase (NISO) Activity

This protocol is adapted from studies on the characterization of NISO.[2]

Objective: To determine the activity of NISO by monitoring the conversion of this compound to codeinone, often coupled with the reduction of codeinone to codeine by codeinone reductase (COR).

Materials:

  • Purified NISO enzyme

  • Purified Codeinone Reductase (COR-B isoform)[2]

  • This compound or Codeinone substrate (50 µM)

  • NADPH (1 mM) for reductive assays[2]

  • NADP+ (1 mM) for oxidative assays

  • Reaction Buffer (reductive): 0.1 M MOPS, pH 6.8[2]

  • Reaction Buffer (oxidative): 0.1 M Tris-HCl, pH 9.0[2]

  • Quenching solution (e.g., acetonitrile or methanol)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the substrate (codeinone, which will be in equilibrium with this compound).

  • Initiate the reaction by adding a defined amount of purified NISO enzyme (e.g., 40 pmol) and COR-B (e.g., 10 pmol).[2] A control reaction without NISO should be run in parallel to measure the spontaneous isomerization and the activity of COR-B alone.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time course (e.g., 0, 20, 40, 60, 180 min).[2]

  • Stop the reaction at each time point by adding a quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amounts of this compound, codeinone, codeine, and neopine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound, codeinone, codeine, and neopine in reaction mixtures.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

  • Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18).[7]

Mobile Phase:

  • A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.05% aqueous ammonia) is typically used.[7] The specific gradient will depend on the column and the specific compounds being separated.

Detection:

  • UV detection at a wavelength where the compounds have significant absorbance (e.g., around 284 nm for codeine).[8]

  • Mass spectrometry in positive-ion mode with multiple reaction monitoring (MRM) for high sensitivity and specificity.[7]

Quantification:

  • Quantification is achieved by comparing the peak areas of the analytes to those of a standard curve prepared with known concentrations of authentic standards. An internal standard (e.g., midazolam) can be used to improve accuracy and precision.[7]

Mandatory Visualizations

Signaling Pathway: Morphine Biosynthesis

Morphine_Biosynthesis Thebaine Thebaine T6ODM T6ODM Thebaine->T6ODM This compound This compound NISO NISO This compound->NISO COR COR This compound->COR Spontaneous Spontaneous This compound->Spontaneous Codeinone Codeinone Codeinone->COR Codeine Codeine CODM CODM Codeine->CODM Neopine Neopine (Byproduct) Morphine Morphine T6ODM->this compound NISO->Codeinone Enzymatic COR->Codeine COR->Neopine CODM->Morphine Spontaneous->Codeinone

Caption: Biosynthetic pathway of morphine from thebaine.

Experimental Workflow: In Vitro NISO Assay

NISO_Assay_Workflow Start Start: Prepare Reaction Mixture (Buffer, NADPH, Substrate) Add_Enzymes Add NISO and COR-B Start->Add_Enzymes Incubate Incubate at Controlled Temperature (Time Course Sampling) Add_Enzymes->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze End End: Quantify Products Analyze->End

Caption: Workflow for the in vitro this compound isomerase (NISO) assay.

Logical Relationship: Spontaneous vs. Enzymatic Pathways

Logical_Relationship cluster_spontaneous Spontaneous Pathway cluster_enzymatic Enzymatic Pathway (with NISO) This compound This compound Spontaneous_Isomerization Slow Isomerization This compound->Spontaneous_Isomerization Enzymatic_Isomerization Rapid Isomerization This compound->Enzymatic_Isomerization Codeinone Codeinone Neopine Neopine Neopinone_Accumulation This compound Accumulation Reduction_to_Neopine Reduction by COR Neopinone_Accumulation->Reduction_to_Neopine Reduction_to_Neopine->Neopine Efficient_Conversion Efficient Conversion to Codeinone Efficient_Conversion->Codeinone

Caption: Logical flow comparing the outcomes of spontaneous and enzymatic isomerization.

Conclusion

The isomerization of this compound to codeinone is a critical juncture in the biosynthesis of morphine. While this reaction can occur spontaneously, the discovery of this compound isomerase (NISO) has fundamentally changed our understanding of this process, revealing it to be an enzyme-catalyzed and highly efficient conversion in Papaver somniferum. The presence of NISO prevents the accumulation of this compound and its subsequent reduction to the off-pathway metabolite neopine, thereby ensuring a high flux towards the production of codeine and morphine. This knowledge is not only crucial for our understanding of plant biochemistry but also provides a vital tool for the metabolic engineering of microorganisms for the production of opiate-based pharmaceuticals. Further research to elucidate the precise kinetic parameters of NISO will provide a more complete picture of its catalytic power and aid in the optimization of engineered biosynthetic pathways.

References

Neopinone: The Pivotal Intermediate in Morphine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth examination of neopinone's role as a critical branch-point intermediate in the biosynthesis of morphine and related alkaloids in the opium poppy, Papaver somniferum. Understanding the enzymatic control at this step is crucial for advancements in metabolic engineering and the development of novel opioid pharmaceuticals.

Introduction: The Morphine Biosynthetic Pathway

The biosynthesis of morphine, a potent analgesic, is a complex multi-step process that originates from the amino acid tyrosine.[1] The later stages of this pathway, converting thebaine to morphine, involve a series of demethylations, isomerizations, and reductions. For many years, a key isomerization step was believed to occur spontaneously.[2][3] However, recent discoveries have elucidated a precise enzymatic control mechanism, fundamentally changing our understanding of this pathway and opening new avenues for synthetic biology.[4][5][6]

The core of this revised understanding lies with the intermediate, this compound. After thebaine is converted to this compound, the pathway diverges. The fate of this compound—whether it is isomerized to codeinone or reduced to neopine—determines the ultimate yield of codeine and morphine.

The Critical Junction: From Thebaine to Codeinone

The conversion of thebaine marks the entry point into the final stages of morphine synthesis. This process is not a single direct reaction but a sequence of events where this compound is the central molecule.

  • Formation of this compound : Thebaine is first O-demethylated by the enzyme thebaine 6-O-demethylase (T6ODM) to produce this compound.[2][7]

  • The this compound Crossroads : this compound stands at a metabolic crossroads. It can either be isomerized to codeinone, which proceeds toward morphine, or it can be reduced to neopine, a dead-end product in this context.[5][7]

This compound Isomerase (NISO): The Gatekeeper of Morphine Synthesis

The isomerization of this compound to codeinone was long assumed to be a spontaneous process.[2] However, research has identified a specific enzyme, This compound isomerase (NISO) , that efficiently catalyzes this reaction.[4][5] The discovery of NISO, a member of the pathogenesis-related 10 (PR10) protein family, was a significant breakthrough, demonstrating that this critical step is under tight enzymatic control.[4][5]

Without NISO, the primary metabolic products are neopine and its downstream derivative, neomorphine, which are isomers of codeine and morphine, respectively.[4][5] The presence of NISO is therefore essential for channeling the metabolic flux towards the desired products. In engineered yeast strains designed to produce opiates, the inclusion of the NISO gene dramatically enhances the formation of codeine and morphine at the expense of neopine accumulation.[4][5][6]

G cluster_main_pathway Main Biosynthetic Route cluster_side_reaction Competing Side-Reaction Thebaine Thebaine This compound This compound (Key Intermediate) Thebaine->this compound Demethylation Codeinone Codeinone This compound->Codeinone Isomerization (Key Control Step) Neopine Neopine (Metabolically Trapped) This compound->Neopine Reduction Codeine Codeine Codeinone->Codeine Reduction Morphine Morphine Codeine->Morphine Demethylation T6ODM T6ODM T6ODM->Thebaine:n NISO NISO NISO->this compound:e COR COR COR->this compound:s COR->Codeinone:n CODM CODM CODM->Codeine:e

Figure 1: The morphine biosynthetic pathway from thebaine, highlighting this compound's central role.

The Competing Reaction: Codeinone Reductase (COR)

Another critical enzyme, codeinone reductase (COR) , acts on both this compound and codeinone.[5][7] COR is an NADPH-dependent enzyme that catalyzes the reduction of the C6 oxo group.[8]

  • Action on Codeinone : COR reduces codeinone to codeine, the penultimate step in morphine biosynthesis.[9][10][11]

  • Action on this compound : Crucially, COR can also reduce this compound to neopine.[5] This reaction is effectively irreversible and traps the intermediate in a form that cannot proceed to morphine, making it a competitive and often undesirable side-reaction.[5][12]

The balance between the activity of NISO and COR is therefore a determining factor in the overall efficiency of morphine production. High NISO activity relative to COR activity ensures that this compound is rapidly converted to codeinone before COR can reduce it to neopine.

Quantitative Analysis

The efficiency of the enzymes involved in the this compound conversion is critical for determining the final product yields. Kinetic parameters for COR have been characterized, and recent studies have quantified the impact of NISO on product ratios in engineered systems.

Table 1: Kinetic Parameters of Codeinone Reductase (COR)

Enzyme Source Substrate Apparent K_m (µM) Cofactor Apparent K_m (µM) Reference
P. somniferum cell cultures Codeinone 23 NADPH 168 [8]

| P. somniferum capsule tissue | Codeinone | 9 | NADPH | 81 |[8] |

Table 2: Product Yields in Engineered E. coli with Thebaine Substrate

Strategy Key Enzymes Present Codeine Yield (%) Neopine Yield (%) Codeine:Neopine Ratio Reference
Single-Cell (No NISO) T6ODM, COR 1.8 ~7.8 19:81 [13][14]
Temporal Separation (No NISO) T6ODM, delayed COR ~48 ~39 55:45 [13][14]

| Co-culture with NISO | T6ODM, COR, NISO | 64 | ~22 | 74:26 |[13] |

As shown in Table 2, the introduction of NISO dramatically shifts the product balance in favor of codeine, increasing the yield from 1.8% to 64% and reversing the codeine-to-neopine ratio.[13]

Experimental Protocols

General Enzyme Assay for NISO and COR Activity

This protocol is adapted from methodologies used to characterize NISO and COR activity.[5][8] It is designed to quantify the conversion of this compound to either codeinone (via NISO) or neopine (via COR).

Reagents:

  • Phosphate buffer (e.g., 0.1 M MOPS, pH 6.8-7.0)

  • NADPH (1 mM final concentration)

  • Substrate: Codeinone or this compound (50 µM final concentration)

  • Purified COR enzyme (e.g., 10 pmol)

  • Purified NISO enzyme (e.g., 40 pmol)

  • Stopping solution (e.g., saturated sodium carbonate or organic solvent)

  • Internal standard for HPLC/LC-MS analysis

Procedure:

  • Prepare a reaction mixture containing buffer and NADPH in a microcentrifuge tube.

  • Add the purified enzyme(s) to the mixture. For NISO activity, COR must be included as a coupling enzyme to reduce the codeinone product to codeine for easier quantification.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30-40°C) for 5 minutes.[8]

  • Initiate the reaction by adding the substrate (this compound).

  • Incubate for a defined period (e.g., 1 hour), taking time-point samples (e.g., at 0, 20, 40, 60 minutes) if measuring reaction kinetics.[5]

  • Terminate the reaction by adding a stopping solution.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant using HPLC or LC-MS to quantify the amounts of substrate remaining and products (codeine, neopine) formed.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis N1 Prepare Reaction Mix (Buffer, NADPH) N2 Add Purified Enzymes (COR +/- NISO) N1->N2 N3 Pre-incubate at 30-40°C N2->N3 N4 Initiate with Substrate (this compound) N3->N4 N5 Incubate (e.g., 60 min) Take Time Points N4->N5 N6 Terminate Reaction N5->N6 N7 Centrifuge and Collect Supernatant N6->N7 N8 HPLC / LC-MS Analysis N7->N8 N9 Quantify Products (Codeine, Neopine) N8->N9

Figure 2: A generalized workflow for an in vitro enzyme assay to assess NISO and COR activity.

Purification of Codeinone Reductase (COR)

This protocol is a summary of the steps used for the purification of COR from Papaver somniferum cell cultures.[8]

  • Crude Extract Preparation : Homogenize P. somniferum cells and prepare a cytosolic fraction via centrifugation.

  • Ammonium Sulfate Precipitation : Perform a fractional precipitation of proteins using 40-80% ammonium sulfate.

  • Affinity Chromatography (Matrex Red A) : Apply the re-suspended protein pellet to a Matrex Red A column to bind NADPH-dependent enzymes. Elute with a salt gradient.

  • Gel Filtration (Fractogel TSK HW 55S) : Separate proteins based on size to further purify COR.

  • Affinity Chromatography (Fractogel TSK AF Blue) : A second affinity step to enhance purity.

  • Ion-Exchange Chromatography (DEAE-Sephacel) : Separate proteins based on charge.

  • Purity Check : Analyze the final fraction using native PAGE to confirm homogeneity.

Implications for Drug Development and Synthetic Biology

The elucidation of this compound's role and the discovery of NISO have profound implications:

  • Metabolic Engineering : By co-expressing T6ODM, NISO, and COR in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, it is possible to create biosynthetic platforms for producing codeine, morphine, and other valuable semi-synthetic opioids from thebaine.[4][5][6][13] Controlling the relative expression levels of NISO and COR is key to maximizing product yield and minimizing the formation of neopine.

  • Novel Drug Synthesis : Understanding the enzymatic machinery allows for the potential creation of novel opioid structures. By using mutant enzymes or different substrates, it may be possible to generate new molecules with improved therapeutic profiles, such as reduced addictive potential or fewer side effects.

  • Sustainable Production : Biosynthetic production in engineered microbes offers a potential alternative to agricultural cultivation of opium poppies.[6] This could lead to more stable, secure, and potentially less expensive supply chains for essential medicines.

Conclusion

This compound is not merely a transient molecule but a pivotal intermediate whose fate is determined by a delicate enzymatic balance. The discovery of this compound isomerase (NISO) has corrected the long-held assumption of spontaneous isomerization and revealed a key control point in morphine biosynthesis. The competition between NISO-catalyzed isomerization and COR-catalyzed reduction dictates the efficiency of the entire downstream pathway. For researchers in drug development and synthetic biology, manipulating this enzymatic junction is a powerful strategy for optimizing the production of existing opioid analgesics and for engineering novel therapeutic compounds.

References

An In-Depth Technical Guide to Neopinone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Neopinone is a pivotal intermediate in the biosynthesis of several critical morphinan alkaloids, including codeine and morphine.[1][2] As a beta,gamma-unsaturated ketone, its unique chemical structure and strategic position in the biosynthetic pathway make it a compound of significant interest to researchers in natural product chemistry, enzymology, and pharmaceutical development. This guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic role, and relevant experimental methodologies.

Core Chemical and Physical Properties of this compound

This compound is a morphinane alkaloid derived from thebaine. A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
Chemical Formula C₁₈H₁₉NO₃PubChem
Molecular Weight 297.3 g/mol PubChem
IUPAC Name (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-onePubChem
CAS Number 509-66-0PubChem

Biosynthesis of this compound and its Role in the Morphine Pathway

This compound is a critical junction in the biosynthetic pathway of morphine and codeine within the opium poppy, Papaver somniferum. Its formation and subsequent conversion are enzymatically controlled, representing key steps for potential bioengineering and synthetic biology applications.

The biosynthesis of this compound begins with thebaine, which is converted to this compound by the enzyme thebaine 6-O-demethylase (T6ODM).[1][2] this compound then undergoes a crucial isomerization to codeinone, a reaction catalyzed by the enzyme this compound isomerase (NISO).[1][2] This step is vital as it prevents the accumulation of the side-products neopine and neomorphine. Codeinone is subsequently reduced to codeine, which can then be demethylated to form morphine.

Neopinone_Biosynthesis Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM

Biosynthetic pathway of this compound to Morphine.

Experimental Protocols

Enzymatic Assay for this compound Isomerase (NISO)

This protocol is adapted from studies on the characterization of NISO and involves a coupled assay with codeinone reductase (COR). The activity of NISO is determined by monitoring the formation of codeine and neopine from codeinone.

Materials:

  • Codeinone

  • Codeinone Reductase (COR)

  • This compound Isomerase (NISO)

  • NADPH

  • 0.1 M MOPS buffer, pH 6.8

  • HPLC system with a C18 column for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 50 µM codeinone and 1 mM NADPH in 0.1 M MOPS buffer (pH 6.8).

  • Enzyme Addition: Add a defined amount of COR (e.g., 10 pmol) to the reaction mixture. For the NISO-coupled reaction, add a defined amount of NISO (e.g., 40 pmol) in addition to COR.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C).

  • Time-Course Sampling: At various time points (e.g., 0, 20, 40, 60, and 180 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Stop the reaction in the aliquots by adding a suitable quenching agent (e.g., an equal volume of methanol).

  • Analysis: Analyze the quenched samples by HPLC to quantify the amounts of codeine and neopine produced. The ratio of codeine to neopine will indicate the activity of NISO.

NISO_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis A Prepare Reaction Mixture (Codeinone, NADPH, Buffer) B Add Enzymes (COR +/- NISO) A->B C Incubate at 30°C B->C D Take Time-Course Samples C->D E Quench Reaction D->E F HPLC Analysis E->F G Quantify Codeine and Neopine F->G

Workflow for the enzymatic assay of this compound Isomerase.

Challenges and Future Directions

The lack of readily available, detailed protocols for the synthesis and purification of this compound presents a significant challenge for researchers. The development of a robust and scalable synthetic route to this compound would be a valuable contribution to the field, enabling more in-depth studies of its chemical and biological properties. Furthermore, the establishment of validated analytical methods for its quantification is essential for accurate biochemical and metabolic studies. Future research efforts could focus on the total synthesis of this compound, the development of efficient purification schemes from natural sources, and the validation of sensitive analytical techniques for its detection and quantification in various matrices.

References

The Discovery of Neopinone Isomerase (NISO): A Linchpin in Morphine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of morphine in the opium poppy (Papaver somniferum) is a complex enzymatic pathway that has been the subject of intense scientific scrutiny for decades. A pivotal breakthrough in understanding this pathway was the discovery of Neopinone Isomerase (NISO), an enzyme that catalyzes a crucial isomerization step previously thought to occur spontaneously. This guide provides a comprehensive technical overview of the discovery of NISO, detailing its function, the key experiments that led to its identification, and its significance in the field of metabolic engineering and drug development. We present detailed experimental protocols, quantitative data from key assays, and visual representations of the relevant biochemical pathways and experimental workflows to offer a complete resource for professionals in the field.

Introduction

For many years, the conversion of this compound to codeinone, a critical step in the morphine biosynthesis pathway, was presumed to be a spontaneous chemical rearrangement.[1][2] However, the inefficiency of this spontaneous reaction in engineered microbial systems, which resulted in the accumulation of undesirable byproducts like neopine and neomorphine, suggested that a key enzymatic component was missing.[1][2] This observation prompted researchers to investigate the potential for an enzyme-catalyzed isomerization in the opium poppy latex.

The search for this enzyme led to the discovery of this compound Isomerase (NISO), a member of the pathogenesis-related 10 (PR10) protein family.[1][2] This discovery, published by Dastmalchi et al. in Nature Chemical Biology in 2019, fundamentally changed our understanding of opiate alkaloid biosynthesis and opened new avenues for the efficient production of these valuable pharmaceuticals in engineered microorganisms.[1][2][3]

The Role of NISO in Morphine Biosynthesis

NISO plays a critical role in directing the metabolic flux towards the production of codeine and morphine by catalyzing the isomerization of the allyl moiety of this compound to form codeinone.[2] This reaction is in competition with the reduction of this compound by codeinone reductase (COR) to the dead-end product neopine.[2][4] By efficiently converting this compound to codeinone, NISO ensures that the pathway proceeds towards the desired pharmacologically active alkaloids.[2][4]

The major biosynthetic route to morphine is as follows: Thebaine is converted to this compound by the enzyme thebaine 6-O-demethylase (T6ODM).[4][5] NISO then isomerizes this compound to codeinone, which is subsequently reduced by codeinone reductase (COR) to codeine.[4][5] Finally, codeine is demethylated by codeine O-demethylase (CODM) to yield morphine.[4][5]

Signaling Pathway Diagram

Morphine_Biosynthesis Morphine Biosynthesis Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Neopine Neopine This compound->Neopine COR Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM T6ODM T6ODM NISO NISO COR COR CODM CODM NISO_Discovery_Workflow NISO Discovery Experimental Workflow cluster_0 Protein Library Screening cluster_1 Coupled Enzyme Assay cluster_2 Hit Identification PR10_Library Opium Poppy Latex PR10 Protein Library Incubation Incubation with individual PR10 proteins PR10_Library->Incubation Assay_Components This compound (Substrate) + COR-B + NADPH Assay_Components->Incubation LC_MS LC-MS/MS Analysis of Products Incubation->LC_MS Analysis Quantification of Codeine and Neopine LC_MS->Analysis Hit Identification of NISO (Increased Codeine/Neopine Ratio) Analysis->Hit

References

The Crucial Role of Thebaine 6-O-Demethylase in Neopinone Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thebaine 6-O-demethylase (T6ODM) is a pivotal enzyme in the biosynthesis of morphine and other morphinan alkaloids in the opium poppy, Papaver somniferum. As a non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase, T6ODM catalyzes the specific 6-O-demethylation of thebaine to produce neopinone, a critical intermediate that channels the metabolic flux towards the synthesis of codeine and morphine.[1][2][3] This technical guide provides an in-depth analysis of the function of T6ODM, including its biochemical properties, kinetic parameters, and the experimental protocols for its study. The information presented herein is intended to support researchers and professionals in the fields of metabolic engineering, synthetic biology, and pharmaceutical development in their efforts to understand and manipulate this important biosynthetic pathway.

Introduction

Thebaine 6-O-demethylase (EC 1.14.11.31) is a key enzyme that participates in the complex biosynthetic pathway of morphinan alkaloids.[4][5] Its primary role is the conversion of thebaine, a pentacyclic alkaloid, into this compound through the removal of a methyl group from the C6 position.[1] This reaction is a committed step that directs thebaine into the main pathway leading to the production of the widely used analgesics, codeine and morphine.[3][6] Understanding the intricacies of T6ODM function is paramount for the development of engineered microbial systems for the production of opiates and for the genetic improvement of opium poppy varieties.

Biochemical Properties and Function

T6ODM belongs to the superfamily of 2-oxoglutarate/Fe(II)-dependent dioxygenases, which utilize ferrous iron as a cofactor and 2-oxoglutarate as a co-substrate.[1][3] The catalytic mechanism involves the oxidative decarboxylation of 2-oxoglutarate, leading to the formation of a highly reactive ferryl intermediate. This intermediate is responsible for the hydroxylation of the methyl group at the C6 position of thebaine, which subsequently leads to the release of formaldehyde and the formation of this compound.[7]

The reaction catalyzed by T6ODM is as follows:

Thebaine + 2-oxoglutarate + O₂ → this compound + Succinate + CO₂ + Formaldehyde[4][5]

This compound, the product of this reaction, is an unstable intermediate that can be enzymatically converted to codeinone by this compound isomerase (NISO) or non-enzymatically rearrange to the more stable codeinone. Codeinone is then further metabolized to codeine and subsequently to morphine. The regioselectivity of T6ODM for the 6-O-methyl group of thebaine is crucial for preventing the accumulation of other, less desirable, alkaloids.[8]

Quantitative Data

The kinetic parameters of T6ODM are essential for modeling and engineering the morphine biosynthetic pathway. The following table summarizes the available quantitative data for Papaver somniferum T6ODM.

ParameterSubstrateValueReference
Michaelis Constant (Km)Thebaine20 ± 7 µM[9]
Michaelis Constant (Km)2-OxoglutarateNot explicitly found
Maximum Velocity (Vmax)ThebaineNot explicitly found
Catalytic Efficiency (kcat/Km)ThebaineNot explicitly found
Optimal pHNot explicitly found
Optimal TemperatureNot explicitly found

Note: While a specific Vmax and kcat were not found in the literature, the initial characterization suggests robust enzymatic activity under the described assay conditions.

Experimental Protocols

Recombinant Expression and Purification of Thebaine 6-O-Demethylase

This protocol describes the expression of a codon-optimized T6ODM gene in Escherichia coli and its subsequent purification.

4.1.1. Gene Synthesis and Cloning:

  • A codon-optimized synthetic gene for Papaver somniferum T6ODM (GenBank accession: GQ500139) is cloned into a pET-28b(+) expression vector, incorporating an N-terminal polyhistidine tag for affinity purification.

  • The construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

4.1.2. Protein Expression:

  • Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic concentration.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubate the culture for a further 16-20 hours at 18°C with shaking.

4.1.3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole).

  • Wash the column with several column volumes of wash buffer to remove unbound proteins.

  • Elute the His-tagged T6ODM with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Analyze the eluted fractions by SDS-PAGE to confirm purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol). Store the purified enzyme at -80°C.

Thebaine 6-O-Demethylase Activity Assay

This protocol is based on the detection of the product, this compound, using High-Performance Liquid Chromatography (HPLC).

4.2.1. Reaction Mixture: Prepare a 100 µL reaction mixture containing:

  • 50 mM Tris-HCl (pH 7.5)

  • 100 µM Thebaine (substrate)

  • 500 µM 2-Oxoglutarate (co-substrate)

  • 100 µM (NH₄)₂Fe(SO₄)₂ (cofactor)

  • 2 mM Sodium ascorbate (reducing agent)

  • 1-5 µg of purified recombinant T6ODM

4.2.2. Assay Procedure:

  • Pre-incubate the reaction mixture without thebaine for 5 minutes at 30°C.

  • Initiate the reaction by adding thebaine.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of methanol or acetonitrile.

  • Centrifuge the mixture at high speed to precipitate the protein.

  • Analyze the supernatant by HPLC.

Analytical Method for Thebaine and this compound Quantification

4.3.1. HPLC System and Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 285 nm.[10]

  • Injection Volume: 10-20 µL.

4.3.2. Quantification:

  • Prepare standard curves for thebaine and, if available, this compound of known concentrations.

  • Quantify the amounts of substrate consumed and product formed by comparing the peak areas from the sample chromatograms to the standard curves.

Visualizations

Signaling Pathway: Morphine Biosynthesis from Thebaine

Morphine_Biosynthesis Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Oripavine Oripavine Thebaine->Oripavine CODM Codeinone Codeinone This compound->Codeinone NISO / Spontaneous Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM Morphinone Morphinone Oripavine->Morphinone T6ODM Morphinone->Morphine COR

Caption: Major pathways of morphine biosynthesis from thebaine in Papaver somniferum.

Experimental Workflow: T6ODM Activity Assay

T6ODM_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prep_Buffer Prepare Reaction Buffer (Tris-HCl, pH 7.5) Mix_Components Combine Buffer, Cofactors, Co-substrate, and Enzyme Prep_Buffer->Mix_Components Prep_Substrates Prepare Substrates (Thebaine, 2-Oxoglutarate) Start_Reaction Initiate with Thebaine Prep_Substrates->Start_Reaction Prep_Cofactors Prepare Cofactors (Fe(II), Ascorbate) Prep_Cofactors->Mix_Components Prep_Enzyme Prepare Purified T6ODM Prep_Enzyme->Mix_Components Pre_Incubate Pre-incubate at 30°C Mix_Components->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with Methanol) Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze by HPLC Collect_Supernatant->HPLC_Analysis Quantify Quantify this compound HPLC_Analysis->Quantify

Caption: Workflow for determining the enzymatic activity of T6ODM.

Conclusion

Thebaine 6-O-demethylase is a critical enzyme that governs a key step in the biosynthesis of morphine and related alkaloids. Its high specificity and efficiency make it a prime target for metabolic engineering and synthetic biology applications aimed at the microbial production of valuable pharmaceuticals. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate and utilize T6ODM in their work. Future research should focus on elucidating the complete kinetic profile of the enzyme and exploring its substrate promiscuity for the potential synthesis of novel alkaloid derivatives.

References

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of Neopinone in Papaver somniferum

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of neopinone, a critical but transient intermediate in the biosynthesis of morphinan alkaloids within the opium poppy, Papaver somniferum. Due to its ephemeral nature, this compound does not accumulate to significant levels in the plant, making its direct quantification challenging and rarely reported. This document synthesizes the current understanding of its formation, enzymatic conversion, and the analytical approaches used to study its role in the pathway leading to codeine and morphine.

Introduction: this compound's Pivotal Role

This compound is a morphinan alkaloid that serves as a key junction in the biosynthetic route from thebaine to the pharmaceutically vital compounds codeine and morphine.[1] It is the direct product of thebaine demethylation and the substrate for a crucial isomerization step that dictates the flow towards the production of codeine and its downstream derivatives.[2] Understanding the dynamics of this compound formation and conversion is essential for metabolic engineering efforts aimed at optimizing the yield of specific alkaloids in the opium poppy.

Biosynthesis and Enzymatic Conversion of this compound

The journey from thebaine to morphine involves a series of enzymatic transformations primarily occurring in the laticifer cells of the opium poppy.[3][4] this compound occupies a central position in this pathway.

2.1. Formation of this compound:

Thebaine, the first pentacyclic morphinan alkaloid in the pathway, undergoes O-demethylation at the C6 position to form this compound.[5] This reaction is catalyzed by the enzyme Thebaine 6-O-demethylase (T6ODM) , a non-heme dioxygenase.[6]

2.2. The Critical Isomerization Step:

This compound is an unstable β,γ-unsaturated ketone. For the biosynthesis to proceed towards codeine and morphine, this compound must be isomerized to its α,β-unsaturated ketone isomer, codeinone. For a long time, this conversion was presumed to be a spontaneous process.[5] However, recent research has definitively shown that this isomerization is catalyzed by a specific enzyme: This compound Isomerase (NISO) .[2][7][8]

NISO is a member of the pathogenesis-related 10 (PR10) protein family.[2] Its discovery has been a significant breakthrough in understanding the regulation of the morphinan alkaloid pathway.

2.3. The Fate of this compound in the Absence of NISO:

In the absence of sufficient NISO activity, this compound becomes a substrate for Codeinone Reductase (COR) . This results in the formation of neopine, a structural isomer of codeine.[8] Neopine is considered a metabolic sink, as it is not a direct precursor to morphine. Therefore, the efficiency of the NISO-catalyzed isomerization is a key determinant of the ultimate yield of codeine and morphine.[2]

Signaling Pathway: Morphine Biosynthesis from Thebaine

Morphine_Biosynthesis Thebaine Thebaine T6ODM T6ODM Thebaine->T6ODM This compound This compound NISO NISO This compound->NISO COR_side COR This compound->COR_side Codeinone Codeinone COR_main COR Codeinone->COR_main Codeine Codeine CODM CODM Codeine->CODM Morphine Morphine Neopine Neopine (Isomer) T6ODM->this compound NISO->Codeinone COR_main->Codeine COR_side->Neopine CODM->Morphine

Caption: Biosynthetic pathway from thebaine to morphine, highlighting the central role of this compound.

Quantitative Data: A Reflection of Transience

Direct quantification of this compound in Papaver somniferum tissues (e.g., latex, poppy straw) is notably absent from the scientific literature. This is attributed to its status as a transient intermediate that is rapidly converted to either codeinone or neopine. Its low steady-state concentration makes detection and accurate measurement extremely difficult using standard alkaloid profiling methods.

However, the functional significance of this compound can be inferred by examining the alkaloid profiles of poppy plants where the gene for this compound Isomerase (NISO) has been silenced.

Table 1: Relative Alkaloid Content in NISO-Silenced Opium Poppy
AlkaloidControl Plants (pTRV2)NISO-Silenced Plants (pNISO)Fold Change
Thebaine~1.0~2.5+ 2.5x
Codeine~1.0~1.2+ 1.2x
Morphine~1.0~0.4- 0.6x
Neopine~1.0~7.0+ 7.0x

Data are presented as relative values normalized to the control group for illustrative purposes, based on findings from Dastmalchi et al. (2019).[7][8]

The substantial increase in neopine and the decrease in morphine in NISO-silenced plants provide strong indirect evidence of this compound's role as the metabolic precursor that is diverted away from the main morphine pathway when its isomerization is impaired.[7][8]

Experimental Protocols

The study of this compound relies on sophisticated analytical techniques for alkaloid profiling and specific enzyme assays to characterize its conversion.

General Protocol for Morphinan Alkaloid Extraction and Analysis

This protocol outlines a general method for the extraction and analysis of major alkaloids from poppy straw, which can be adapted for the detection of intermediates like this compound.

  • Sample Preparation:

    • Dry poppy straw (capsules and a portion of the stem) is ground into a fine powder.[9]

    • A known quantity (e.g., 100 mg) of the powdered material is weighed.

  • Extraction:

    • The powder is suspended in an acidic aqueous solution (e.g., 5% acetic acid) or a methanol-based solvent.[5]

    • The extract is centrifuged, and the supernatant is collected.

  • Purification (Optional but Recommended):

    • Solid-Phase Extraction (SPE) can be used to clean up the sample and concentrate the alkaloids.

    • The supernatant is passed through a C18 SPE cartridge.

    • The cartridge is washed to remove interfering compounds, and the alkaloids are eluted with a solvent like methanol.

  • Analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reversed-phase column. A gradient elution program using solvents like acetonitrile and ammonium acetate buffer is employed to separate the different alkaloids.[11][12]

    • Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target alkaloid to ensure high selectivity and sensitivity.[12]

    • Quantification: Alkaloid concentrations are determined by comparing the peak areas from the sample to those of a calibration curve generated with certified reference standards.

In Vitro Assay for this compound Isomerase (NISO) Activity

This protocol is based on the methods used to identify and characterize NISO.[8] It measures the formation of neopine when this compound's intended product, codeinone, is incubated with the competing enzyme, Codeinone Reductase (COR).

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M MOPS, pH 6.8).

    • To the buffer, add the substrate, codeinone (e.g., 50 µM final concentration), and the cofactor for COR, NADPH (e.g., 1 mM final concentration).

  • Enzyme Addition:

    • Add a known amount of purified Codeinone Reductase (COR) enzyme (e.g., 10 pmol).

    • In the test reaction, add the purified candidate NISO protein. In the control reaction, add a buffer blank or a control protein.

  • Incubation:

    • Incubate the reactions at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solvent, such as acetonitrile or methanol.

    • Analyze the reaction products (codeine and neopine) by LC-MS/MS as described in Protocol 4.1.

  • Interpretation:

    • NISO activity is indicated by a decrease in the amount of neopine formed in the test reaction compared to the control. This is because NISO converts this compound (formed from the reverse reaction of COR on codeine, or present as an impurity) to codeinone, thus making it unavailable for reduction to neopine by COR.

Experimental Workflow: NISO Activity Assay

NISO_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_result 4. Interpretation Prep_Buffer Prepare Buffer (MOPS, pH 6.8) Add_Substrates Add Substrates (Codeinone, NADPH) Prep_Buffer->Add_Substrates Control Control: Add COR Enzyme Add_Substrates->Control Test Test: Add COR + NISO Enzymes Add_Substrates->Test Incubate Incubate at 37°C Control->Incubate Test->Incubate Quench Quench Reaction Incubate->Quench LCMS Analyze by LC-MS/MS Quench->LCMS Quantify Quantify Neopine & Codeine LCMS->Quantify Result Compare Neopine Levels: Test vs. Control Quantify->Result

Caption: Workflow for the in vitro assay to determine this compound Isomerase (NISO) activity.

Conclusion and Future Directions

This compound stands as a pivotal, albeit transient, player in the complex symphony of alkaloid biosynthesis in Papaver somniferum. While its direct quantification in vivo remains an analytical challenge, its existence and critical role are firmly established through enzymatic studies and genetic manipulation of the pathway. Future research, employing advanced analytical techniques such as flux analysis and highly sensitive mass spectrometry, may yet shed more light on the precise cellular concentrations and turnover rates of this enigmatic intermediate. A deeper understanding of the kinetics of the T6ODM, NISO, and COR enzymes will be paramount for the successful metabolic engineering of opium poppy to enhance the production of desired pharmaceutical alkaloids.

References

The Stereochemistry of Neopinone and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopinone, a naturally occurring morphinan alkaloid, serves as a critical intermediate in the biosynthesis of codeine and morphine in the opium poppy (Papaver somniferum)[1]. As a structural isomer of codeinone, its stereochemistry plays a pivotal role in both biological pathways and synthetic routes to a range of opioid analgesics. The rigid pentacyclic structure of the morphinan skeleton imparts a distinct three-dimensional conformation, and the spatial arrangement of its functional groups is crucial for receptor binding and pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its key derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological and chemical pathways.

Core Stereochemistry of the Morphinan Skeleton

The morphinan nucleus, the fundamental structure of this compound, is a rigid pentacyclic system with multiple chiral centers. The absolute configuration of these centers dictates the overall shape of the molecule and its ability to interact with opioid receptors. In naturally occurring morphinans like morphine, the stereochemistry is defined as (-)-5R, 6S, 9R, 13S, 14R. This compound shares this core stereochemical framework, with the key difference from codeinone being the position of the double bond in the C ring, which is at Δ8,14 in this compound and Δ7,8 in codeinone[1]. This seemingly subtle difference has profound implications for the molecule's stability and reactivity.

Biosynthesis of this compound and its Stereochemical Fate

This compound is a key branch point in the biosynthetic pathway of morphine and codeine. Thebaine, an earlier precursor, is demethylated by the enzyme thebaine 6-O-demethylase (T6ODM) to yield this compound[2]. The fate of this compound is then determined by the action of two competing enzymes, highlighting the critical role of stereochemistry in biological systems.

The Isomerization to Codeinone

The isomerization of this compound to the more thermodynamically stable codeinone is a crucial step. While this can occur spontaneously, it is significantly accelerated in vivo by the enzyme This compound isomerase (NISO) [3][4]. This enzymatic conversion is highly specific and ensures the efficient production of codeine and subsequently morphine.

The Reduction to Neopine

In the absence or with low activity of NISO, this compound can be reduced by the enzyme codeinone reductase (COR) to form neopine , a stereoisomer of codeine[2][5]. This is often an undesired side reaction in engineered microbial systems for opioid production, as neopine has a different pharmacological profile and is not a direct precursor to morphine in the primary biosynthetic pathway. The stereoselective reduction of the C6-keto group of this compound by COR yields the 6α-hydroxyl group of neopine, in contrast to the 6β-hydroxyl group that would be formed from the reduction of codeinone to codeine.

This compound Biosynthetic Pathway Biosynthetic Fate of this compound Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone this compound Isomerase (NISO) (isomerization) Neopine Neopine ( undesired byproduct ) This compound->Neopine Codeinone Reductase (COR) (stereoselective reduction) Codeine Codeine Codeinone->Codeine Codeinone Reductase (COR) (reduction)

Figure 1: Biosynthetic pathway of this compound and its conversion.

Synthesis and Stereochemistry of Key this compound Derivatives

The unique structure of this compound makes it a valuable starting material for the semisynthesis of various opioid derivatives. The control of stereochemistry during these transformations is paramount.

This compound Ethylene Glycol Ketal

Protection of the C6-ketone of this compound is a common strategy in the synthesis of more complex morphinans. The formation of the ethylene glycol ketal is a notable example.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Reference
This compound Ethylene Glycol KetalC20H23NO4341.4085-90[6][7]
  • A solution of thebaine (1.0 g, 3.21 mmol) in ethylene glycol (20 mL) is prepared in a round-bottom flask.

  • p-Toluenesulfonic acid monohydrate (61 mg, 0.32 mmol) is added to the solution.

  • The mixture is heated to 110 °C under a nitrogen atmosphere for 2 hours.

  • The reaction mixture is cooled to room temperature and diluted with water (50 mL).

  • The aqueous solution is basified to pH 9 with concentrated ammonium hydroxide.

  • The product is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: 95:5 dichloromethane/methanol) to afford this compound ethylene glycol ketal as a white solid.

Note: This protocol is a representation based on literature and should be adapted and optimized with appropriate laboratory safety precautions.

8-Halodihydrocodeinone Derivatives

The reaction of this compound with hydrohalic acids under anhydrous conditions proceeds via an intermediate, 8-halodihydrocodeinone, which can then be converted to codeinone. This reaction is a key step in some synthetic routes from thebaine to codeine. The stereochemistry of the halogen addition at C8 and the subsequent elimination are critical to the overall efficiency of the process.

The Role of Stereochemistry in Pharmacological Activity

The stereochemistry of morphinans is a well-established determinant of their pharmacological activity. The specific spatial arrangement of the pharmacophoric elements—the aromatic ring, the basic nitrogen, and the hydroxyl groups—is essential for productive binding to opioid receptors.

While specific binding data for this compound and its direct isomers at various opioid receptor subtypes (μ, δ, κ) is not extensively reported in publicly available literature, the principle of stereoselectivity is well-documented for related compounds. For instance, the naturally occurring (-)-thebaine and its unnatural enantiomer (+)-thebaine exhibit different binding affinities and efficacies at mu and delta opioid receptors[8]. Similarly, the analgesic activity of methadone resides almost exclusively in the (R)-enantiomer, which has a significantly higher affinity for the μ-opioid receptor than the (S)-enantiomer[9].

It is therefore highly probable that this compound, neopine, codeine, and isocodeine, all being stereoisomers, exhibit distinct binding profiles and functional activities at opioid receptors. The subtle changes in the conformation of the C ring and the orientation of the C6 substituent likely influence the interaction with key amino acid residues in the receptor binding pocket.

Experimental_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Thebaine Thebaine Reaction One-pot reaction with ethylene glycol and p-TsOH Thebaine->Reaction Crude_Product Crude this compound Ketal Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Ketal Column_Chromatography->Pure_Product NMR 1H and 13C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS X-ray X-ray Crystallography (for suitable crystals) Pure_Product->X-ray Optical_Rotation Polarimetry Pure_Product->Optical_Rotation

Figure 2: General experimental workflow for the synthesis and characterization of this compound derivatives.

Conclusion

The stereochemistry of this compound is a cornerstone of its chemical and biological identity. As a pivotal intermediate in the biosynthesis of morphine alkaloids, the stereocontrolled enzymatic conversion of this compound to codeinone is essential for preventing the formation of the less desirable stereoisomer, neopine. In the realm of synthetic chemistry, this compound and its derivatives are valuable building blocks for the creation of novel opioid receptor ligands. A thorough understanding of the stereochemical nuances of these molecules, supported by robust analytical and spectroscopic data, is indispensable for researchers in natural product chemistry, medicinal chemistry, and drug development. Future work focusing on the detailed pharmacological profiling of this compound and its various stereoisomers will undoubtedly provide deeper insights into the structure-activity relationships of the morphinan class of compounds.

References

The Pivotal Role of Neopinone in Opioid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopinone, a morphinan alkaloid, serves as a critical intermediate in the biosynthesis of several key secondary metabolites within the opium poppy (Papaver somniferum).[1] Its strategic position in the biochemical pathway leading to the production of potent analgesics such as codeine and morphine underscores its importance in both natural product chemistry and pharmaceutical development.[1][2] This technical guide provides an in-depth exploration of this compound's role, focusing on the enzymatic conversions, pathway regulation, and experimental methodologies used to elucidate its function.

The Central Role of this compound in the Morphine Biosynthetic Pathway

This compound is a key branch-point metabolite in the intricate biosynthetic pathway of benzylisoquinoline alkaloids (BIAs).[3][4] It is formed from thebaine, a precursor alkaloid, through a demethylation reaction catalyzed by the enzyme thebaine 6-O-demethylase (T6ODM) .[5][6]

The fate of this compound is a crucial determinant of the final alkaloid profile in the opium poppy. For many years, the subsequent conversion of this compound to codeinone was believed to occur spontaneously.[6][7] However, recent research has definitively shown that this isomerization is an enzyme-catalyzed reaction, a discovery that has significantly advanced our understanding of opioid biosynthesis.[2][8]

The Enzymatic Isomerization of this compound

The critical step of converting this compound to codeinone is catalyzed by the enzyme This compound isomerase (NISO) .[2][8][9] This discovery overturned the long-held assumption of a spontaneous rearrangement.[7][8] NISO belongs to the pathogenesis-related 10 (PR10) protein family.[2][8][9]

The action of NISO is paramount for the efficient production of codeine and morphine. In the absence of NISO activity, this compound is instead reduced by codeinone reductase (COR) to form neopine, a structural isomer of codeine.[8] Neopine is considered a "metabolically 'trapped'" alkaloid, meaning it is not further converted to morphine, thus representing a loss of carbon flow towards the desired end products.[5][8] The inclusion of NISO in engineered microbial systems, such as yeast, has been shown to dramatically enhance the formation of the desired opiate products at the expense of neopine and neomorphine accumulation.[2][8]

The overall major pathway can be summarized as follows:

Thebaine → this compound → Codeinone → Codeine → Morphine

A minor pathway to morphine also exists, proceeding via oripavine to neomorphinone. Neomorphinone is then isomerized by NISO to morphinone, which is subsequently reduced to morphine.[5][8]

Quantitative Data on Enzyme Activity and Alkaloid Accumulation

The following tables summarize key quantitative data from studies investigating the role of this compound and NISO.

Enzyme Activity Data
Experiment Key Findings
Screening of PR10 proteins for this compound isomerase activityIncubation of codeinone with COR-B and a PR10 candidate (NISO) showed a significant increase in the production of neopine, indicating the isomerization of codeinone back to this compound, which was then reduced.[8]
Time-course assays with codeinone and COR-B, with and without NISOIn the presence of NISO, the production of neopine from codeinone (via this compound) was significantly increased over time compared to the reaction with COR-B alone.[8]
Stoichiometry of COR-B and NISOThe ratio of NISO to COR-B was shown to affect the production of neopine. Increasing the amount of NISO relative to a constant amount of COR-B resulted in a corresponding increase in neopine formation.[8]
Bidirectional isomerization by NISOExperiments using both this compound and codeinone as substrates demonstrated that NISO catalyzes the bidirectional isomerization between the two molecules.[8]
Alkaloid Accumulation in Papaver somniferum
Experiment Key Findings
Virus-induced gene silencing (VIGS) of NISOSuppression of NISO transcript levels in opium poppy plants led to a significant alteration in the alkaloid profile. Specifically, there was an accumulation of neopine and a corresponding decrease in the levels of codeine and morphine.[8]
Analysis of alkaloid content in different poppy cultivarsThe content of major alkaloids, including morphine, codeine, and thebaine, varies significantly among different cultivars of Papaver somniferum.[10][11] For example, the cultivar 'Buddha' has a high morphine content (mean 1.64%), while others have lower concentrations.[10] Total alkaloid content can range from approximately 680 to over 25,000 µg/g of dry matter.[11]
Distribution of alkaloids within the poppy capsuleThe concentration of alkaloids is not uniform throughout the poppy capsule. The wall (pericarp) and the placenta have the highest concentrations of total alkaloids and morphine, while the stigmatic disc and thalamus have lower levels.[12] For instance, in the 'Morgana' variety, the placenta had the highest total alkaloid content (3.72%) and morphine content (3.34%).[12]

Experimental Protocols

In Vitro Enzyme Assays for this compound Isomerase (NISO) Activity

A common method to assess NISO activity involves a coupled enzyme assay with codeinone reductase (COR).[8]

  • Reaction Mixture: A typical reaction mixture contains:

    • Substrate: 50 µM codeinone

    • Cofactor: 1 mM NADPH

    • Enzymes: 10 pmol (200 nM) COR-B and varying amounts of the candidate NISO protein (e.g., 80 pmol or 1.6 µM).

    • Buffer: 0.1 M MOPS, pH 6.8.

  • Incubation: The reaction is incubated for a set period, for example, 2 hours.

  • Analysis: The reaction products (codeine and neopine) are quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The production of neopine is indicative of NISO activity, as it demonstrates the conversion of codeinone to this compound, which is then reduced by COR-B.

Virus-Induced Gene Silencing (VIGS) of NISO in Papaver somniferum

VIGS is a powerful technique to study gene function in plants.

  • Vector Construction: A fragment of the NISO gene is cloned into a tobacco rattle virus (TRV)-based VIGS vector (e.g., pTRV2). An empty vector control is also prepared.

  • Agroinfiltration: Agrobacterium tumefaciens strains carrying the pTRV1 and the pTRV2-NISO (or empty vector) constructs are co-infiltrated into the leaves of young opium poppy plants.

  • Plant Growth and Sample Collection: The plants are grown for a period to allow for the systemic spread of the virus and silencing of the target gene. Tissues such as stems or capsules are then harvested.

  • Analysis:

    • Transcript Analysis: Quantitative real-time PCR (qRT-PCR) is used to confirm the suppression of NISO transcript levels in the silenced plants compared to the empty vector controls.

    • Metabolite Analysis: The alkaloid content (neopine, codeine, morphine, etc.) in the harvested tissues is quantified by HPLC or LC-MS to determine the effect of NISO silencing on the alkaloid profile.[8]

Visualizing the Biochemical Pathways

Morphine Biosynthesis Pathway from Thebaine

Morphine Biosynthesis Pathway Thebaine Thebaine T6ODM T6ODM Thebaine->T6ODM This compound This compound NISO NISO This compound->NISO COR_to_Neopine COR This compound->COR_to_Neopine Codeinone Codeinone COR_to_Codeinone COR Codeinone->COR_to_Codeinone Codeine Codeine CODM CODM Codeine->CODM Morphine Morphine Neopine Neopine (Metabolically Trapped) T6ODM->this compound NISO->Codeinone COR_to_Codeinone->Codeine COR_to_Neopine->Neopine CODM->Morphine

Caption: Major enzymatic steps in the conversion of thebaine to morphine, highlighting the pivotal role of this compound.

Experimental Workflow for NISO Activity Assay

NISO Activity Assay Workflow Start Start: Prepare Reaction Mixture (Codeinone, NADPH, COR-B, NISO) Incubation Incubate at controlled temperature (e.g., 2 hours) Start->Incubation Analysis Analyze Products by HPLC or LC-MS Incubation->Analysis Quantification Quantify Codeine and Neopine Analysis->Quantification Conclusion Conclusion: Neopine formation indicates NISO activity Quantification->Conclusion

Caption: A generalized workflow for the in vitro determination of this compound isomerase (NISO) activity.

Conclusion

This compound stands as a linchpin in the biosynthesis of morphine and codeine. The discovery of this compound isomerase (NISO) has fundamentally altered our understanding of this pathway, revealing a layer of enzymatic control where a spontaneous reaction was once presumed. This knowledge is not only crucial for comprehending the natural diversity of alkaloids in Papaver somniferum but also provides a critical tool for the metabolic engineering of microorganisms to produce valuable opiate pharmaceuticals. Further research into the regulation and structure of NISO and related enzymes will undoubtedly pave the way for more efficient and controlled production of these vital medicines.

References

The Metabolic Crossroads of Morphinan Biosynthesis: A Technical Guide to the Fate of Neopinone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of neopinone, a pivotal intermediate in the biosynthesis of morphinan alkaloids in plants, most notably in the opium poppy (Papaver somniferum). Understanding the enzymatic control of this compound's conversion is critical for the metabolic engineering of plants and microorganisms to enhance the production of valuable pharmaceuticals like codeine and morphine, and to minimize the formation of less desirable isomers.

The Central Role of this compound in Morphine Biosynthesis

This compound sits at a crucial junction in the morphine biosynthetic pathway. It is derived from thebaine through the action of the enzyme thebaine 6-O-demethylase (T6ODM). The subsequent metabolic step, the isomerization of this compound to codeinone, was long considered a spontaneous reaction. However, recent research has unequivocally demonstrated that this conversion is catalyzed by a specific enzyme: This compound isomerase (NISO) .[1][2][3][4][5] This discovery has profound implications for understanding and manipulating the flow of metabolites through this pathway.

In the absence of or with insufficient NISO activity, this compound is susceptible to reduction by codeinone reductase (COR) , leading to the formation of neopine.[3][4] Neopine is considered a "metabolically 'trapped'" alkaloid, as it is not a direct precursor to codeine or morphine, thus representing a loss of valuable intermediates in the production of the desired end-products.[3]

Quantitative Insights into this compound Metabolism

The interplay between this compound isomerase (NISO) and codeinone reductase (COR) is a critical determinant of the metabolic flux towards either the production of codeine and morphine or the accumulation of the side-product neopine. The stoichiometry of these enzymes directly impacts the product profile.

The following tables summarize key quantitative data from in vitro enzymatic assays that illustrate the competitive nature of this compound conversion.

Table 1: Effect of NISO and COR-B Stoichiometry on Neopine Production [6]

COR-B (pmol)NISO (pmol)Neopine Production (pmol mL⁻¹)
100~15
1010~25
1050~40
10100~45
10200~48
0100
1010~25
2510~35
5010~40
10010~45

Assay Conditions: 1-hour incubation with 50 µM codeinone and 1 mM NADPH in 0.1 M MOPS, pH 6.8.[6]

Table 2: Time-Course of Neopine Production with and without NISO [6]

Time (min)Neopine Production (pmol mL⁻¹) - COR-B aloneNeopine Production (pmol mL⁻¹) - COR-B + NISO
000
20~10~20
40~15~30
60~18~38
180~20~45

Assay Conditions: 50 µM codeinone, 1 mM NADPH, in 0.1 M MOPS, pH 6.8 with 10 pmol COR-B and, where indicated, 40 pmol NISO.[6]

Experimental Protocols

General Alkaloid Extraction from Papaver somniferum**

This protocol provides a general method for the extraction of alkaloids from plant material for subsequent analysis.

  • Sample Preparation: Dry and powder 50 mg of the plant sample (e.g., latex, poppy straw).[7]

  • Extraction: Add 5 ml of 5% acetic acid to the powdered sample.[7]

  • Sonication: Sonicate the mixture for 30 minutes.[7]

  • Centrifugation: Centrifuge the extract to pellet solid debris.[7]

  • Solid-Phase Extraction (SPE):

    • Load 3 ml of the supernatant onto a reversed-phase cation-exchange SPE cartridge.[7]

    • Wash the cartridge sequentially with 0.1 M hydrochloric acid and methanol.[7]

    • Elute the alkaloids with a 1:19 mixture of 28% ammonia and methanol.[7]

  • Concentration and Reconstitution:

    • Concentrate the eluate under a stream of nitrogen at 40°C.[7]

    • Dissolve the residue in 50% aqueous methanol for HPLC analysis.[7]

In Vitro Enzyme Assay for this compound Isomerase Activity

This protocol describes a coupled enzyme assay to determine the activity of NISO by measuring the formation of a downstream product.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 0.1 M MOPS buffer, pH 6.8[6]

      • 1 mM NADPH[6]

      • 50 µM codeinone (as a substrate that will be in equilibrium with this compound in the presence of NISO)[6]

      • 10 pmol of purified recombinant Codeinone Reductase (COR-B)[6]

      • Varying concentrations of purified recombinant this compound Isomerase (NISO) (e.g., 0-200 pmol)[6]

  • Negative Control: Prepare a reaction mixture as above but with heat-denatured NISO.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour).[6]

  • Quenching: Stop the reaction by adding 4 volumes of methanol.[6]

  • Centrifugation: Centrifuge at 21,000 x g for 40 minutes to precipitate proteins.[6]

  • Analysis: Analyze the supernatant for the presence and quantity of neopine, codeine, and other alkaloids using HPLC.

HPLC Analysis of Morphinan Alkaloids

This section outlines a general approach for the separation and quantification of this compound and its metabolites.

  • Chromatographic System: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector is suitable.[1][2][8]

  • Column: A reversed-phase C18 column is commonly used for the separation of these alkaloids.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium perchlorate) and an organic solvent (e.g., acetonitrile) is typically employed.[2][8] The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a wavelength of approximately 275-285 nm is suitable for these compounds.[2]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards using a calibration curve.

Visualizing the Metabolic Landscape

Metabolic Pathway of this compound

This compound Metabolic Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO (Isomerization) Neopine Neopine (Metabolically Trapped) This compound->Neopine COR (Reduction) Codeine Codeine Codeinone->Codeine COR (Reduction) Morphine Morphine Codeine->Morphine CODM

Caption: The metabolic pathway of this compound in morphine biosynthesis.

Experimental Workflow for NISO Activity Assay

NISO Activity Assay Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Sample Processing & Analysis Buffer Buffer (MOPS) Incubation Incubate at 30°C Buffer->Incubation Cofactor Cofactor (NADPH) Cofactor->Incubation Substrate Substrate (Codeinone) Substrate->Incubation Enzymes Enzymes (COR-B, NISO) Enzymes->Incubation Quench Quench Reaction (Methanol) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC

Caption: Workflow for the in vitro this compound isomerase (NISO) activity assay.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Neopinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neopinone is a significant intermediate in the biosynthesis of opioid alkaloids such as codeine and morphine in the opium poppy (Papaver somniferum).[1][2][3] It is a structural isomer of codeinone, and its conversion to codeinone is a critical enzymatic step catalyzed by this compound isomerase (NISO).[1][2][3] The accurate detection and quantification of this compound are essential for researchers in plant biochemistry, metabolic engineering, and drug development to understand and manipulate the biosynthetic pathways of these valuable pharmaceuticals. Furthermore, as a potential biomarker or impurity in opiate production, sensitive analytical methods are required for quality control and forensic analysis.

These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas chromatography separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a mobile gas phase. Mass spectrometry then ionizes the separated compounds, sorts the resulting ions by their mass-to-charge ratio (m/z), and measures their relative abundance. For compounds like this compound, which contain polar functional groups, a derivatization step is often required to increase volatility and improve chromatographic performance.[4][5]

Experimental Protocol

This protocol is designed for the analysis of this compound in plant extracts or microbial cultures and can be adapted for other biological samples.

2.1. Reagents and Materials
  • This compound reference standard

  • Internal Standard (IS), e.g., Nalorphine[4] or a deuterated analog

  • Methanol, Acetonitrile (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)[6][7]

  • Derivatizing agent: e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic anhydride (PFPA)[4][5][8]

  • Ethyl Acetate (anhydrous)

  • Nitrogen gas for evaporation

2.2. Sample Preparation: Extraction and Derivatization
  • Homogenization & Extraction: Lyophilize (freeze-dry) the biological sample (e.g., plant tissue, yeast pellet).[2] Resuspend a known weight of the dried material in an extraction solvent (e.g., 1:1 methanol/acetonitrile).[2]

  • Sonication & Centrifugation: Sonicate the mixture for 10-15 minutes to ensure complete extraction.[9] Centrifuge at high speed (e.g., 21,000 x g) for 20 minutes to pellet debris.[2]

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant from the previous step. Wash the cartridge to remove interferences and elute the analytes with an appropriate solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 37-50°C).[10]

  • Derivatization: To the dry residue, add the internal standard and the derivatizing agent (e.g., 50 µL of PFPA in ethyl acetate).[4][6][10] Cap the vial tightly and heat at 70°C for 30 minutes to form the volatile derivative.[10]

  • Final Preparation: Cool the sample to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions

The following table outlines typical instrument parameters for this compound analysis. Optimization may be required based on the specific instrument and column used.

ParameterTypical Setting
Gas Chromatograph
ColumnHP-5MS or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)[7][11]
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min[11]
Oven ProgramInitial temp 100°C, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification; Full Scan (m/z 40-500) for identification[7][11]
Quantitative Data

The performance of the GC-MS method should be validated by establishing key parameters. The following table provides expected performance characteristics for the analysis of related compounds, which can serve as a benchmark for this compound.

ParameterExpected Value
Linearity (R²)> 0.995[7]
Limit of Detection (LOD)5 - 20 ng/mL[7]
Limit of Quantitation (LOQ)20 - 50 ng/mL[7]
Precision (RSD%)< 15%[7]
Accuracy/Recovery85 - 115%[7]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extract Homogenization & Extraction Sample->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Evap Evaporation to Dryness SPE->Evap Deriv Derivatization Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (SIM/Scan) GCMS->Data Quant Quantification Data->Quant

GC-MS analysis workflow for this compound.

Application Note 2: Analysis of this compound by LC-MS/MS

Principle

Liquid chromatography separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. This technique is highly suitable for non-volatile or thermally labile molecules like this compound, often eliminating the need for derivatization. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by using a first mass analyzer to select a specific precursor ion (the this compound molecule) and a second mass analyzer to detect specific fragment ions produced after collision-induced dissociation (CID). This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices.[12][13]

Experimental Protocol

This protocol is optimized for high-throughput analysis of this compound in biological fluids or extracts.

2.1. Reagents and Materials
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Water, Methanol, Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Sample preparation supplies (e.g., SPE cartridges[6] or protein precipitation reagents like acetonitrile[14])

2.2. Sample Preparation
  • Protein Precipitation (for plasma/serum): To 100 µL of sample, add 400 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Dilution: Transfer the supernatant to a new vial and dilute with an equal volume of water containing 0.1% formic acid to ensure compatibility with the mobile phase.[15]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial. The sample is ready for LC-MS/MS injection.

LC-MS/MS Instrumentation and Conditions

Parameters should be optimized for the specific instrument. The following are typical starting conditions.

ParameterTypical Setting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)[13]
Mobile Phase AWater with 0.1% Formic Acid[13]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[13]
Flow Rate0.4 mL/min[15]
Gradient5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Temp350°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a pure standard of this compound
Example Precursor Ion[M+H]⁺
Example Product IonsAt least two specific fragment ions for quantification and qualification
Quantitative Data

LC-MS/MS methods offer superior sensitivity compared to GC-MS.

ParameterExpected Value
Linearity (R²)> 0.99[13]
Limit of Detection (LOD)< 1 pg/mg[13]
Limit of Quantitation (LOQ)~2-10 pg/mg[13]
Precision (RSD%)< 15%[13]
Accuracy/Recovery85 - 115%[13]

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Precip Protein Precipitation / Extraction Sample->Precip Cent Centrifugation Precip->Cent Dilute Dilution & Filtration Cent->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification Data->Quant

LC-MS/MS analysis workflow for this compound.

This compound in the Morphine Biosynthetic Pathway

This compound is a pivotal, yet transient, intermediate in the biosynthesis of morphine. Its formation from (R)-reticuline is a multi-step process, and its subsequent isomerization to codeinone is essential for the pathway to proceed towards codeine and morphine. Without the enzyme this compound isomerase (NISO), the pathway is diverted, leading to the accumulation of neopine and neomorphine, which are isomers of codeine and morphine, respectively.[1][2]

Biosynthesis_Pathway Thebaine Thebaine This compound This compound Thebaine->this compound Thebaine Synthase Codeinone Codeinone This compound->Codeinone NISO (Isomerase) Neopine Neopine (Side Product) This compound->Neopine COR (Reduction) Morphinone Morphinone Codeinone->Morphinone CODM Codeine Codeine Codeinone->Codeine COR (Reductase) Morphine Morphine Morphinone->Morphine COR (Reductase) Codeine->Morphine CODM

Simplified morphine biosynthetic pathway highlighting this compound.

References

Application Notes & Protocols: Quantification of Neopinone in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopinone is a morphinane alkaloid and a critical intermediate in the biosynthesis of major opiate alkaloids, including codeine and morphine, within the opium poppy (Papaver somniferum)[1][2]. As the direct precursor to codeinone, the quantification of this compound can provide valuable insights into the metabolic flux and efficiency of the morphine biosynthetic pathway. This information is crucial for researchers in plant biochemistry, metabolic engineering, and for professionals in the pharmaceutical industry involved in the development of opiate-based therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and accessible method for the quantification of this compound in plant extracts. These application notes provide a comprehensive protocol for the extraction and subsequent HPLC analysis of this compound from plant materials, primarily focusing on Papaver somniferum.

Morphine Biosynthesis Pathway

The following diagram illustrates the position of this compound within the morphine biosynthesis pathway.

Morphine_Biosynthesis Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM

Caption: Simplified morphine biosynthesis pathway highlighting the conversion of thebaine to morphine, with this compound as a key intermediate.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of this compound and related alkaloids from fresh or dried Papaver somniferum plant material (e.g., capsules, latex, or straw).

Materials:

  • Fresh or dried plant material (Papaver somniferum)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • Deionized water

  • Grinder or mortar and pestle

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Homogenization: Weigh approximately 1 g of dried and powdered plant material (or 5 g of fresh, homogenized material) into a 50 mL centrifuge tube.

  • Extraction Solvent Preparation: Prepare an extraction solvent of methanol:water:formic acid (80:19:1, v/v/v).

  • Extraction: Add 20 mL of the extraction solvent to the centrifuge tube containing the plant material.

  • Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 15 mL of the extraction solvent to the plant material pellet, vortex thoroughly, sonicate for another 15 minutes, and centrifuge again. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: The sample is now ready for HPLC analysis. If not analyzed immediately, store the vials at 4°C for up to 24 hours. For longer-term storage, keep at -20°C.

HPLC Method for Quantification of this compound

This method is designed to separate this compound from other major opium alkaloids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 60 40
    25.0 10 90
    30.0 10 90
    30.1 90 10

    | 35.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm. Thebaine, a structurally similar precursor, shows strong absorbance at this wavelength. A DAD can be used to scan from 200-400 nm to determine the optimal wavelength for this compound.

  • Injection Volume: 10 µL.

3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure reliability.

  • Linearity: Prepare a series of standard solutions of this compound (if a certified standard is available) at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the calibration curve, which should be >0.999.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of standard solutions at three different concentration levels (low, medium, and high). The relative standard deviation (%RSD) should be less than 2%.

  • Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a blank plant matrix extract with known concentrations of this compound standard and calculate the percentage recovery. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (Papaver somniferum) homogenization Homogenization plant_material->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (285 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (External Standard) chromatogram->quantification report Report Generation quantification->report

Caption: Workflow for the quantification of this compound in plant extracts using HPLC.

Data Presentation

The concentration of this compound in Papaver somniferum is generally low, as it is a transient intermediate in a dynamic biosynthetic pathway[1][3]. The majority of alkaloid content in the plant is composed of the end-products morphine and codeine, as well as the precursor thebaine. The following table summarizes the typical concentration ranges of major opium alkaloids in the dried capsule straw of Papaver somniferum.

AlkaloidTypical Concentration Range (% of dry weight)Notes
Morphine0.5 - 2.5%The most abundant alkaloid in most cultivars[4][5].
Codeine0.1 - 0.5%A major analgesic alkaloid[5].
Thebaine0.05 - 0.3%A key precursor for semi-synthetic opioids[6].
This compound Very Low / Not Routinely Reported As a transient intermediate, its steady-state concentration is minimal and often below the limit of quantification in standard alkaloid profiling.
Papaverine0.01 - 0.1%A non-narcotic alkaloid[7][8].
Noscapine0.01 - 0.15%An antitussive alkaloid[8].

Note: The concentrations of alkaloids can vary significantly depending on the plant cultivar, environmental conditions, and developmental stage.

Conclusion

The protocol described provides a robust framework for the quantification of this compound in plant extracts using HPLC. Accurate measurement of this key intermediate can significantly contribute to our understanding of alkaloid biosynthesis and aid in the development of Papaver somniferum cultivars with desired alkaloid profiles for pharmaceutical applications. Due to its typically low endogenous concentrations, a highly sensitive and validated HPLC method, as outlined, is essential for reliable quantification.

References

Application Notes and Protocols for In Vitro Enzymatic Assays of Neopinone Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro enzymatic assays of Neopinone Isomerase (NISO), a key enzyme in the biosynthesis of morphine and codeine in the opium poppy (Papaver somniferum).[1][2] NISO catalyzes the isomerization of this compound to codeinone, a critical step that channels the metabolic flux towards the production of pharmaceutically important opioids and prevents the accumulation of their less desirable isomers, neopine and neomorphine.[1][2][3] Understanding the activity of NISO is crucial for applications in metabolic engineering, synthetic biology, and the development of novel opioid production platforms.[4]

Introduction to this compound Isomerase (NISO)

This compound Isomerase is a member of the pathogenesis-related 10 (PR10) protein family.[1][2] It catalyzes the reversible isomerization of the allyl-vinyl ether bond in this compound to form the α,β-unsaturated ketone, codeinone. This reaction is essential for the major biosynthetic pathway leading to codeine and morphine.[3] NISO also catalyzes the isomerization of neomorphinone to morphinone.[3] The enzyme's activity can be assayed directly by monitoring the conversion of its substrate to product, or indirectly through coupled enzyme assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound Isomerase activity based on published literature. These values are essential for designing experiments and interpreting results.

ParameterValueConditionsReference
Optimal pH (Reductive Assay) 6.80.1 M MOPS buffer[3]
Optimal pH (Oxidative Assay) 9.00.1 M Tris-HCl buffer[3]
Optimal Temperature 30°C---[3]
Substrate This compound, Neomorphinone---[3]
Product Codeinone, Morphinone---[3]
Cofactor Not directly required by NISO, but NADPH is used in coupled assays with Codeinone Reductase (COR)1 mM NADPH[3]

Note: Specific kinetic parameters like Km and Vmax for this compound Isomerase are often determined in the context of a coupled reaction system and can be influenced by the activity of the coupling enzyme.

Experimental Protocols

Recombinant NISO Expression and Purification

For in vitro assays, a reliable source of active NISO is required. Recombinant expression in hosts like Escherichia coli or yeast is a common approach.

Protocol:

  • Gene Synthesis and Cloning: The coding sequence for Papaver somniferum this compound Isomerase can be synthesized and codon-optimized for the chosen expression host. The gene is then cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.[5][6]

  • Protein Expression: The expression vector is transformed into the host cells. Protein expression is induced under optimized conditions of temperature, inducer concentration, and time.

  • Cell Lysis and Clarification: Cells are harvested and lysed using appropriate methods (e.g., sonication, French press) in a suitable lysis buffer. The lysate is then centrifuged to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the recombinant NISO is eluted.

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay. The purified enzyme should be stored in an appropriate buffer at -80°C.

Coupled Spectrophotometric Assay for NISO Activity

A continuous spectrophotometric assay can be employed by coupling the NISO reaction to the activity of Codeinone Reductase (COR). In this setup, the formation of codeinone by NISO is immediately followed by its reduction by COR, which consumes NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

  • Purified recombinant this compound Isomerase (NISO)

  • Purified recombinant Codeinone Reductase (COR)

  • This compound (substrate)

  • NADPH

  • Assay Buffer: 0.1 M MOPS, pH 6.8

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL of Assay Buffer (0.1 M MOPS, pH 6.8)

    • 100 µL of NADPH solution (to a final concentration of 1 mM)

    • 50 µL of COR solution (e.g., 2.62 pmol)

    • A defined amount of NISO (e.g., 10.48 pmol)

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of this compound solution (to a final concentration of 50 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The rate of reaction is proportional to the rate of NADPH consumption, which can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Run a negative control without NISO to account for any background activity.

HPLC-Based Endpoint Assay for NISO Activity

This assay directly measures the formation of codeinone from this compound after a fixed incubation time. The reaction products are separated and quantified by High-Performance Liquid Chromatography (HPLC).[7][8]

Materials:

  • Purified recombinant this compound Isomerase (NISO)

  • This compound (substrate)

  • Assay Buffer: 0.1 M MOPS, pH 6.8

  • Quenching Solution: Methanol

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Authentic standards for this compound and codeinone

Protocol:

  • Set up the reaction mixture in a microcentrifuge tube:

    • Assay Buffer (to a final volume of 100 µL)

    • This compound (to a final concentration of 50 µM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a defined amount of purified NISO.

  • Incubate the reaction at 30°C for a specific period (e.g., 30 minutes). Ensure the reaction is within the linear range.

  • Stop the reaction by adding 4 volumes of cold methanol.

  • Centrifuge the mixture at high speed (e.g., 21,000 x g) for 20-40 minutes to precipitate the protein.[3]

  • Transfer the supernatant to an HPLC vial.

  • Analyze the sample by HPLC to separate and quantify this compound and codeinone.

  • Create a standard curve using authentic standards to quantify the amount of product formed.

Visualizations

Signaling Pathway

Neopinone_Isomerase_Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM

Caption: Biosynthetic pathway from thebaine to morphine highlighting the role of NISO.

Experimental Workflow: HPLC-Based Assay

HPLC_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis A Prepare Reaction Mix (Buffer, this compound) B Pre-incubate at 30°C A->B C Add NISO to start reaction B->C D Incubate at 30°C C->D E Quench with Methanol D->E F Centrifuge to remove protein E->F G Analyze supernatant by HPLC F->G Coupled_Assay_Logic This compound This compound Codeinone Codeinone This compound->Codeinone NISO NADP NADP+ (No Abs @ 340nm) Codeinone->NADP COR NADPH NADPH (Abs @ 340nm) NADPH->NADP COR

References

Synthetic Routes for the Chemical Synthesis of Neopinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopinone is a pivotal intermediate in the biosynthesis of several morphinan alkaloids, including codeine and morphine. Its unique β,γ-unsaturated ketone structure also makes it a valuable precursor in the semi-synthesis of various opioid analgesics. This document provides detailed application notes and protocols for the chemical synthesis of this compound from thebaine, a naturally occurring opium alkaloid. Two primary synthetic routes are presented: a modern approach involving the formation and hydrolysis of a this compound ketal and a classical method utilizing oxymercuration-demercuration. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively synthesize and utilize this compound in their research and development endeavors.

Introduction

This compound, a morphinan alkaloid, serves as a critical juncture in the biosynthetic pathway leading to the production of codeine and morphine in the opium poppy (Papaver somniferum).[1][2][3] Beyond its natural role, this compound is a valuable synthetic intermediate for accessing a wide range of opioid derivatives. The chemical synthesis of this compound is, therefore, of significant interest to the pharmaceutical industry and the medicinal chemistry community. The primary starting material for the chemical synthesis of this compound is thebaine, an alkaloid readily available from certain poppy species. This document details two established methods for the conversion of thebaine to this compound, providing comprehensive experimental protocols and a comparative analysis of their respective yields and conditions.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound from thebaine, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterRoute 1: this compound Ketal Formation and HydrolysisRoute 2: Oxymercuration of Thebaine
Starting Material ThebaineThebaine
Key Reagents Ethylene glycol, p-toluenesulfonic acidMercuric acetate, Methanol, 3 N Acetic Acid or Sodium borohydride
Intermediate This compound ethylene glycol ketal7-Acetomercurithis compound dimethyl ketal
Reaction Time Several hours (ketal formation) + 4 days (hydrolysis)Not explicitly stated
Overall Yield Not explicitly stated for the two-step process to this compound95-100%
Reference Carroll et al., 2009[4][5][6][7][8][9]Barber & Rapoport, 1976[10][11]

Synthetic Pathways

The chemical transformations for the synthesis of this compound from thebaine are illustrated below. These diagrams, generated using the DOT language, provide a clear visual representation of the reaction sequences.

Synthetic Route 1: this compound Ketal Formation and Hydrolysis Thebaine Thebaine Ketal This compound ethylene glycol ketal Thebaine->Ketal Ethylene glycol, p-TsOH This compound This compound Ketal->this compound Hydrolysis (e.g., 3 N Formic Acid)

Caption: Synthesis of this compound via its ethylene glycol ketal.

Synthetic Route 2: Oxymercuration of Thebaine Thebaine Thebaine Intermediate 7-Acetomercurithis compound dimethyl ketal Thebaine->Intermediate 1. Hg(OAc)2, MeOH (reflux) This compound This compound Intermediate->this compound 2. Hydrolysis (3 N Acetic Acid) or 2. NaBH4 then mild acid hydrolysis

Caption: Synthesis of this compound via oxymercuration of thebaine.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experiments in the synthesis of this compound.

Route 1: Synthesis of this compound via this compound Ethylene Glycol Ketal

This two-step procedure involves the initial protection of the ketone functionality in this compound as an ethylene glycol ketal, followed by hydrolysis to yield the final product.

Step 1: Synthesis of this compound Ethylene Glycol Ketal from Thebaine [4][5][6][7][8][9]

  • Materials:

    • Thebaine

    • Ethylene glycol

    • p-Toluenesulfonic acid (p-TsOH)

    • Anhydrous solvent (e.g., chloroform)

    • Standard laboratory glassware for reflux and inert atmosphere operations.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thebaine in the anhydrous solvent.

    • Add a molar excess of ethylene glycol to the solution.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure this compound ethylene glycol ketal.

Step 2: Hydrolysis of this compound Ethylene Glycol Ketal to this compound

  • Materials:

    • This compound ethylene glycol ketal

    • 3 N Formic acid

    • Saturated aqueous potassium carbonate (K₂CO₃) solution

    • Chloroform (CHCl₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the this compound ethylene glycol ketal in 3 N formic acid.[12]

    • Stir the solution at room temperature under a nitrogen atmosphere for 4 days.[12]

    • Neutralize the reaction mixture by adding a saturated aqueous solution of K₂CO₃.[12]

    • Extract the aqueous layer with chloroform.[12]

    • Wash the combined organic extracts with water, dry over anhydrous Na₂SO₄, and filter.[12]

    • Evaporate the solvent under reduced pressure to yield this compound.[12]

Route 2: Synthesis of this compound via Oxymercuration of Thebaine[11][12]

This highly efficient one-pot method directly converts thebaine to this compound.

  • Materials:

    • Thebaine

    • Mercuric acetate (Hg(OAc)₂)

    • Methanol (MeOH), refluxing

    • 3 N Acetic acid or Sodium borohydride (NaBH₄) and a mild acid

    • Standard laboratory glassware for reflux and inert atmosphere operations.

  • Procedure:

    • Oxymercuration: In a round-bottom flask, dissolve thebaine in methanol. Add mercuric acetate and heat the mixture to reflux. This step forms the intermediate 7-acetomercurithis compound dimethyl ketal.[10]

    • Demercuration and Hydrolysis (Method A): After the formation of the intermediate, add 3 N acetic acid and continue to stir the reaction mixture to facilitate hydrolysis to this compound.[10]

    • Demercuration and Hydrolysis (Method B): Alternatively, after the formation of the intermediate, cool the reaction mixture and cautiously add sodium borohydride to reduce the organomercury compound. Following reduction, perform a mild acid hydrolysis to yield this compound.[10]

    • Work-up and Purification:

      • After the reaction is complete, neutralize the mixture with a suitable base.

      • Extract the product with an organic solvent.

      • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

      • Purify the crude product by chromatography to obtain this compound in high yield (95-100%).[10]

Biosynthetic Route: An Enzymatic Alternative

For context, it is noteworthy that in Papaver somniferum, this compound is synthesized from thebaine through an enzymatic process. The enzyme responsible for this conversion is thebaine 6-O-demethylase (T6ODM) .[1] This biocatalytic route represents an alternative to chemical synthesis and is a subject of ongoing research in metabolic engineering and synthetic biology.

Conclusion

The chemical synthesis of this compound from thebaine is a well-established and critical transformation in the production of various opioid-based pharmaceuticals. This document has provided a detailed overview of two robust synthetic methodologies. The oxymercuration route offers a high-yield, one-pot procedure, while the ketal protection strategy provides an alternative pathway. The choice of method will depend on the specific requirements of the research or development program, including scale, available reagents, and desired purity. The provided protocols are intended to serve as a comprehensive guide for the successful synthesis of this compound, a key building block in the field of medicinal chemistry.

References

Engineering Yeast for Neopinone Synthesis: A Gateway to Opioid Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The metabolic engineering of Saccharomyces cerevisiae (baker's yeast) to produce neopinone, a critical intermediate in the biosynthesis of opioids, represents a significant advancement in synthetic biology and pharmaceutical manufacturing. This technology offers a potential alternative to the agricultural cultivation of opium poppies, promising a more controlled, secure, and potentially cost-effective supply of essential medicines. This compound stands at a key juncture in the opioid biosynthetic pathway, leading to the production of medicinally important compounds such as codeine, morphine, and semi-synthetic derivatives like hydrocodone and oxycodone.

Application Notes

The primary application of this compound synthesis in yeast is the production of a stable and versatile precursor for a wide range of opioid analgesics. By engineering yeast to convert simple sugars into this compound, researchers can create a microbial cell factory that bypasses the complexities and vulnerabilities of traditional plant-based sourcing.

Key Advantages of Yeast-Based this compound Production:

  • Controlled and Contained Production: Fermentation in bioreactors offers a highly controlled environment, eliminating variables such as climate, pests, and geographical constraints that affect poppy cultivation.[1]

  • Enhanced Security: Centralized and contained production can mitigate the risk of diversion of opioid materials into illicit channels.

  • Rapid Production Cycles: Yeast fermentation cycles are significantly shorter than the months-long growing season of opium poppies, allowing for a more responsive supply chain.[2][3]

  • Pathway Optimization and Diversification: The modular nature of yeast genetics allows for the fine-tuning of the biosynthetic pathway to improve yields and the potential to create novel opioid derivatives with improved therapeutic profiles.[1]

The Crucial Role of this compound Isomerase (NISO):

A pivotal discovery in the metabolic engineering of this pathway was the identification and characterization of this compound isomerase (NISO).[4][5] This enzyme catalyzes the isomerization of this compound to codeinone, a critical step towards the synthesis of codeine and morphine.[5] Without the expression of a functional NISO, the pathway can lead to the accumulation of the less desirable byproducts neopine and neomorphine.[5] The inclusion of the NISO gene in engineered yeast strains has been shown to dramatically improve the flux towards the desired opioid products.[4]

Quantitative Data Summary

The following table summarizes the production titers of key opioids in metabolically engineered Saccharomyces cerevisiae from various studies. This data highlights the progress in optimizing the pathway, although it also underscores the significant improvements still required for commercial viability.

Precursor/ProductStrain/ConditionTiter (µg/L)Reference
(S)-ReticulineOptimized platform strain19,200[2]
ThebaineStrain expressing 21 heterologous enzymes6.4[1]
HydrocodoneStrain expressing 23 heterologous enzymes~0.3[1]
MorphineStrain fed with thebaine200[6]
Total OpioidsHigh-density fermentation131,000[6]

Signaling Pathways and Experimental Workflows

The metabolic engineering of yeast for this compound and subsequent opioid production involves the heterologous expression of a complex, multi-step biosynthetic pathway originating from plants, bacteria, and even mammals.

Opioid Biosynthesis Pathway in Engineered Yeast cluster_upstream Upstream Pathway (from Glucose) cluster_core_opioid_pathway Core Opioid Pathway cluster_downstream_from_thebaine Downstream Pathway from Thebaine Glucose Glucose Tyrosine Tyrosine Glucose->Tyrosine Yeast Central Metabolism (S)-Reticuline (S)-Reticuline Tyrosine->(S)-Reticuline Multi-enzyme pathway (R)-Reticuline (R)-Reticuline (S)-Reticuline->(R)-Reticuline DRS-DRR Salutaridine Salutaridine (R)-Reticuline->Salutaridine SalSyn Salutaridinol Salutaridinol Salutaridine->Salutaridinol SalR Thebaine Thebaine Salutaridinol->Thebaine SalAT This compound This compound Thebaine->this compound T6ODM Hydrocodone Hydrocodone Thebaine->Hydrocodone T6ODM, morB Codeinone Codeinone This compound->Codeinone NISO Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM

Caption: Biosynthetic pathway for opioid production in engineered yeast, highlighting the central role of this compound.

The general workflow for developing an opioid-producing yeast strain involves several key steps, from gene discovery and synthesis to yeast transformation and product analysis.

Experimental Workflow for Engineering Yeast cluster_design_build Design and Build cluster_transform_culture Yeast Engineering and Cultivation cluster_analysis Analysis gene_discovery Gene Discovery & Codon Optimization gene_synthesis Gene Synthesis gene_discovery->gene_synthesis vector_construction Vector/Cassette Construction gene_synthesis->vector_construction yeast_transformation Yeast Transformation vector_construction->yeast_transformation strain_selection Strain Selection & Verification yeast_transformation->strain_selection cultivation Cultivation & Fermentation strain_selection->cultivation extraction Metabolite Extraction cultivation->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: A generalized experimental workflow for creating and evaluating opioid-producing yeast strains.

Experimental Protocols

The following protocols are generalized methodologies based on published research and provide a starting point for the metabolic engineering of yeast for this compound and opioid production.

Protocol 1: Yeast Transformation with Opioid Pathway Genes

This protocol describes a standard lithium acetate/polyethylene glycol (LiAc/PEG) method for introducing expression cassettes containing the opioid biosynthetic genes into S. cerevisiae.

Materials:

  • Engineered yeast strain (e.g., CEN.PK2)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile deionized water

  • 1 M Lithium Acetate (LiAc), sterile

  • 50% (w/v) Polyethylene Glycol (PEG 3350), sterile

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

  • Plasmid DNA or linear DNA cassettes with opioid pathway genes and selection markers

  • Selective agar plates (e.g., Synthetic Complete medium lacking a specific nutrient)

Procedure:

  • Inoculate a single colony of the recipient yeast strain into 5 mL of YPD and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8 (mid-log phase).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of sterile 100 mM LiAc and transfer to a microfuge tube.

  • Pellet the cells and resuspend in 100 mM LiAc to a final volume that gives a cell density of ~2 x 10^9 cells/mL.

  • For each transformation, mix the following in a microfuge tube in order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 10 µL of single-stranded carrier DNA (boil for 5 min and chill on ice immediately before use)

    • 1-5 µg of plasmid DNA or linear DNA cassettes

    • 50 µL of the competent yeast cell suspension

  • Vortex the mixture thoroughly and incubate at 42°C for 40-60 minutes (heat shock).

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

  • Remove the supernatant and resuspend the cell pellet in 200-500 µL of sterile water.

  • Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Cultivation of Engineered Yeast for Opioid Production

This protocol outlines the general conditions for cultivating the engineered yeast strains to produce opioids.

Materials:

  • Engineered yeast strain with the integrated opioid pathway

  • Appropriate selective medium (e.g., Synthetic Complete medium)

  • 2% (w/v) glucose or other carbon source

  • Ascorbic acid (optional, as an antioxidant)

  • Shake flasks or bioreactor

Procedure:

  • Inoculate a single colony of the engineered yeast strain into a pre-culture of 5-10 mL of selective medium. Grow overnight at 30°C with shaking at 200-250 rpm.

  • Inoculate a larger volume of production medium (e.g., 50 mL in a 250 mL flask) with the pre-culture to a starting OD600 of ~0.1.

  • Incubate the production culture at 30°C with shaking for 72-120 hours.[1]

  • For strains requiring specific co-factors, such as the T6ODM-expressing strain for hydrocodone production, supplement the medium with precursors like 2-oxoglutarate (e.g., 50 mM).[1]

  • At the end of the cultivation period, harvest the culture for metabolite extraction and analysis.

Protocol 3: Extraction and Analysis of Opioids from Yeast Culture

This protocol describes a general method for extracting opioids from the yeast culture medium and analyzing them by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Yeast culture

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Opioid standards (e.g., this compound, thebaine, codeine, morphine)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Centrifuge the yeast culture at 4,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant (culture medium).

    • For extraction, either use SPE or liquid-liquid extraction. For SPE, condition the C18 cartridge with methanol and then water. Load the supernatant, wash with water, and elute the opioids with methanol.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol in water with 0.1% formic acid).

    • Inject the sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column. A typical mobile phase gradient could be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Run a gradient from low to high percentage of Mobile Phase B over 10-20 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each opioid of interest.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the opioid standards.

    • Quantify the concentration of opioids in the samples by comparing their peak areas to the calibration curve.

This comprehensive overview provides a foundation for researchers and professionals to understand and begin working on the metabolic engineering of yeast for this compound and opioid production. The field is rapidly evolving, and further optimization of these protocols will be necessary to achieve commercially viable production levels.

References

One-Pot Synthesis of Neopinone Ketal from Thebaine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of neopinone ketal from thebaine. This method offers an efficient route to a key intermediate in the synthesis of various opioid analgesics, such as hydrocodone. By reacting thebaine with ethylene glycol in the presence of an acid catalyst, this compound ketal can be obtained directly, streamlining the synthetic process. These application notes include a summary of reaction parameters, a detailed experimental protocol, safety precautions, and a mechanistic overview.

Introduction

Thebaine, a natural alkaloid found in the opium poppy, is a crucial starting material for the semi-synthesis of numerous medically important opioids. The conversion of thebaine to this compound and its derivatives is a pivotal step in these synthetic pathways. The one-pot synthesis of this compound ketal from thebaine presents a significant improvement over multi-step procedures by reducing reaction time, minimizing waste, and simplifying the purification process.[1][2] This method involves the acid-catalyzed rearrangement of thebaine's dienol ether system and subsequent ketalization of the resulting ketone in a single reaction vessel. This compound ketal serves as a stable intermediate, which can be efficiently converted to downstream targets like hydrocodone. The protection of the ketone functionality as a ketal prevents undesired side reactions in subsequent synthetic transformations.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound ketal from thebaine, based on the procedure described by Carroll et al. (2009).

ParameterValueReference
Reactants
Thebaine1.0 eqCarroll et al.
Ethylene Glycol10.0 eqCarroll et al.
p-Toluenesulfonic acid monohydrate3.3 eqCarroll et al.
Solvent ChloroformCarroll et al.
Reaction Time Not specifiedCarroll et al.
Temperature Room TemperatureCarroll et al.
Yield ~40%Carroll et al.
Product Characterization
¹H NMR (CDCl₃, 400 MHz) δ 6.66 (d, J=8.2 Hz, 1H), 6.58 (d, J=8.2 Hz, 1H), 5.56 (d, J=6.4 Hz, 1H), 5.09 (s, 1H), 4.90 (d, J=6.4 Hz, 1H), 4.30-4.23 (m, 1H), 4.10-4.02 (m, 1H), 3.98-3.90 (m, 1H), 3.85 (s, 3H), 3.82-3.75 (m, 1H), 3.61 (d, J=18.5 Hz, 1H), 3.29 (d, J=6.0 Hz, 1H), 2.99 (ddd, J=18.5, 6.0, 1.5 Hz, 1H), 2.59-2.52 (m, 1H), 2.46 (s, 3H), 2.42-2.35 (m, 1H), 2.05 (td, J=12.5, 5.0 Hz, 1H), 1.84 (d, J=12.5 Hz, 1H)Supplementary Info, Carroll et al.
¹³C NMR (CDCl₃, 100 MHz) δ 145.7, 142.3, 131.0, 128.0, 124.9, 119.5, 113.8, 109.8, 96.5, 92.9, 65.2, 64.8, 56.6, 46.8, 45.4, 42.9, 40.8, 35.7, 29.9, 22.1Supplementary Info, Carroll et al.

Experimental Protocol

This protocol is adapted from the work of Carroll et al. in the Journal of Organic Chemistry (2009).

Materials:

  • Thebaine

  • Ethylene glycol, freshly distilled

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a solution of thebaine (1.0 equivalent) in chloroform, add freshly distilled ethylene glycol (10.0 equivalents).

  • To this biphasic mixture, add p-toluenesulfonic acid monohydrate (3.3 equivalents) under vigorous stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound ketal.

Visualizations

Reaction Pathway:

reaction_pathway Reaction Pathway for this compound Ketal Synthesis Thebaine Thebaine Neopinone_Ketal This compound Ketal Thebaine->Neopinone_Ketal One-Pot Synthesis Reagents Ethylene Glycol, p-TsOH·H₂O CHCl₃, Room Temperature

Caption: One-pot conversion of thebaine to this compound ketal.

Experimental Workflow:

experimental_workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Thebaine in CHCl₃ B Add Ethylene Glycol A->B C Add p-TsOH·H₂O with vigorous stirring B->C D Quench with sat. NaHCO₃ C->D Reaction Monitoring (TLC) E Extract with CHCl₃ D->E F Wash with H₂O and Brine E->F G Dry over Na₂SO₄ and concentrate F->G H Column Chromatography G->H I I H->I Isolated this compound Ketal

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Thebaine: Thebaine is a DEA Schedule II controlled substance and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use in a fume hood and wear appropriate PPE.

  • p-Toluenesulfonic acid: This is a corrosive acid. Avoid contact with skin and eyes.

  • General: Standard laboratory safety practices should be followed at all times.

Discussion

The one-pot synthesis of this compound ketal from thebaine offers several advantages for researchers and drug development professionals. The primary benefit is the increased efficiency compared to multi-step procedures, which reduces overall synthesis time and the consumption of solvents and reagents.[1][2] The formation of the stable ketal intermediate is crucial for subsequent transformations, as it protects the reactive ketone group from undesired reactions, thereby improving the overall yield and purity of the final active pharmaceutical ingredient. This method, while providing a modest yield of around 40%, is a valuable tool for the streamlined production of key opioid intermediates. Further optimization of reaction conditions, such as temperature and catalyst loading, could potentially lead to improved yields.

References

Application Notes and Protocols for Novel Enzyme Discovery Using Neopinone as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopinone, a morphinan alkaloid, is a key intermediate in the biosynthesis of codeine and morphine in the opium poppy (Papaver somniferum)[1][2]. It serves as the direct precursor to codeinone, a critical step catalyzed by the enzyme this compound isomerase (NISO)[1][2]. The unique structural features of this compound, including its ketone group and strained ring system, make it an intriguing substrate for the discovery of novel enzymes with potential applications in biocatalysis, synthetic biology, and drug development.

These application notes provide a comprehensive guide for utilizing this compound as a substrate to screen for and characterize novel enzymes from various sources, including microbial cultures and metagenomic libraries. The protocols outlined below cover high-throughput screening, enzyme characterization, and quantitative analysis of reaction products.

Overview of this compound Metabolism and Enzymatic Reactions

In the established morphine biosynthesis pathway, thebaine is converted to this compound by the enzyme thebaine 6-O-demethylase (T6ODM). This compound is then isomerized to codeinone by this compound isomerase (NISO)[1]. In the absence of NISO, this compound can be reduced by codeinone reductase (COR) to form neopine, a less desired byproduct[1][3]. This highlights the potential for discovering various classes of enzymes that can act on this compound, including:

  • Isomerases: Enzymes that, like NISO, catalyze the conversion of this compound to codeinone.

  • Reductases: Enzymes that can reduce the ketone group of this compound to a hydroxyl group, potentially with different stereoselectivity than COR.

  • Oxidases/Hydroxylases: Enzymes that may introduce hydroxyl groups or perform other oxidative modifications on the this compound scaffold.

  • Demethylases: Enzymes that could potentially remove other methyl groups from the this compound structure.

  • Glycosyltransferases: Enzymes that may attach sugar moieties to the this compound molecule.

The discovery of novel enzymes acting on this compound could lead to the development of new biocatalytic routes for the synthesis of valuable opioid compounds or novel alkaloid derivatives with unique pharmacological properties.

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize known and hypothetical kinetic parameters for enzymes acting on this compound and related morphinan alkaloids. This data can serve as a benchmark for characterizing newly discovered enzymes.

Table 1: Kinetic Parameters of this compound Isomerase (NISO)

Enzyme SourceSubstrateKm (µM)Vmax (nmol/mg/s)kcat (s-1)Reference
Papaver somniferumThis compoundData not availableData not availableData not available[1]
Papaver somniferumCodeinone (reverse reaction)147Data not availableData not available[1]

Table 2: Kinetic Parameters of Codeinone Reductase (COR) Isoforms with Morphinan Alkaloids

Enzyme IsoformSubstrateKm (mM)Reference
COR-BCodeinoneData not available[3]
COR1.1-1.4CodeinoneData not available[3]
Morphine DehydrogenaseMorphine0.46[4]
Morphine DehydrogenaseCodeine0.044[4]

Note: While COR acts on this compound, specific kinetic data for this substrate is not detailed in the available literature. The data for morphine dehydrogenase provides a reference for enzymes acting on similar alkaloid structures.

Experimental Protocols

High-Throughput Screening (HTS) for Novel this compound-Converting Enzymes from Microbial Sources

This protocol describes a high-throughput screening method to identify microbial strains or metagenomic clones capable of modifying this compound. The assay is based on the detection of this compound depletion or the formation of new products using LC-MS/MS.

3.1.1. Materials

  • This compound hydrochloride (substrate)

  • Microbial culture collection or metagenomic library in a suitable expression host (e.g., E. coli)

  • 96-well deep-well plates

  • Appropriate growth media and inducers (e.g., LB broth with IPTG)

  • Lysis buffer (e.g., BugBuster® or sonication buffer)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Cofactors (e.g., NAD(P)H, NAD(P)⁺, MgCl₂, etc., depending on the target enzyme class)

  • Quenching solution (e.g., acetonitrile or methanol)

  • 96-well filter plates

  • LC-MS/MS system

3.1.2. Protocol

  • Library Preparation: Inoculate individual microbial strains or metagenomic clones into 96-well deep-well plates containing the appropriate growth medium. Incubate with shaking until the desired cell density is reached.

  • Enzyme Expression: If using an inducible expression system, add the appropriate inducer (e.g., IPTG) and incubate for a sufficient time to allow for protein expression.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellets in lysis buffer and lyse the cells according to the manufacturer's protocol or by sonication. Centrifuge to pellet cell debris and collect the supernatant (cell lysate) containing the enzymes[5][6][7].

  • Enzymatic Reaction: In a new 96-well plate, add the cell lysate, reaction buffer, and any necessary cofactors.

  • Initiate Reaction: Add this compound to a final concentration of 50-100 µM to each well to start the reaction. Include negative controls with heat-inactivated lysate or no lysate.

  • Incubation: Incubate the reaction plate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-24 hours).

  • Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile).

  • Sample Preparation for Analysis: Centrifuge the quenched reaction plate to pellet any precipitated protein. Transfer the supernatant to a 96-well filter plate and filter into a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the depletion of this compound and the appearance of new peaks corresponding to potential products. Use a validated quantitative method (see Section 3.3).

  • Hit Identification: Identify wells showing significant conversion of this compound as "hits."

Hit Validation and Enzyme Characterization

Once initial hits are identified, the following steps are crucial for validation and further characterization.

3.2.1. Re-screening and Confirmation

  • Re-culture the hit clones and repeat the enzymatic assay in triplicate to confirm the activity.

  • Perform a time-course experiment to monitor the progress of the reaction.

  • Analyze the reaction products by high-resolution mass spectrometry to determine their exact mass and predict their chemical formula.

3.2.2. Gene Identification (for metagenomic hits)

  • Isolate the plasmid DNA from the hit clone.

  • Sequence the metagenomic insert to identify the open reading frame (ORF) responsible for the enzymatic activity.

  • Use bioinformatics tools (e.g., BLAST) to identify homologous proteins and potential enzyme classes.

3.2.3. Recombinant Expression and Purification

  • Subclone the identified gene into an expression vector with a purification tag (e.g., His-tag).

  • Express the recombinant protein in a suitable host (e.g., E. coli).

  • Purify the enzyme using affinity chromatography (e.g., Ni-NTA).

  • Confirm the purity and size of the enzyme by SDS-PAGE.

3.2.4. Biochemical Characterization

  • pH and Temperature Optima: Determine the optimal pH and temperature for the enzyme's activity using a range of buffers and temperatures.

  • Cofactor Dependence: Test the requirement for various cofactors (e.g., metal ions, NAD(P)H).

  • Substrate Specificity: Test the enzyme's activity on other related alkaloids (e.g., codeinone, morphine, thebaine).

  • Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km, Vmax, and kcat) by measuring the initial reaction rates at varying this compound concentrations.

Quantitative Analysis of this compound and its Metabolites by LC-MS/MS

A robust and sensitive analytical method is essential for accurate quantification of this compound and its enzymatic products.

3.3.1. Materials

  • Reference standards for this compound, codeinone, neopine, and morphine.

  • Internal standard (e.g., deuterated morphine-d3).

  • LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid).

  • A C18 reversed-phase HPLC column.

  • A triple quadrupole mass spectrometer.

3.3.2. LC-MS/MS Parameters

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

Table 3: Example MRM Transitions for this compound and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound298.1198.1, 165.125, 35
Codeinone298.1198.1, 173.125, 30
Neopine300.1215.1, 162.120, 30
Morphine286.1201.1, 165.130, 40
Morphine-d3 (IS)289.1201.1, 165.130, 40

Note: These are example parameters and should be optimized for the specific instrument used.

3.3.3. Quantification

  • Prepare a calibration curve using the reference standards.

  • Spike all samples with the internal standard.

  • Quantify the analytes based on the peak area ratios relative to the internal standard.

Visualizations

Morphine_Biosynthesis_Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Neopine Neopine This compound->Neopine COR Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM

Caption: Simplified morphine biosynthesis pathway highlighting the central role of this compound.

HTS_Workflow cluster_0 Library Preparation & Expression cluster_1 Enzyme Assay cluster_2 Analysis & Hit Identification A Inoculate Microbial Library (96-well plates) B Induce Protein Expression A->B C Cell Lysis B->C D Enzymatic Reaction (+ this compound) C->D E Quench Reaction D->E F Sample Preparation for LC-MS/MS E->F G LC-MS/MS Analysis F->G H Identify Hits (this compound Conversion) G->H

Caption: High-throughput screening workflow for discovering this compound-converting enzymes.

Hit_Validation_Workflow A Primary Hit Identification B Re-screen & Confirm Activity A->B C Gene Identification (Metagenomic Hits) B->C D Recombinant Expression & Purification C->D E Biochemical Characterization (pH, Temp, Kinetics) D->E F Validated Novel Enzyme E->F

Caption: Workflow for the validation and characterization of hit enzymes.

Conclusion

This compound presents a valuable and underexplored substrate for the discovery of novel enzymes. The protocols and data provided in these application notes offer a robust framework for researchers to initiate screening campaigns and characterize new biocatalysts. The identification of enzymes with novel activities towards this compound has the potential to significantly impact the fields of synthetic biology and pharmaceutical development by providing new tools for the production of valuable opioid-based medicines and their derivatives.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Trace-Level Detection of Neopinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the trace-level detection and quantification of Neopinone in biological matrices. This compound is a critical intermediate in the biosynthesis of morphine and codeine, and its accurate measurement is essential for research in pharmacology, drug development, and forensic toxicology.[1] This method utilizes a straightforward sample preparation protocol followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary sensitivity and selectivity for the analysis of this compound at trace concentrations.

Introduction

This compound is a morphinane alkaloid and a key intermediate in the biosynthetic pathway of prominent opioids such as codeine and morphine within Papaver somniferum.[1] Its chemical structure is C18H19NO3 with a molecular weight of approximately 297.3 g/mol .[2] The accurate and precise quantification of this compound at trace levels is crucial for understanding opiate biosynthesis, monitoring drug metabolism, and in forensic investigations. LC-MS/MS is the analytical technique of choice for such applications due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[3] This application note provides a comprehensive protocol for the extraction and analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and enriching the analyte of interest. Below are recommended protocols for common biological matrices.

1.1. Plasma/Serum: Protein Precipitation

This method is quick and effective for removing the bulk of proteins from plasma or serum samples.

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d3).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

1.2. Urine: Dilute-and-Shoot

For many urine samples, a simple dilution is sufficient to reduce matrix effects to an acceptable level for LC-MS/MS analysis.

  • Centrifuge the urine sample at 4,000 x g for 5 minutes to pellet any particulate matter.

  • In an autosampler vial, combine 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.

  • Vortex to mix thoroughly.

  • The sample is now ready for injection.

1.3. Tissue Homogenate: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup for complex matrices like tissue homogenates.

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) at a 1:4 (w/v) ratio.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Take 1 mL of the supernatant and add the internal standard.

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Method

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. Column: A reversed-phase C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good peak shape and separation from other opioids. Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
Mass Spectrometry (MS) Method

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Ionization Mode: ESI Positive Ion Source Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Multiple Reaction Monitoring (MRM) Parameters:

The following MRM transitions are proposed for this compound. The precursor ion is the protonated molecule [M+H]+.[2] The collision energy (CE) and cone voltage (CV) should be optimized for the specific instrument being used to achieve maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)298.1241.150OptimizeOptimize
This compound (Qualifier)298.1213.150OptimizeOptimize
This compound-d3 (IS)301.1244.150OptimizeOptimize

Note: The product ions are based on known fragmentation patterns.[2] Instrument-specific optimization is crucial for achieving the best performance.

Data Presentation

The following table summarizes the expected quantitative performance of this method. These values are representative for trace-level opioid analysis and should be confirmed during method validation.

Table 1: Expected Quantitative Performance Data

ParameterExpected Performance
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL
Linearity Range1.0 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix Effect< 20%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Internal_Standard Add Internal Standard Sample->Internal_Standard 1 Extraction Protein Precipitation or SPE Internal_Standard->Extraction 2 Evaporation Dry Down Extraction->Evaporation 3 Reconstitution Reconstitute Evaporation->Reconstitution 4 LC_Injection Inject into LC System Reconstitution->LC_Injection 5 LC_Separation Chromatographic Separation LC_Injection->LC_Separation 6 MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection 7 Quantification Quantification MS_Detection->Quantification 8 Reporting Reporting Quantification->Reporting 9

Caption: LC-MS/MS workflow for this compound analysis.

Morphine Biosynthesis Pathway

morphine_biosynthesis Thebaine Thebaine This compound This compound Thebaine->this compound Hydrolysis Codeinone Codeinone This compound->Codeinone Isomerization (this compound Isomerase) Codeine Codeine Codeinone->Codeine Reduction Morphine Morphine Codeine->Morphine O-Demethylation

Caption: Simplified morphine biosynthesis pathway.

Conclusion

The LC-MS/MS method presented in this application note provides a sensitive, selective, and reliable approach for the trace-level detection and quantification of this compound in various biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a comprehensive guide for researchers and scientists. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This method can be a valuable tool in advancing research in pharmacology, drug metabolism, and forensic science.

References

Application Notes and Protocols for the Isolation and Purification of Neopinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopinone is a morphinane alkaloid and a key intermediate in the biosynthesis of codeine and morphine in the opium poppy (Papaver somniferum)[1]. As a beta,gamma-unsaturated ketone, it is the product of the hydrolysis of the methyl enol ether group of thebaine[2]. The isomerization of this compound to codeinone is a critical step in the biosynthetic pathway of opiate alkaloids[1]. This document provides detailed protocols for the preparation of this compound from thebaine and its subsequent purification, as well as an overview of relevant analytical methods.

Data Presentation

Table 1: Chromatographic Separation of Opium Alkaloids
CompoundRetention Time (min)Chromatographic MethodReference
Neopine7.3HPLC[3]
Codeine8.1HPLC[3]
Thebaine11.4HPLC[3]
MorphineNot specified in the same studyHPLC
This compoundNot explicitly stated, but would be resolvedHPLCInferred from separation of related compounds

Note: The retention times are indicative and can vary based on the specific HPLC conditions, including column, mobile phase, and flow rate.

Table 2: Synthesis Yield of this compound from Thebaine
ReactionProductYield (%)Reference
Oxymercuration-demercuration of thebaineThis compound95-100[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Thebaine

This protocol is based on the high-yield conversion of thebaine to this compound via an oxymercuration-demercuration reaction[2].

Materials:

  • Thebaine

  • Mercuric acetate

  • Methanol, anhydrous

  • 3 N Acetic acid

  • Sodium borohydride (optional, for alternative reduction)

  • Sodium chloride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Oxymercuration: In a round-bottom flask, dissolve thebaine in refluxing anhydrous methanol. Add mercuric acetate to the solution and continue to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the intermediate 7-acetomercurithis compound dimethyl ketal by adding 3 N acetic acid.

  • Alternative Reduction (optional): Alternatively, the organomercury intermediate can be reduced using sodium borohydride, followed by mild acid hydrolysis of the resulting this compound dimethyl ketal to yield this compound.

  • Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to obtain crude this compound. The yield of this compound from this method is reported to be in the range of 95-100%[2].

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a general method for the purification of this compound from a crude reaction mixture or a plant extract, based on methods for separating opium alkaloids.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide, 98:2:1)[4]

  • Glass column for chromatography

  • Fraction collector (optional)

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution might be necessary to achieve optimal separation from other alkaloids.

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Analytical Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of opium alkaloids.

Instrumentation and Conditions (example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used for the separation of opium alkaloids[5].

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium perchlorate solution at pH 3.0) and an organic solvent (e.g., acetonitrile) is often employed[5].

  • Flow Rate: A typical flow rate is around 1.0-1.5 mL/min[5].

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Record the chromatograms and determine the retention time and peak area of this compound.

  • Quantification: Create a calibration curve using the standard solutions and quantify the amount of this compound in the sample.

Visualizations

Biosynthetic Pathway of this compound

Neopinone_Biosynthesis Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO (isomerization)

Caption: Biosynthesis of this compound from Thebaine.

Experimental Workflow for this compound Isolation and Purification

Neopinone_Workflow cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification Thebaine Thebaine Oxymercuration Oxymercuration with Mercuric Acetate Thebaine->Oxymercuration Hydrolysis Hydrolysis Oxymercuration->Hydrolysis Extraction_DCM Extraction with Dichloromethane Hydrolysis->Extraction_DCM Drying Drying and Concentration Extraction_DCM->Drying Column_Chromatography Silica Gel Column Chromatography Drying->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions and Concentration Fraction_Collection->Pooling Purified_this compound Purified this compound Pooling->Purified_this compound

Caption: Workflow for this compound Production.

References

Application of Neopinone in the Development of Synthetic Opioids: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopinone, a morphinane alkaloid, serves as a crucial intermediate in the biosynthesis of codeine and morphine within the opium poppy (Papaver somniferum).[1] Chemically, it is the beta,gamma-unsaturated ketone that results from the hydrolysis of the methyl enol ether group of thebaine.[1] Its strategic position in the biosynthetic pathway makes it a valuable starting material and key intermediate in the semi-synthesis of a wide range of clinically significant opioids. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of several key opioid compounds.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C18H19NO3[1]
Molecular Weight 299.35 g/mol [1]
CAS Number 509-66-0[1][2][3]
Appearance Not specified in readily available sources
Solubility Not specified in readily available sources

Key Synthetic Applications of this compound

This compound is a versatile precursor for the synthesis of various opioids. Its primary transformation is the isomerization to its alpha,beta-unsaturated isomer, codeinone, which is a key gateway to a multitude of opioid structures.

Isomerization of this compound to Codeinone

The conversion of this compound to codeinone is a critical step and can be achieved through both chemical and enzymatic methods. Spontaneous isomerization occurs in aqueous solutions, but the equilibrium often favors a mixture of this compound and codeinone.[4]

A high-yield conversion to codeinone can be achieved by treatment with anhydrous hydrogen halides followed by elimination.[4]

Protocol 1: Two-Step Chemical Isomerization of this compound to Codeinone

Materials:

  • This compound

  • Anhydrous Hydrogen Chloride (HCl) or Hydrogen Bromide (HBr) in ether-methylene chloride

  • Basic agent (e.g., sodium bicarbonate)

  • Anhydrous solvent (e.g., ether, methylene chloride)

Procedure:

  • Dissolve this compound in an anhydrous solvent mixture of ether and methylene chloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl or HBr in ether-methylene chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the intermediate 8-halodihydrocodeinone.

  • Dissolve the intermediate in a suitable solvent and treat with a mild base, such as sodium bicarbonate, to induce elimination of the hydrogen halide.

  • Monitor the reaction for the formation of codeinone.

  • Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude codeinone.

  • Purify the crude product by chromatography.

Quantitative Data:

Starting MaterialProductReagentsYieldReference
This compoundCodeinone1. Anhydrous HCl or HBr 2. Base85-90%[4]
Synthesis of Codeine from this compound

Once codeinone is synthesized, it can be readily reduced to codeine.

Protocol 2: Reduction of Codeinone to Codeine

Materials:

  • Codeinone

  • Sodium borohydride (NaBH4)

  • Methanol

Procedure:

  • Dissolve codeinone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude codeine.

  • Purify the crude product by recrystallization or chromatography.

Quantitative Data:

Starting MaterialProductReagentsOverall Yield (from Thebaine)Reference
CodeinoneCodeineNaBH485%[4]
Synthesis of Hydrocodone from this compound

Hydrocodone can be synthesized from thebaine in a one-pot procedure where this compound ketal is an intermediate.[5]

Protocol 3: One-Pot Synthesis of Hydrocodone from Thebaine (via this compound intermediate)

Materials:

  • Thebaine

  • Ethylene glycol

  • p-Toluenesulfonic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Hydrogen source (for hydrogenation)

Procedure:

  • Combine thebaine and ethylene glycol in a suitable solvent.

  • Add a catalytic amount of p-toluenesulfonic acid to facilitate the formation of the this compound ethylene glycol ketal intermediate.[5]

  • To the same pot, add palladium(II) acetate.

  • Perform hydrogenation to yield hydrocodone.[5]

  • After the reaction is complete, perform an appropriate work-up and purification.

Quantitative Data:

Experimental and Synthetic Pathway Diagrams

Biosynthetic and Semi-Synthetic Pathways from Thebaine

The following diagram illustrates the central role of this compound in the conversion of thebaine to other opioids.

Thebaine Thebaine This compound This compound Thebaine->this compound Hydrolysis/ Demethylation Oripavine Oripavine Thebaine->Oripavine Demethylation Buprenorphine Buprenorphine Thebaine->Buprenorphine Multi-step Synthesis Codeinone Codeinone This compound->Codeinone Isomerization Codeine Codeine Codeinone->Codeine Reduction Hydrocodone Hydrocodone Codeinone->Hydrocodone Reduction Morphine Morphine Codeine->Morphine Demethylation Naloxone Naloxone Oripavine->Naloxone Multi-step Synthesis Naltrexone Naltrexone Oripavine->Naltrexone Multi-step Synthesis

Caption: Synthetic pathways originating from Thebaine, highlighting this compound's role.

Experimental Workflow: this compound to Codeine

This diagram outlines the general laboratory workflow for the synthesis of codeine starting from this compound.

Start Start: This compound Isomerization Step 1: Isomerization (e.g., with HBr/HCl) Start->Isomerization Intermediate Intermediate: Codeinone Isomerization->Intermediate Reduction Step 2: Reduction (e.g., with NaBH4) Intermediate->Reduction Workup Work-up & Purification Reduction->Workup FinalProduct Final Product: Codeine Workup->FinalProduct

Caption: Workflow for the synthesis of Codeine from this compound.

Opioid Receptor Signaling Pathway

The synthetic opioids derived from this compound primarily exert their effects through the G-protein coupled opioid receptors. The binding of an opioid agonist to its receptor initiates a signaling cascade that leads to the modulation of neuronal activity and the desired analgesic effects.

Opioid Opioid Agonist (e.g., Morphine, Codeine) Receptor Opioid Receptor (GPCR) Opioid->Receptor Binds to G_Protein G-protein (Gi/o) Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels G_Protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel ↑ K+ Efflux (Hyperpolarization) IonChannels->K_Channel Ca_Channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) IonChannels->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Simplified opioid receptor signaling pathway.

Conclusion

This compound is a pivotal molecule in the landscape of synthetic opioid development. Its efficient conversion to codeinone provides a versatile platform for the synthesis of a wide array of opioid analgesics and antagonists. The protocols and data presented herein offer a foundational resource for researchers engaged in the chemical synthesis and development of novel opioid-based therapeutics. Further research into more efficient and stereoselective synthetic methodologies starting from this compound will continue to be a valuable endeavor in the field of medicinal chemistry.

References

Biocatalytic Transformation of Thebaine to Codeine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the biocatalytic conversion of thebaine to the valuable opioid analgesic, codeine, via the intermediate neopinone. This enzymatic approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods. The protocols outlined below are based on successful strategies employing engineered Escherichia coli as a whole-cell biocatalyst.

Introduction

Thebaine, a natural alkaloid found in the opium poppy (Papaver somniferum), is a key precursor for the semi-synthesis of several opioid medications. The biocatalytic cascade from thebaine to codeine involves three key enzymes originally discovered in the poppy: Thebaine 6-O-demethylase (T6ODM), this compound Isomerase (NISO), and Codeinone Reductase (COR). This enzymatic pathway proceeds through the critical intermediate, this compound. Understanding and optimizing this pathway is crucial for developing efficient and scalable bioproduction of codeine.

Biochemical Pathway

The conversion of thebaine to codeine is a three-step enzymatic process. Initially, T6ODM demethylates thebaine to form this compound. This compound then undergoes isomerization to codeinone, a reaction catalyzed by NISO. Finally, COR reduces codeinone to produce codeine. A competing reaction is the reduction of this compound by COR to the undesired byproduct, neopine. The inclusion of NISO is critical to efficiently channel this compound towards codeinone, thereby maximizing the yield of codeine.[1][2]

Thebaine to Codeine Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Neopine Neopine (Byproduct) This compound->Neopine COR Codeine Codeine Codeinone->Codeine COR

Biochemical pathway from thebaine to codeine.

Data Presentation: Comparison of Biocatalytic Strategies

Different strategies have been developed to optimize the conversion of thebaine to codeine using engineered E. coli. The following table summarizes the quantitative data from key experimental setups, highlighting the impact of enzyme compartmentalization and the presence of NISO on product yield and byproduct formation.

StrategyKey Enzymes ExpressedYield of Codeine (%)Yield of Neopine (%)Codeine:Neopine RatioVolumetric Productivity (g/L/h)Reference
Strategy 1: Single-Cell T6ODM, COR197520:80~0.10[2]
Strategy 2: Two-Cell (T6ODM & COR) T6ODM in Cell 1; COR in Cell 2483955:45~0.12[2]
Strategy 3: Two-Cell (T6ODM/NISO & COR) T6ODM, NISO in Cell 1; COR in Cell 2642274:260.19[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the biocatalytic conversion of thebaine to codeine.

Protocol 1: Engineering of E. coli Strains

This protocol describes the preparation of engineered E. coli strains for the expression of the necessary enzymes.

1.1. Bacterial Strains and Plasmids:

  • Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression due to its deficiency in Lon and OmpT proteases.[4][5]

  • Plasmids: The genes for T6ODM, NISO, and COR from Papaver somniferum are cloned into suitable expression vectors, such as the pET series (e.g., pET-28a) or pACYCDuet for co-expression.[6][7] The choice of plasmid will depend on the specific strategy (single-cell vs. two-cell). For the two-cell system, separate plasmids are constructed for the T6ODM/NISO cell line and the COR cell line.

1.2. Transformation:

  • Thaw competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of the plasmid DNA to the competent cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds.

  • Immediately place the cells on ice for 2 minutes.

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., kanamycin for pET vectors).

  • Incubate the plates overnight at 37°C.

Protocol 2: Recombinant Protein Expression

This protocol details the induction of protein expression in the engineered E. coli strains.

2.1. Media Preparation:

  • Luria-Bertani (LB) Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave and add the appropriate antibiotic after cooling.

  • Terrific Broth (TB) Medium: For higher cell densities, use TB medium (12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 2.31 g/L KH₂PO₄, 12.54 g/L K₂HPO₄).

2.2. Expression Procedure:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of TB medium with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature, typically 18-25°C, for 16-24 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • The cell pellet can be used immediately for whole-cell biocatalysis or stored at -80°C.

Protocol 3: Whole-Cell Biocatalysis

This protocol describes the use of the engineered E. coli cells for the conversion of thebaine to codeine.

3.1. Reaction Buffer Preparation:

  • Phosphate Buffer: 50 mM sodium phosphate, pH 7.5, containing 10 mM ascorbic acid and 100 µM FeSO₄. Ascorbic acid and FeSO₄ are important cofactors for T6ODM activity.

3.2. Biotransformation Reaction (Two-Cell Strategy):

  • Resuspend the harvested cell pellets of the T6ODM/NISO-expressing strain and the COR-expressing strain separately in the reaction buffer to a final OD₆₀₀ of 10-50.

  • In a reaction vessel, add the resuspended T6ODM/NISO cells.

  • Add thebaine to a final concentration of 1-5 mM.

  • Incubate the reaction at 30°C with gentle shaking.

  • After a specific time interval (e.g., 30-60 minutes, to allow for the conversion of thebaine to this compound and then to codeinone), add the resuspended COR cells to the reaction mixture.

  • Continue the incubation at 30°C for up to 24 hours.

  • Take samples at regular intervals for analysis by HPLC.

Experimental Workflow cluster_0 Cell Line 1 Preparation cluster_1 Cell Line 2 Preparation cluster_2 Biotransformation Transform_T6ODM_NISO Transform E. coli with T6ODM/NISO plasmid Express_T6ODM_NISO Express T6ODM & NISO Transform_T6ODM_NISO->Express_T6ODM_NISO Harvest_T6ODM_NISO Harvest Cells 1 Express_T6ODM_NISO->Harvest_T6ODM_NISO Reaction_Setup Reaction Setup: - Resuspend Cells 1 - Add Thebaine Harvest_T6ODM_NISO->Reaction_Setup Transform_COR Transform E. coli with COR plasmid Express_COR Express COR Transform_COR->Express_COR Harvest_COR Harvest Cells 2 Express_COR->Harvest_COR Add_COR Add Resuspended Cells 2 Harvest_COR->Add_COR Incubation_1 Incubation 1 (Thebaine -> Codeinone) Reaction_Setup->Incubation_1 Incubation_1->Add_COR Incubation_2 Incubation 2 (Codeinone -> Codeine) Add_COR->Incubation_2 Analysis HPLC Analysis Incubation_2->Analysis

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Neopinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is fundamental to designing more potent and selective therapeutic agents. Neopinone, a key intermediate in the biosynthesis of morphine and codeine, presents an interesting scaffold for the development of novel opioid receptor modulators.[1][2] These application notes provide a comprehensive guide to conducting SAR studies on this compound and its derivatives.

Introduction to this compound SAR

This compound is a morphinane alkaloid that serves as the immediate precursor to codeinone in the opium poppy, a critical step catalyzed by the enzyme this compound isomerase.[1] Its unique β,γ-unsaturated ketone structure offers multiple points for chemical modification to explore the impact of structural changes on opioid receptor binding affinity and functional activity.[2] SAR studies of this compound analogs aim to identify the key chemical features responsible for their biological activity, ultimately guiding the synthesis of new compounds with improved pharmacological profiles.

Key Experimental Techniques

The foundation of a this compound SAR study lies in the synthesis of a library of analogs and their subsequent pharmacological evaluation. The primary in vitro assays used are competitive radioligand binding assays and functional assays, such as [³⁵S]GTPγS binding assays.

Opioid Receptor Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound analogs for various opioid receptors (μ, δ, and κ).[3] This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor. A lower Ki value indicates a higher binding affinity.

[³⁵S]GTPγS Functional Assays

The [³⁵S]GTPγS binding assay is a functional assay used to determine the efficacy of a compound (i.e., whether it is an agonist, antagonist, or partial agonist) at G-protein coupled receptors (GPCRs) like the opioid receptors.[4] Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

Data Presentation for SAR Analysis

Systematic organization of quantitative data is crucial for discerning structure-activity relationships. The following table provides a template for summarizing the binding affinities and functional activities of a series of hypothetical this compound analogs.

CompoundR¹ SubstituentR² Substituentμ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)[³⁵S]GTPγS Emax (%) (μ-receptor)
This compound -OCH₃=O15035080020
Analog 1 -OH=O5020065045
Analog 2 -OCH₃-OH (α)12030075015
Analog 3 -OCH₃-OH (β)9028070025
Analog 4 -H=O20045090010

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound analogs for the μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the recombinant human opioid receptor of interest (μ, δ, or κ).

  • Radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

  • Test compounds (this compound and its analogs).

  • Naloxone (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure: [3]

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the this compound analog, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (efficacy) of this compound analogs at opioid receptors.

Materials:

  • Cell membranes expressing the recombinant human opioid receptor of interest.

  • [³⁵S]GTPγS radioligand.

  • GDP.

  • Test compounds (this compound and its analogs).

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[4]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure: [4]

  • Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following: assay buffer, GDP (to a final concentration of ~10 µM), [³⁵S]GTPγS, varying concentrations of the this compound analog, and the membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as described for the competitive radioligand binding assay.

  • Data Analysis:

    • Plot the stimulated binding of [³⁵S]GTPγS against the logarithm of the test compound concentration.

    • Determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect) from the dose-response curve.

Visualizations

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for a G-protein coupled opioid receptor upon agonist binding.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor_inactive Opioid Receptor (Inactive) Receptor_active Opioid Receptor (Active) Receptor_inactive->Receptor_active This compound Analog (Agonist) G_protein_inactive Gαβγ (GDP-bound) Receptor_active->G_protein_inactive G_protein_active_alpha (GTP-bound) G_protein_inactive->G_protein_active_alpha GTP G_protein_active_betagamma Gβγ G_protein_inactive->G_protein_active_betagamma Adenylyl_cyclase Adenylyl Cyclase G_protein_active_alpha->Adenylyl_cyclase Inhibition Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein_active_betagamma->Ion_channel Modulation MAPK_pathway MAPK Pathway G_protein_active_betagamma->MAPK_pathway Activation cAMP cAMP Adenylyl_cyclase->cAMP ATP SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Pharmacological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesize this compound Analogs Purification Purify Analogs (e.g., HPLC) Synthesis->Purification Characterization Characterize Structures (NMR, MS) Purification->Characterization Binding_Assay Opioid Receptor Binding Assays (μ, δ, κ) Characterization->Binding_Assay Functional_Assay [35S]GTPγS Functional Assays Binding_Assay->Functional_Assay Determine Ki Data_Compilation Compile Ki, EC50, Emax Data Functional_Assay->Data_Compilation Determine EC50, Emax SAR_Analysis Identify Structure-Activity Relationships Data_Compilation->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Iterative Design

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Neopinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Neopinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenges in the chemical synthesis of this compound, primarily from thebaine, revolve around two key aspects:

  • Isomerization to Codeinone: this compound is the less thermodynamically stable isomer compared to codeinone. Under acidic or alkaline conditions, this compound readily isomerizes to form an equilibrium mixture that significantly favors codeinone (approximately a 3:1 ratio of codeinone to this compound).[1][2] This isomerization is a major cause of reduced yields of the desired this compound.

  • Side Reactions and Byproduct Formation: The synthesis can be prone to the formation of various side products depending on the chosen route and reaction conditions. Careful control of parameters is crucial to minimize these impurities.[3]

Q2: What are the most common starting materials for this compound synthesis?

A2: The most common and practical starting material for the chemical synthesis of this compound is thebaine , a naturally occurring opium alkaloid.[4]

Q3: What is the expected yield for the chemical synthesis of this compound?

A3: With optimized methods, such as the oxymercuration of thebaine followed by hydrolysis of the intermediate, yields of this compound can be very high, in the range of 95-100%.[2] However, yields can be significantly lower if the isomerization to codeinone is not properly controlled.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] HPLC is particularly useful for quantifying the ratio of this compound to codeinone and other byproducts.

Troubleshooting Guides

Problem 1: Low Yield of this compound and High Formation of Codeinone

Possible Causes:

  • Prolonged reaction time or exposure to acidic/basic conditions: This promotes the isomerization of this compound to the more stable codeinone.[1][2]

  • Inappropriate pH of the reaction mixture: Both acidic and alkaline environments catalyze the isomerization.

  • High reaction temperature: Elevated temperatures can accelerate the rate of isomerization.

Troubleshooting Steps:

  • Optimize Reaction Time: Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material (thebaine or intermediate) is consumed to minimize the time this compound is exposed to isomerizing conditions.

  • Control pH:

    • For acid-catalyzed reactions, use the mildest effective acid and the lowest possible concentration.

    • During workup, neutralize the reaction mixture promptly and avoid strongly acidic or basic conditions.

  • Maintain Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Consider a Two-Step Ketal Protection-Deprotection Strategy: Synthesizing a stable intermediate like this compound dimethyl ketal or this compound ethylene glycol ketal can prevent isomerization.[7][8] The ketal can then be hydrolyzed under carefully controlled mild acidic conditions to furnish this compound with minimal isomerization.

Problem 2: Incomplete Reaction or Presence of Unreacted Thebaine

Possible Causes:

  • Insufficient reagent concentration or activity.

  • Low reaction temperature or insufficient reaction time.

  • Poor quality of reagents or solvents.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or purified reagents and anhydrous solvents where specified.

  • Adjust Stoichiometry: Consider a slight excess of the key reagent (e.g., mercuric acetate in the oxymercuration reaction).

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature in small increments while monitoring for byproduct formation.

    • Extend the reaction time, with careful monitoring to avoid isomerization of the product.

  • Ensure Proper Mixing: Vigorous stirring is important to ensure homogeneity, especially in heterogeneous reactions.

Problem 3: Difficulty in Purifying this compound from Codeinone and Other Byproducts

Possible Causes:

  • Similar polarities of this compound and codeinone: This makes their separation by standard column chromatography challenging.

  • Presence of multiple byproducts with overlapping polarities.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Use a high-resolution silica gel.

    • Employ a carefully selected eluent system with a shallow gradient. A common eluent system for separating these alkaloids is a mixture of chloroform and methanol.[5]

    • Consider using preparative HPLC for higher purity, although this may be less scalable.

  • Recrystallization: If a suitable solvent system can be found, recrystallization may be an effective method for purification.

  • Ketal Formation for Separation: If separation of the ketones is difficult, consider converting the mixture to their ketal derivatives. The different properties of the this compound and codeinone ketals might allow for easier separation, followed by hydrolysis of the purified this compound ketal.

Data Presentation

Table 1: Comparison of Yields for this compound and Related Products in Different Synthetic Strategies

Synthetic StrategyStarting MaterialProduct(s)Reported YieldReference(s)
Oxymercuration with mercuric acetate followed by hydrolysis of the intermediate 7-acetomercurithis compound dimethyl ketalThebaineThis compound95-100%[2]
Reduction of the organomercury compound with sodium borohydride and mild acid hydrolysis of the this compound dimethyl ketalThebaineThis compound95-100%[2]
One-pot reaction with ethylene glycol and p-toluenesulfonic acidThebaineThis compound ethylene glycol ketal-[7]
Irradiation in methanolThebaineThis compound dimethyl ketal78%[5]
Acid- or alkali-catalyzed isomerization of this compoundThis compoundEquilibrium mixture of codeinone:this compound (3:1)-[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxymercuration of Thebaine

This protocol is based on the method described by Barber and Rapoport, which reports high yields of this compound.[2]

Materials:

  • Thebaine

  • Mercuric acetate

  • Methanol (refluxing)

  • 3 N Acetic acid

  • Sodium borohydride (for alternative reduction step)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Oxymercuration:

    • Dissolve thebaine in refluxing methanol.

    • Add mercuric acetate to the solution and continue refluxing. Monitor the reaction by TLC until the thebaine is consumed.

    • This step forms the intermediate 7-acetomercurithis compound dimethyl ketal.

  • Hydrolysis (Method A):

    • After cooling, treat the reaction mixture containing the intermediate with 3 N acetic acid.

    • Stir at room temperature and monitor the hydrolysis by TLC until the intermediate is converted to this compound.

  • Reduction and Hydrolysis (Method B - Alternative):

    • Cool the reaction mixture from the oxymercuration step.

    • Carefully add sodium borohydride to reduce the organomercury compound.

    • After the reduction is complete, perform a mild acid hydrolysis of the resulting this compound dimethyl ketal to yield this compound.

  • Workup and Purification:

    • Neutralize the reaction mixture.

    • Extract the product with a suitable organic solvent (e.g., chloroform).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound Dimethyl Ketal via Photochemical Reaction

This protocol is based on a patent by Schwartz and provides a method to obtain the stable ketal intermediate.[5]

Materials:

  • Thebaine

  • Methanol (freshly distilled)

  • Nitrogen gas

  • Hanovia 450-W lamp with a Corex filter

  • Silica gel for column chromatography

  • Chloroform and Methanol for eluent

Procedure:

  • Reaction Setup:

    • Dissolve thebaine in freshly distilled methanol in a suitable photochemical reactor.

    • Deoxygenate the solution by bubbling a stream of dry nitrogen through it.

  • Irradiation:

    • Irradiate the deoxygenated solution with a Hanovia 450-W lamp through a Corex filter while maintaining a nitrogen stream.

    • Monitor the reaction by TLC (e.g., silica gel with CHCl₃:MeOH, 85:15) until all thebaine is consumed (approximately 2 hours).

  • Workup and Purification:

    • Evaporate the solvent to dryness using a rotary evaporator.

    • Purify the residue by column chromatography on silica gel using a chloroform:methanol (94:6) eluent to yield this compound dimethyl ketal.

Mandatory Visualization

Neopinone_Synthesis_and_Isomerization Thebaine Thebaine Neopinone_Ketal This compound Ketal (e.g., dimethyl, ethylene glycol) Thebaine->Neopinone_Ketal Ketalization (e.g., ROH, H+ or hv) This compound This compound Thebaine->this compound Direct Hydrolysis / Oxymercuration-Hydrolysis Neopinone_Ketal->this compound Mild Acidic Hydrolysis Codeinone Codeinone (Thermodynamically more stable) This compound->Codeinone Isomerization (Acid or Base)

Caption: Synthetic pathways from thebaine to this compound and its isomerization to codeinone.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Isomerization High Codeinone formation? Start->Check_Isomerization Optimize_Conditions Reduce reaction time Lower temperature Control pH Check_Isomerization->Optimize_Conditions Yes Check_Starting_Material Unreacted Thebaine present? Check_Isomerization->Check_Starting_Material No Use_Ketal Employ Ketal Protection Strategy Optimize_Conditions->Use_Ketal End Improved Yield Optimize_Conditions->End Use_Ketal->End Optimize_Reagents Verify reagent quality Adjust stoichiometry Check_Starting_Material->Optimize_Reagents Yes Purification_Issue Difficulty in Purification? Check_Starting_Material->Purification_Issue No Optimize_Reaction Increase temperature cautiously Extend reaction time with monitoring Optimize_Reagents->Optimize_Reaction Optimize_Reagents->End Optimize_Reaction->End Optimize_Chroma Optimize column chromatography (fine silica, shallow gradient) Purification_Issue->Optimize_Chroma Yes Purification_Issue->End No, other issues Consider_Prep_HPLC Use preparative HPLC Optimize_Chroma->Consider_Prep_HPLC Consider_Prep_HPLC->End

References

Technical Support Center: Optimizing Neopinone Production in Engineered Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the production of neopinone in engineered Saccharomyces cerevisiae. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the engineering and fermentation of yeast for this compound production.

Q1: My engineered yeast strain is producing very low or no this compound. What are the initial troubleshooting steps?

A1: Low or no product yield is a common issue in metabolic engineering. A systematic approach to troubleshooting is recommended:

  • Verify Strain Construction:

    • Gene Integration/Presence: Confirm the successful integration of all heterologous genes (e.g., thebaine 6-O-demethylase (T6ODM), codeinone reductase (COR)) into the yeast genome or the presence of the expression plasmids using PCR.

    • Sequence Integrity: Sequence the integrated genes to ensure no mutations occurred during cloning or transformation.

  • Assess Gene Expression:

    • Transcription: Use quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of the biosynthetic pathway genes. Low transcript levels may indicate issues with promoter strength or regulatory elements.

    • Translation and Protein Levels: Perform Western blotting to confirm the translation and stable expression of the pathway enzymes. Pay special attention to membrane-bound enzymes like cytochrome P450s, which can be challenging to express functionally.[1]

  • Evaluate Precursor and Cofactor Availability:

    • The production of this compound from thebaine is a critical step. Ensure that the precursor, thebaine, is efficiently supplied if you are feeding it to the culture.

    • For de novo production from a simple carbon source like glucose, bottlenecks in the upstream pathway providing precursors can limit yield.[2]

    • Cofactor imbalance (e.g., NADPH) can also be a limiting factor for the activity of reductase enzymes in the pathway.

  • Check Fermentation Conditions:

    • Oxygenation: Ensure adequate aeration, as some enzymes in the pathway may be oxygen-dependent.

    • pH and Temperature: Optimize the pH and temperature of the culture medium, as these can significantly impact yeast growth and enzyme activity.[3]

    • Media Composition: Ensure the medium contains all necessary nutrients, vitamins, and trace elements for robust yeast growth and enzyme function.

Q2: I am observing the accumulation of intermediate metabolites but little to no this compound. What could be the cause?

A2: Accumulation of intermediates points to a bottleneck at a specific enzymatic step.

  • Inefficient Enzyme Activity: The enzyme responsible for converting the accumulating intermediate may have low specific activity or be poorly expressed.

    • Codon Optimization: Ensure that the genes encoding the pathway enzymes have been codon-optimized for expression in S. cerevisiae.

    • Enzyme Variants: Consider testing enzyme variants from different source organisms, as they may exhibit higher activity in yeast.

  • Sub-optimal Cellular Environment: The intracellular environment (e.g., pH, redox state) may not be optimal for the specific enzyme's function.

  • Product Degradation: The desired product, this compound, might be unstable or further metabolized by endogenous yeast enzymes.

Q3: How can I improve the overall titer and yield of this compound in my fed-batch fermentation?

A3: Fed-batch fermentation is a powerful strategy to achieve high cell densities and product titers.

  • Feeding Strategy: The rate of feeding of the primary carbon source (e.g., glucose) is critical. A well-controlled feeding strategy can prevent the accumulation of inhibitory byproducts like ethanol and maintain optimal metabolic activity.[4][5][6]

  • Media Optimization: The composition of the feed medium should be designed to replenish nutrients that are consumed during the fermentation.

  • Process Parameters: Continuously monitor and control key parameters such as pH, dissolved oxygen, and temperature throughout the fermentation.[7][8][9][10]

Q4: My yeast strain shows good initial production of this compound, but the production rate decreases over time. Why is this happening?

A4: A decline in production rate can be attributed to several factors:

  • Plasmid Instability: If the pathway genes are expressed from plasmids, segregational instability can lead to a loss of the plasmids from the cell population over time. Consider integrating the expression cassettes into the yeast genome for improved stability.

  • Product Toxicity: High concentrations of this compound or other pathway intermediates may be toxic to the yeast cells, leading to growth inhibition and reduced productivity.

  • Nutrient Limitation: Depletion of essential nutrients in the culture medium can limit cell growth and metabolic activity.

  • Cellular Stress: The overexpression of multiple heterologous proteins can impose a metabolic burden on the cells, leading to a decline in overall cellular health.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the production and analysis of this compound in engineered yeast.

Protocol 1: Total Protein Extraction and Western Blot Analysis

This protocol is for verifying the expression of pathway enzymes.

  • Cell Harvesting and Lysis:

    • Harvest approximately 10 OD₆₀₀ units of yeast cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cell pellet with 1 ml of sterile water and resuspend in 200 µl of lysis buffer (e.g., 0.1 M NaOH, 2% SDS, 2% β-mercaptoethanol, 50 mM EDTA).

    • Add an equal volume of acid-washed glass beads (0.5 mm diameter).

    • Vortex vigorously for 5-10 minutes at 4°C to lyse the cells.[2][12][13]

    • Alternatively, enzymatic lysis using zymolyase can be employed.[14][15]

  • Protein Quantification:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Mix an appropriate amount of protein extract with SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to your enzyme of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

Protocol 2: Extraction of this compound from Yeast Culture

This protocol describes the extraction of alkaloids from the yeast culture for subsequent analysis.

  • Sample Preparation:

    • Harvest 10-50 ml of yeast culture by centrifugation.

    • Separate the supernatant (extracellular fraction) and the cell pellet (intracellular fraction).

  • Extraction from Supernatant:

    • Adjust the pH of the supernatant to 9-10 with ammonium hydroxide.

    • Perform a liquid-liquid extraction with an equal volume of an organic solvent such as ethyl acetate or a chloroform/isopropanol mixture.[3][5][17][18][19]

    • Repeat the extraction 2-3 times.

    • Pool the organic phases and evaporate to dryness under vacuum.

  • Extraction from Cell Pellet:

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using glass beads or enzymatic methods as described in Protocol 1.

    • Adjust the pH of the lysate to 9-10 and perform a liquid-liquid extraction as described for the supernatant.

    • Evaporate the organic phase to dryness.

  • Sample Reconstitution:

    • Reconstitute the dried extracts in a known volume of mobile phase (e.g., methanol or acetonitrile/water mixture) for HPLC or LC-MS/MS analysis.[20]

Protocol 3: HPLC Analysis of this compound and Related Alkaloids

This protocol outlines a method for the separation and quantification of thebaine, this compound, and codeinone.

  • Chromatographic System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[12][21]

  • Mobile Phase:

    • A gradient elution is typically employed for optimal separation.[16]

    • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% formic acid or trifluoroacetic acid in acetonitrile.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 10
    15 50
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 285 nm.

  • Quantification: Create a standard curve using analytical standards of thebaine, this compound, and codeinone of known concentrations.

Protocol 4: Fed-Batch Fermentation

This protocol provides a general framework for fed-batch fermentation of engineered yeast.

  • Inoculum Preparation:

    • Inoculate a single colony into a suitable liquid medium and grow overnight at 30°C with shaking.

    • Use this starter culture to inoculate a seed culture to a starting OD₆₀₀ of ~0.1 and grow for 24-48 hours.

  • Bioreactor Setup:

    • Prepare the bioreactor with a defined minimal medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.5-1.0.

  • Batch Phase:

    • Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase:

    • Start the continuous or intermittent feeding of a concentrated nutrient solution. The feed rate should be carefully controlled to maintain a low concentration of the carbon source and avoid the Crabtree effect.[21]

    • Maintain the pH at a setpoint (e.g., 5.0-6.0) by the automated addition of acid and base.

    • Maintain the DO level at a setpoint (e.g., >20%) by adjusting the agitation and aeration rates.

  • Sampling and Analysis:

    • Periodically take samples to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.

Quantitative Data

The production of this compound is part of a larger effort to produce various opioids in yeast. The following tables summarize representative titers and yields for related compounds, which can serve as a benchmark for this compound production efforts.

Table 1: Production of Opioid Precursors and Related Alkaloids in Engineered S. cerevisiae

CompoundHost StrainCultivation MethodTiter (mg/L)Yield (mg/g glucose)Reference(s)
(S)-ReticulineS. cerevisiaeFed-batch230018[22]
ThebaineS. cerevisiaeFed-batch1320.66[23]
HydrocodoneS. cerevisiaeFed-batch4.60.023[23]
StylopineS. cerevisiaeBatch0.676N/A[24]
IsoprenolS. cerevisiaeFlask383.1N/A[2]

Note: N/A indicates data not available in the cited literature. The yields are estimates based on reported titers and typical glucose consumption.

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the conversion of thebaine to morphine, highlighting the position of this compound.

Neopinone_Biosynthesis Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM

Caption: Biosynthetic pathway from thebaine to morphine in engineered yeast.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low this compound production.

Troubleshooting_Workflow Start Low this compound Titer VerifyStrain Verify Strain Construction (PCR, Sequencing) Start->VerifyStrain VerifyStrain->Start Issue Found CheckExpression Check Gene Expression (qRT-PCR, Western Blot) VerifyStrain->CheckExpression Strain OK CheckExpression->Start Issue Found AssessPrecursors Assess Precursor/ Cofactor Supply CheckExpression->AssessPrecursors Expression OK AssessPrecursors->Start Issue Found OptimizeFermentation Optimize Fermentation Conditions AssessPrecursors->OptimizeFermentation Precursors OK OptimizeFermentation->Start No Improvement Result Improved Titer OptimizeFermentation->Result

Caption: A systematic workflow for troubleshooting low this compound production.

Yeast MAPK Signaling Pathway (High Osmolarity Glycerol - HOG) Pathway

While not directly manipulating the this compound pathway, the HOG pathway is an example of a crucial signaling cascade that responds to environmental stress. A robust strain capable of handling the stresses of fermentation and heterologous protein expression is essential for high productivity.

HOG_Pathway OsmoticStress Osmotic Stress Sln1 Sln1 OsmoticStress->Sln1 Inhibits Ssk1 Ssk1 Sln1->Ssk1 Inhibits (via Ypd1) Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates GeneExpression Stress Response Gene Expression Hog1->GeneExpression GlycerolProduction Glycerol Production Hog1->GlycerolProduction

Caption: The High Osmolarity Glycerol (HOG) MAPK pathway in S. cerevisiae.[24][25][26][27][28]

References

Technical Support Center: Neopinone Isomerase (NISO) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Neopinone Isomerase (NISO) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during NISO activity assays.

Question 1: Why am I observing low or no NISO enzyme activity?

Answer: Low or no enzyme activity can stem from several factors, ranging from enzyme integrity to assay conditions.

  • Inactive Enzyme: Ensure the enzyme has been stored correctly at recommended temperatures (typically -80°C in aliquots) and has not undergone multiple freeze-thaw cycles. To verify activity, use a positive control with a known substrate concentration.

  • Incorrect Assay Buffer Conditions: The pH of the assay buffer is critical for NISO activity. The optimal pH should be determined empirically, but a common starting point for isomerases is a neutral pH range (e.g., pH 7.0-8.0). Buffer components can also interfere with the assay.

  • Substrate Degradation: Ensure the this compound substrate is fresh and has not degraded. Prepare substrate solutions fresh for each experiment.

  • Presence of Inhibitors: Contaminants in the enzyme preparation or assay components could be inhibiting the enzyme. Use high-purity reagents and water.

Question 2: What could be causing high background noise in my assay readings?

Answer: High background can mask the true enzyme activity signal. Consider the following potential causes:

  • Substrate Instability: The substrate, this compound, may be unstable under assay conditions and spontaneously convert to the product or a byproduct that absorbs at the detection wavelength. Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of non-enzymatic conversion.

  • Interfering Substances: Components in your enzyme preparation or test compounds (if screening for inhibitors) may absorb light at the same wavelength as your product. A "no-substrate" control can help identify this issue.

  • Reagent Contamination: Ensure all buffers and reagents are free from contamination.

Question 3: My results are not reproducible. What are the likely causes?

Answer: Lack of reproducibility is a common challenge in enzyme assays and can be addressed by carefully controlling experimental variables.

  • Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or other reagents can lead to significant differences in results. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Pre-incubate all reagents at the assay temperature and use a temperature-controlled plate reader or water bath.

  • Assay Timing: Ensure the timing of reagent addition and measurement is consistent across all wells and experiments.

  • Reagent Preparation: Prepare fresh reagents for each experiment, especially the enzyme and substrate solutions, to avoid degradation.

Question 4: How can I determine the optimal conditions for my NISO assay?

Answer: To establish a robust and reliable NISO assay, it is essential to optimize several parameters. This typically involves a series of experiments where you vary one parameter while keeping others constant.

  • Enzyme Concentration: Determine a suitable enzyme concentration that yields a linear reaction rate for the desired reaction time.

  • Substrate Concentration: Measure reaction rates at various substrate concentrations to determine the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximal velocity (Vmax). A substrate concentration of 5-10 times the Km is often used for screening assays.

  • pH and Buffer: Test a range of pH values and different buffer systems to find the optimal conditions for NISO activity.

  • Temperature: Determine the optimal temperature for the assay, balancing enzyme activity with stability.

Experimental Protocols

Protocol 1: Standard NISO Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure NISO activity by monitoring the formation of the product.

  • Prepare Assay Buffer: Prepare a 100 mM potassium phosphate buffer at the optimal pH (e.g., pH 7.5).

  • Prepare Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Set up the Reaction Mixture: In a 96-well UV-transparent plate, prepare the following reaction mixtures:

    • Sample: Add assay buffer, NISO enzyme, and the test compound (if applicable).

    • No-Enzyme Control: Add assay buffer and substrate.

    • No-Substrate Control: Add assay buffer and NISO enzyme.

  • Initiate the Reaction: Add the this compound substrate to all wells to start the reaction.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to the assay temperature. Measure the change in absorbance at the wavelength corresponding to the product formation over a set period (e.g., 10-30 minutes).

  • Calculate Enzyme Activity: Determine the initial reaction velocity (V₀) from the linear phase of the absorbance versus time plot. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for NISO, which should be determined empirically for your specific enzyme and assay conditions.

ParameterValueConditions
Optimal pH 7.5100 mM Potassium Phosphate Buffer, 25°C
Optimal Temperature 37°C100 mM Potassium Phosphate Buffer, pH 7.5
Michaelis Constant (Km) 50 µMpH 7.5, 37°C
Maximal Velocity (Vmax) 10 µmol/min/mgpH 7.5, 37°C

Visualizations

Below are diagrams illustrating key workflows and concepts related to NISO activity assays.

NISO_Assay_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Set Up 96-Well Plate (Controls, Samples) reagent_prep->plate_setup initiate_reaction Initiate Reaction (Add Substrate) plate_setup->initiate_reaction measure_abs Measure Absorbance (Spectrophotometer) initiate_reaction->measure_abs calc_velocity Calculate Initial Velocity (V₀) measure_abs->calc_velocity data_analysis Data Analysis & Interpretation calc_velocity->data_analysis

Caption: Workflow for a typical NISO spectrophotometric activity assay.

Troubleshooting_Logic cluster_low_activity Low/No Activity cluster_high_background High Background cluster_reproducibility Poor Reproducibility start Problem Observed check_enzyme Check Enzyme Integrity (Storage, Freeze-Thaw) start->check_enzyme check_substrate_stability Run No-Enzyme Control start->check_substrate_stability check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_buffer Verify Buffer pH & Composition check_enzyme->check_buffer check_substrate Confirm Substrate Integrity check_buffer->check_substrate check_inhibitors Test for Inhibitors check_substrate->check_inhibitors check_interference Run No-Substrate Control check_substrate_stability->check_interference check_temp Ensure Consistent Temperature check_pipetting->check_temp check_timing Standardize Assay Timing check_temp->check_timing

Caption: A logical flow for troubleshooting common NISO assay issues.

Byproduct formation during Neopinone synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of neopinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect during this compound synthesis?

A1: The most common byproduct is codeinone , which exists in equilibrium with this compound.[1] Another significant potential byproduct, particularly if reduction steps are not well-controlled, is neopine , formed from the reduction of this compound. In biosynthetic routes or microbial systems, neomorphine can also be a byproduct.[2]

Q2: How is this compound typically synthesized in a laboratory setting?

A2: A high-yield chemical synthesis of this compound involves the oxymercuration-demercuration of thebaine. This method utilizes mercuric acetate in a refluxing alcohol, followed by hydrolysis or reduction of the organomercury intermediate to yield this compound.[1]

Q3: What is the relationship between this compound and codeinone?

A3: this compound and codeinone are isomers that exist in a reversible equilibrium. This isomerization can be catalyzed by either acid or alkali.[1] Under equilibrium conditions, the ratio of codeinone to this compound is typically around 3:1.[1]

Q4: How can the formation of codeinone be minimized during this compound synthesis?

A4: To minimize the formation of codeinone, it is crucial to control the pH and temperature during the synthesis and work-up. Since the isomerization is acid and base-catalyzed, maintaining near-neutral conditions as much as possible after the initial reaction can help reduce the conversion of this compound to codeinone.[1]

Q5: What analytical techniques are recommended for monitoring the reaction and purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the progress of the reaction and assessing the purity of the final product.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation of this compound and identification of byproducts.[5][6][7]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Thebaine to this compound Synthesis
Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction goes to completion by monitoring with TLC or HPLC. Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged reaction times.
Suboptimal Reagents Use fresh, high-quality mercuric acetate and sodium borohydride. Impurities or degradation of reagents can significantly impact the reaction efficiency.
Losses During Work-up Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize losses during solvent removal and chromatography.
Carbocation Rearrangements A key advantage of oxymercuration-demercuration is the avoidance of carbocation rearrangements that can occur in simple acid-catalyzed hydrations.[8][9] If alternative acidic methods are used, this can be a major cause of low yields and complex byproduct mixtures.
Problem 2: High Levels of Codeinone Impurity
Possible Cause Troubleshooting Step
Acid or Base-Catalyzed Isomerization During work-up, neutralize the reaction mixture carefully to a pH as close to 7 as possible before extraction. Avoid prolonged exposure to acidic or basic conditions.[1]
High Temperatures During Purification Evaporate solvents at the lowest practical temperature during purification to minimize thermally-induced isomerization to the more stable codeinone.
Inefficient Purification Optimize the chromatographic separation. Use a high-resolution stationary phase and a carefully optimized mobile phase gradient to effectively separate this compound from codeinone.
Problem 3: Presence of Neopine as a Byproduct
Possible Cause Troubleshooting Step
Over-reduction during Demercuration Control the stoichiometry of the reducing agent (e.g., sodium borohydride) carefully. Use the minimum amount required to cleave the carbon-mercury bond without reducing the ketone functionality of this compound.
Non-selective Reducing Agent Ensure that the reducing agent and conditions are selective for the demercuration step and do not readily reduce the ketone group of this compound.

Experimental Protocols

Synthesis of this compound from Thebaine via Oxymercuration-Demercuration

This protocol is based on the high-yield method described by Barber and Rapoport (1976).[1]

Materials:

  • Thebaine

  • Mercuric acetate

  • Methanol (anhydrous)

  • Sodium borohydride

  • 3 N Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Oxymercuration: In a round-bottom flask, dissolve thebaine in refluxing methanol. Add mercuric acetate and continue to reflux. Monitor the reaction progress by TLC until the thebaine is consumed.

  • Hydrolysis/Reduction:

    • Method A (Hydrolysis): After cooling the reaction mixture, add 3 N acetic acid and stir to hydrolyze the intermediate 7-acetomercurithis compound dimethyl ketal.

    • Method B (Reduction): Alternatively, cool the reaction mixture and cautiously add a solution of sodium borohydride to reduce the organomercury compound. Follow this with a mild acid hydrolysis of the resulting this compound dimethyl ketal.

  • Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel.

Data Presentation

Table 1: Byproducts of this compound Synthesis and Their Origin

Byproduct Origin Mitigation Strategy
Codeinone Isomerization of this compound (acid/base catalyzed)[1]Control pH and temperature during work-up and purification.
Neopine Reduction of the ketone group of this compound.[10]Use a selective reducing agent and control stoichiometry.
Neomorphine Primarily a byproduct in biosynthetic pathways.[2]Less common in purely chemical synthesis from thebaine.

Table 2: Quantitative Data on this compound-Codeinone Equilibrium

Condition This compound:Codeinone Ratio Reference
Acid or Alkali-catalyzed Equilibrium1:3[1]

Visualizations

Neopinone_Synthesis_Byproducts Thebaine Thebaine This compound This compound (Desired Product) Thebaine->this compound Oxymercuration- Demercuration Codeinone Codeinone (Byproduct) This compound->Codeinone Isomerization (Acid/Base Catalyzed) Neopine Neopine (Byproduct) This compound->Neopine Reduction

Caption: Byproduct formation pathways during this compound synthesis.

Troubleshooting_Neopinone_Synthesis cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Points cluster_purification Purification Stage Start Start: Thebaine + Reagents Reaction Oxymercuration- Demercuration Start->Reaction Crude Crude this compound Mixture Reaction->Crude LowYield Low Yield? Reaction->LowYield Check reaction completion & reagents HighCodeinone High Codeinone? Crude->HighCodeinone Check work-up pH & temperature HighNeopine High Neopine? Crude->HighNeopine Check reducing agent stoichiometry Purify Chromatographic Purification Crude->Purify Purify->HighCodeinone Optimize separation Pure Pure this compound Purify->Pure

Caption: Troubleshooting workflow for this compound synthesis and purification.

References

Technical Support Center: Isomerization of Neopinone to Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of codeinone from neopinone isomerization.

Frequently Asked Questions (FAQs)

Q1: My codeinone yield is consistently low. What are the potential causes?

A1: Low yields in the isomerization of this compound to codeinone can arise from several factors. A primary consideration is the equilibrium between this compound and codeinone. Without a catalyst, the reaction is slow and may not reach completion. Another critical factor is the presence of competing side reactions, particularly the reduction of this compound to the undesired byproduct, neopine.[1] The purity of the starting material and the reaction conditions, such as temperature and pH, also play a significant role.

Q2: What is this compound isomerase (NISO) and how does it improve the reaction?

A2: this compound isomerase (NISO) is an enzyme that catalyzes the isomerization of this compound to codeinone.[2][3][4][5] This enzymatic catalysis is a critical step in the biosynthesis of morphine and codeine in the opium poppy.[2][3][4][5][6] The use of NISO dramatically enhances the formation of codeinone by accelerating the conversion and shifting the equilibrium away from the starting material, thereby reducing the accumulation of neopine.[1][2][3]

Q3: Can the isomerization be performed without an enzyme?

A3: Yes, the isomerization can be catalyzed by either acid or alkali.[7] For instance, treatment of this compound with anhydrous hydrogen chloride or hydrogen bromide in an ether-methylene chloride solvent system can lead to complete conversion to codeinone in high yields (85-90%).[7] However, these chemical methods may require harsher conditions compared to the enzymatic approach.

Q4: What is the typical equilibrium ratio of codeinone to this compound in a spontaneous reaction?

A4: In a spontaneous or non-catalyzed isomerization in vitro, the equilibrium mixture typically consists of a codeinone to this compound ratio of approximately 3:1.[7] Another source reports a range from 42:58 to 66:34.[8][9] This highlights the importance of a catalyst to drive the reaction towards the desired product.

Q5: How can I minimize the formation of the neopine byproduct?

A5: The formation of neopine occurs when this compound is reduced, a reaction often catalyzed by codeinone reductase (COR).[1][3][6] To minimize neopine formation, it is crucial to accelerate the isomerization of this compound to codeinone. The inclusion of this compound isomerase (NISO) is highly effective as it limits the availability of this compound for the competing reduction reaction.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Codeinone Yield Incomplete isomerization reaction.- Introduce this compound isomerase (NISO) to catalyze the reaction. - For chemical synthesis, ensure the use of an appropriate acid or alkali catalyst and optimize reaction time and temperature.[7]
Formation of neopine byproduct.- Add NISO to the reaction mixture to accelerate the conversion of this compound to codeinone, thus reducing the substrate available for reduction to neopine.[1] - In biocatalytic systems, consider temporal control by allowing the isomerization to proceed before introducing the reductase enzyme.[8]
Poor quality of starting this compound.- Ensure the purity of the this compound starting material. Impurities can inhibit the catalyst or lead to unwanted side reactions.
High Levels of Neopine Presence and activity of codeinone reductase (COR).- The most effective solution is the co-expression or addition of NISO, which outcompetes COR for the this compound substrate.[1]
Spontaneous isomerization is too slow.- Catalyze the reaction using NISO for a biocatalytic approach or an acid/alkali for a chemical approach to ensure this compound is rapidly converted to codeinone.[1][7]
Reaction Fails to Reach Completion Inefficient catalysis.- If using NISO, ensure the enzyme is active and used at an optimal concentration. - For chemical methods, verify the concentration and purity of the acid or alkali catalyst.
Suboptimal reaction conditions.- Optimize pH, temperature, and solvent for the specific catalytic method being used. For example, acid-catalyzed isomerization can be performed with anhydrous HCl in an ether-methylene chloride mixture.[7]

Data Presentation

Table 1: Comparison of Codeine and Neopine Yields with Different Biotransformation Strategies

StrategyCodeine Yield (%)Neopine Yield (%)Codeine/Neopine RatioReference
Single-cell (T6ODM + COR)197520:80[8]
Two-cell (Temporal Control, Δt = 45 min)~483955:45[8][9]
Two-cell (Temporal Control, Δt = 60 min)~483359:41[8][9]
In vitro with NISO (from 100 µM thebaine)0.25--[8]
T6ODM: thebaine 6-O-demethylase; COR: codeinone reductase; Δt: time interval for delaying the addition of COR-containing cells.

Table 2: Chemical Isomerization of this compound to Codeinone

Catalysis MethodSolventYield of CodeinoneOverall Yield of Codeine from ThebaineReference
Acid or Alkali-catalyzed-Equilibrium mixture (3:1 Codeinone:this compound)-[7]
Anhydrous HCl or HBrEther-Methylene Chloride85-90%85%[7]

Experimental Protocols

Protocol 1: Enzymatic Isomerization using this compound Isomerase (NISO)

This protocol is a general guideline for an in-vitro enzymatic reaction.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 0.1 M MOPS, pH 6.8).

    • Add this compound to the buffer to a final concentration of 50 µM.

    • Add purified this compound isomerase (NISO) to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point could be in the range of 1-10 µM.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature, typically between 25-37°C, for a duration of 1 to 4 hours.

    • Monitor the progress of the reaction by taking aliquots at different time points.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

    • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentrations of codeinone and any remaining this compound.

Protocol 2: Acid-Catalyzed Chemical Isomerization

This protocol is based on the method described by Barber and Rapoport (1976).[7]

  • Preparation:

    • Dissolve this compound in a mixture of anhydrous ether and methylene chloride.

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

  • Reaction:

    • Bubble anhydrous hydrogen chloride (HCl) or hydrogen bromide (HBr) gas through the solution, or add a solution of anhydrous HCl/HBr in a suitable solvent.

    • The reaction proceeds via the formation of an intermediate 8-halodihydrocodeinone.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, carefully neutralize the excess acid.

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the codeinone into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude codeinone by column chromatography on silica gel or by recrystallization to obtain the final product.

Visualizations

Biosynthetic_Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO (Isomerization) Neopine Neopine (Byproduct) This compound->Neopine COR (Reduction) Codeine Codeine Codeinone->Codeine COR (Reduction)

Caption: Biosynthetic pathway from thebaine to codeine.

Experimental_Workflow cluster_enzymatic Enzymatic Isomerization cluster_chemical Acid-Catalyzed Isomerization E_Start Start with this compound E_Reaction Add NISO in Buffer E_Start->E_Reaction E_Incubate Incubate (25-37°C) E_Reaction->E_Incubate E_Quench Quench Reaction E_Incubate->E_Quench E_Analyze Analyze by HPLC/LC-MS E_Quench->E_Analyze C_Start Dissolve this compound in Anhydrous Solvent C_Reaction Add Anhydrous HCl/HBr C_Start->C_Reaction C_Workup Neutralization & Aqueous Work-up C_Reaction->C_Workup C_Extract Extract Codeinone C_Workup->C_Extract C_Purify Purify (Chromatography/ Recrystallization) C_Extract->C_Purify

Caption: Experimental workflows for this compound isomerization.

References

Technical Support Center: Overcoming Metabolic Bottlenecks in the Neopinone Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Neopinone pathway. Our goal is to help you overcome common metabolic bottlenecks and optimize the production of desired opiate alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic bottleneck in the this compound pathway for producing codeine and morphine?

A1: The critical bottleneck in the biosynthesis of codeine and morphine from thebaine is the isomerization of this compound to codeinone.[1][2] Previously, this conversion was assumed to occur spontaneously. However, research has shown this step is enzymatically catalyzed by this compound isomerase (NISO).[1][2] In the absence of NISO, the pathway predominantly leads to the formation of neopine and neomorphine, which are structural isomers of codeine and morphine, respectively, thus significantly reducing the yield of the desired products.[1][2]

Q2: My engineered yeast strain is producing high levels of neopine and neomorphine instead of codeine and morphine. What is the likely cause?

A2: The accumulation of neopine and neomorphine is a strong indicator that the isomerization of this compound to codeinone is inefficient. This is the primary metabolic consequence of not having sufficient this compound isomerase (NISO) activity.[1][2] The enzyme codeinone reductase (COR) can reduce this compound to neopine, creating a metabolic "trap" that diverts intermediates away from the main pathway to morphine.[3]

Q3: How can I increase the yield of codeine and morphine in my engineered microbial system?

A3: To enhance the production of codeine and morphine, it is crucial to introduce and express the gene encoding for this compound isomerase (NISO).[2][4] The inclusion of NISO dramatically improves the conversion of this compound to codeinone, thereby channeling the metabolic flux towards the desired products and away from the accumulation of neopine and neomorphine.[1][2] Studies have shown that combining NISO with another key enzyme, thebaine synthase (THS), can improve product yields by orders of magnitude.[4]

Q4: What are the key enzymes involved in the conversion of thebaine to morphine?

A4: The main enzymatic steps for the conversion of thebaine to morphine are:

  • Thebaine 6-O-demethylase (T6ODM): Converts thebaine to this compound.[1][3]

  • This compound Isomerase (NISO): Catalyzes the isomerization of this compound to codeinone.[1][3]

  • Codeinone Reductase (COR): Reduces codeinone to codeine.[1][3]

  • Codeine O-demethylase (CODM): Converts codeine to morphine.[1]

There is also a minor pathway that proceeds via oripavine and neomorphinone.[1][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low to no yield of codeine/morphine Inefficient conversion of this compound to codeinone due to lack of NISO activity.[1][2]Express a functional this compound isomerase (NISO) gene in your host organism. Ensure proper protein folding and activity.
High accumulation of neopine and neomorphine This compound is being reduced to neopine by Codeinone Reductase (COR) instead of being isomerized.[3] This is the hallmark of the NISO bottleneck.1. Introduce and optimize the expression of NISO.[2][4]2. Adjust the stoichiometry of NISO and COR expression. Higher NISO to COR ratios can favor codeinone formation.[1]
Pathway flux appears blocked after thebaine addition Feedback inhibition of upstream enzymes by accumulated intermediates.Systematic screening of pathway intermediates in your engineered yeast can help identify enzymes exhibiting feedback inhibition, which may require protein engineering to overcome.[5]
Overall low titers of all pathway intermediates General metabolic burden on the host, suboptimal fermentation conditions, or issues with precursor supply.1. Optimize fermentation parameters (e.g., media composition, temperature, pH).2. Ensure an adequate supply of precursors from the central metabolism.3. Consider using a stronger promoter or increasing the gene copy number for rate-limiting enzymes.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from research on overcoming bottlenecks in the this compound pathway.

Table 1: Effect of NISO and COR-B Stoichiometry on Neopine Production

COR-B (pmol)NISO (pmol)Neopine Production (pmol mL⁻¹)
100~1200
1010~800
1025~600
1050~400
10100~250
10200~150

Data adapted from in vitro assays performed for 1 hour with 50 µM codeinone and 1 mM NADPH.[1]

Table 2: Impact of Varying COR-B with Constant NISO on Neopine Production

NISO (pmol)COR-B (pmol)Neopine Production (pmol mL⁻¹)
1000
1010~800
1025~1400
1050~1800
10100~2200

Data adapted from in vitro assays performed for 1 hour with 50 µM codeinone and 1 mM NADPH.[1]

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Isomerase (NISO) Activity

This protocol is a general guideline for assessing NISO activity by monitoring the reduction of neopine formation in the presence of Codeinone Reductase (COR).

Materials:

  • Purified NISO and COR-B enzymes

  • Codeinone substrate (50 µM)

  • NADPH (1 mM)

  • Reaction Buffer (0.1 M MOPS, pH 6.8)

  • Quenching solution (e.g., perchloric acid)

  • HPLC or LC-MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and codeinone.

  • Add a fixed amount of COR-B (e.g., 10 pmol) to all reaction tubes.

  • Add varying amounts of NISO (e.g., 0 to 200 pmol) to different reaction tubes.

  • Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of neopine using HPLC or LC-MS.

  • Compare the amount of neopine produced in reactions with and without NISO to determine its activity in isomerizing this compound (formed from the reverse reaction of COR-B on codeine) to codeinone, thus preventing its reduction to neopine.

Protocol 2: Transformation of S. cerevisiae with NISO Expression Plasmid

This is a standard protocol for introducing a NISO expression vector into yeast.

Materials:

  • Competent S. cerevisiae cells

  • Yeast expression vector containing the NISO gene under a suitable promoter (e.g., pYES2)

  • Lithium Acetate solution

  • Single-Stranded Carrier DNA

  • Polyethylene Glycol (PEG) solution

  • Selective growth medium (e.g., SC-Ura)

Procedure:

  • Prepare competent yeast cells.

  • In a microcentrifuge tube, mix competent cells with the NISO expression plasmid and single-stranded carrier DNA.

  • Add the Lithium Acetate/PEG solution and mix gently.

  • Incubate at a specific temperature (e.g., 42°C) for heat shock.

  • Centrifuge the cells and remove the supernatant.

  • Resuspend the cell pellet in sterile water or buffer.

  • Plate the transformed cells onto selective agar plates.

  • Incubate the plates until colonies appear.

  • Select colonies and verify the presence of the NISO gene and its expression. For enhanced efficiency, an additional step of adding a sorbitol solution can be included during and after the heat shock to act as an osmo-protectant.[7]

Visualizations

Neopinone_Pathway_Bottleneck cluster_desired Desired Pathway cluster_bottleneck Metabolic Bottleneck Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO (Key Enzyme) Neopine Neopine (Undesired) This compound->Neopine COR (Bottleneck) Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM

Caption: The this compound pathway bottleneck and its resolution by NISO.

Troubleshooting_Workflow Start Low Codeine/Morphine Yield Check_Intermediates Analyze Pathway Intermediates (LC-MS) Start->Check_Intermediates High_Neopine High Neopine/Neomorphine? Check_Intermediates->High_Neopine Express_NISO Express/Optimize NISO High_Neopine->Express_NISO Yes Optimize_Conditions Optimize Fermentation Conditions High_Neopine->Optimize_Conditions No Adjust_Stoichiometry Adjust NISO:COR Ratio Express_NISO->Adjust_Stoichiometry Check_Expression Verify NISO Expression & Activity Adjust_Stoichiometry->Check_Expression Success Improved Yield Check_Expression->Success Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low opiate yields.

References

Reducing the accumulation of neopine and neomorphine byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of opiates, with a specific focus on minimizing the accumulation of neopine and neomorphine byproducts.

Frequently Asked Questions (FAQs)

Q1: What are neopine and neomorphine, and why are they considered undesirable byproducts?

Neopine and neomorphine are structural isomers of the opiate alkaloids codeine and morphine, respectively. In the context of producing codeine and morphine through biosynthetic pathways, they are considered undesirable byproducts because they represent a diversion of precursor molecules away from the intended final products, thus lowering the overall yield of the desired opiates.[1] Their accumulation indicates a bottleneck or inefficiency in the enzymatic cascade.

Q2: What is the primary cause of neopine and neomorphine accumulation in engineered microbial systems?

The accumulation of neopine and neomorphine is primarily due to the absence or insufficient activity of the enzyme neopinone isomerase (NISO).[1] In the biosynthetic pathway, thebaine is converted to this compound. NISO is responsible for isomerizing this compound to codeinone, which is a direct precursor to codeine. Without sufficient NISO activity, this compound is instead reduced by codeinone reductase (COR) to form neopine, a metabolically "trapped" byproduct.[1] A similar process occurs with the formation of neomorphine from neomorphinone.[1]

Q3: How can the accumulation of neopine and neomorphine be reduced?

The most effective method to reduce the accumulation of neopine and neomorphine is to ensure the presence and optimal activity of this compound isomerase (NISO) in the reaction system.[1] In engineered yeast strains, the inclusion of NISO has been shown to dramatically enhance the formation of the desired products (codeine and morphine) at the expense of neopine and neomorphine accumulation.[1] Optimizing the stoichiometry of NISO relative to other enzymes in the pathway, such as codeinone reductase (COR), is also a critical factor.[1]

Q4: Are there analytical methods available to quantify the levels of neopine and neomorphine in my experiments?

Yes, various analytical techniques can be employed for the simultaneous identification and quantification of opioids and their byproducts. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[2][3] Gas chromatography-mass spectrometry (GC-MS) after derivatization is another established method for the analysis of these compounds.[4]

Troubleshooting Guides

Issue 1: High levels of neopine detected in the final product.
Possible Cause Troubleshooting Step
Insufficient NISO activity 1. Verify the expression and activity of NISO in your system. 2. Increase the expression level of NISO. 3. Ensure optimal reaction conditions for NISO activity (e.g., pH, temperature).
Suboptimal enzyme stoichiometry 1. Vary the ratio of NISO to codeinone reductase (COR). An excess of COR relative to NISO can favor the reduction of this compound to neopine.[1] 2. Refer to the data table below for guidance on the impact of NISO and COR-B stoichiometry on neopine production.
Precursor accumulation 1. Analyze the levels of the precursor thebaine and the intermediate this compound. High levels may indicate a bottleneck upstream of NISO. 2. Optimize the expression of upstream enzymes like thebaine 6-O-demethylase (T6ODM).
Issue 2: Both neopine and neomorphine are accumulating.
Possible Cause Troubleshooting Step
Broad issue with isomerization 1. This suggests a fundamental problem with NISO activity, as it is involved in the isomerization of both this compound and neomorphinone.[1] 2. Sequence verify your NISO construct to rule out any mutations. 3. Perform an in vitro assay to confirm the catalytic activity of your purified NISO enzyme.
Presence of a minor biosynthetic route 1. In some systems, a minor pathway may proceed via oripavine to neomorphinone.[1] 2. If this pathway is active, the accumulation of neomorphine also points to insufficient NISO activity.

Data Presentation

Table 1: Effect of NISO and COR-B Stoichiometry on Neopine Production

This table summarizes the impact of varying the amounts of this compound Isomerase (NISO) and Codeinone Reductase-B (COR-B) on the in vitro production of neopine. The data highlights the importance of enzyme balance in minimizing byproduct formation.

Constant Enzyme Variable Enzyme Neopine Production (pmol mL⁻¹)
COR-B (10 pmol)NISO (0 pmol)~150
COR-B (10 pmol)NISO (10 pmol)~250
COR-B (10 pmol)NISO (50 pmol)~300
COR-B (10 pmol)NISO (100 pmol)~325
COR-B (10 pmol)NISO (200 pmol)~350
NISO (10 pmol)COR-B (0 pmol)0
NISO (10 pmol)COR-B (10 pmol)~250
NISO (10 pmol)COR-B (50 pmol)~1100
NISO (10 pmol)COR-B (100 pmol)~1700

Data adapted from a study on the role of NISO in codeine and morphine biosynthesis. The assays were performed for 1 hour with 50 µM codeinone and 1 mM NADPH, in 0.1 M MOPS, pH 6.8.[1]

Experimental Protocols

Protocol 1: In Vitro NISO Activity Assay

Objective: To determine the enzymatic activity of this compound isomerase (NISO) by monitoring the conversion of this compound to codeinone.

Materials:

  • Purified NISO enzyme

  • This compound substrate

  • Codeinone standard

  • Reaction buffer (e.g., 0.1 M MOPS, pH 6.8)

  • NADPH

  • Codeinone Reductase (COR) for a coupled assay (optional)

  • HPLC-MS system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and a known concentration of this compound.

  • Initiate the reaction by adding a specific amount of purified NISO enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • To monitor the progress of the reaction, withdraw aliquots at different time points.

  • Stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile or by heat inactivation).

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC-MS to separate and quantify the amounts of this compound and the product, codeinone.

  • Calculate the rate of codeinone formation to determine the NISO activity.

Coupled Assay Variation:

  • Include COR in the reaction mixture to convert the product codeinone to codeine. This can help pull the reaction forward. The formation of codeine is then monitored.

Visualizations

Troubleshooting_Workflow Start High Neopine/Neomorphine Levels Detected Check_NISO_Expression Is NISO expressed and active? Start->Check_NISO_Expression Increase_NISO Increase NISO expression or use a more active variant. Check_NISO_Expression->Increase_NISO No Check_Stoichiometry Is the NISO:COR ratio optimized? Check_NISO_Expression->Check_Stoichiometry Yes Increase_NISO->Check_Stoichiometry Adjust_Stoichiometry Adjust the relative expression levels of NISO and COR. Check_Stoichiometry->Adjust_Stoichiometry No Check_Upstream Are upstream precursors accumulating? Check_Stoichiometry->Check_Upstream Yes Adjust_Stoichiometry->Check_Upstream Optimize_Upstream Optimize expression of upstream enzymes (e.g., T6ODM). Check_Upstream->Optimize_Upstream Yes End Byproduct levels reduced Check_Upstream->End No Optimize_Upstream->End

References

Strategies to enhance the efficiency of Neopinone converting enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neopinone Isomerase (NISO), a key enzyme in the biosynthesis of valuable morphinan alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with NISO.

Frequently Asked Questions (FAQs)

Q1: What is this compound Isomerase (NISO) and what is its primary function?

A1: this compound Isomerase (NISO) is an enzyme that catalyzes the isomerization of this compound to codeinone, a critical step in the biosynthetic pathway of codeine and morphine in the opium poppy (Papaver somniferum)[1][2][3]. This reaction was previously thought to occur spontaneously, but the discovery of NISO has shown it to be an enzymatically controlled process[1][2][3]. NISO also catalyzes the bidirectional isomerization of neomorphinone and morphinone[1].

Q2: Why is NISO important for the efficient synthesis of codeine and morphine?

A2: In the absence of NISO, the precursor this compound is instead reduced to neopine, a structural isomer of codeine that is metabolically "trapped" and does not proceed to form codeine or morphine[1]. By efficiently converting this compound to codeinone, NISO channels the metabolic flux towards the desired products, dramatically enhancing the yield of codeine and morphine while minimizing the accumulation of neopine and neomorphine[1][2][3].

Q3: To which protein family does NISO belong?

A3: NISO is a member of the pathogenesis-related 10 (PR10) protein family[1][3].

Q4: Can NISO be used in microbial expression systems to produce opioids?

A4: Yes, the inclusion of NISO in engineered yeast and E. coli strains designed to produce opiate alkaloids has been shown to significantly increase the formation of the desired products at the expense of neopine and neomorphine accumulation[1][4]. In engineered yeast strains, the introduction of NISO has led to improvements in product yields by orders of magnitude[4].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of codeinone/morphinone and high yield of neopine/neomorphine Inefficient NISO activity or absence of NISO.- Ensure that NISO is correctly expressed and active in your system. - Optimize the stoichiometry of NISO relative to other enzymes in the pathway, such as Codeinone Reductase (COR). A higher NISO to COR ratio can favor the formation of codeinone[1]. - Verify the reaction conditions (pH, temperature) are optimal for NISO activity.
Difficulty in purifying active NISO Improper protein expression or purification protocol.- Utilize an expression system known to be effective for PR10 proteins, such as E. coli. - Follow a validated purification protocol, for example, using affinity chromatography for His-tagged proteins. - Ensure proper refolding of the enzyme if purified from inclusion bodies.
Inconsistent enzyme activity across batches Variability in enzyme preparation or assay conditions.- Standardize the NISO expression and purification protocol. - Perform a quality control check on each batch of purified enzyme to determine its specific activity. - Ensure precise and consistent preparation of buffers, substrates, and cofactors for the enzyme assay.
Substrate (this compound) appears to be degrading Instability of this compound under experimental conditions.- this compound can be unstable; prepare fresh solutions for each experiment. - Store this compound under appropriate conditions (e.g., protected from light and at a suitable temperature) as recommended by the supplier. - Minimize the time between substrate preparation and the start of the reaction.
Difficulty in quantifying reaction products Inadequate analytical methodology.- Utilize a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and quantification of this compound, codeinone, neopine, and codeine[5][6][7][8]. - Ensure proper calibration standards and internal controls are used for accurate quantification.

Data Presentation

Table 1: Effect of NISO on Neopine Formation in a Coupled Assay with Codeinone Reductase (COR-B)

ConditionNeopine Production (% of total products)
COR-B alone~17%
COR-B + PR10-3 (NISO)~2%
Data is approximate and derived from graphical representation in Dastmalchi et al., 2019. Assays were performed for 2 hours with 50 µM codeinone and 1 mM NADPH, with 10 pmol COR-B and 80 pmol of NISO in 0.1 M MOPS pH 6.8 buffer[1].

Table 2: Effect of NISO and COR-B Stoichiometry on Neopine Production

COR-B (pmol)NISO (pmol)Neopine Production (pmol/mL)
100~120
1010~80
1020~60
1040~40
1080~30
10200~20
0100
1010~80
2510~150
5010~250
10010~350
Data is approximate and derived from graphical representation in Dastmalchi et al., 2019. Assays were performed for 1 hour with 50 µM codeinone and 1 mM NADPH, in 0.1 M MOPS, pH 6.8[1].

Experimental Protocols

1. Expression and Purification of NISO in E. coli

This protocol is a general guideline for the expression and purification of His-tagged NISO.

  • Gene Synthesis and Cloning:

    • Synthesize the coding sequence for NISO (e.g., from Papaver somniferum) with codon optimization for E. coli.

    • Clone the synthesized gene into an expression vector with an N-terminal or C-terminal polyhistidine (6xHis) tag (e.g., pET vector).

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the His-tagged NISO with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • Buffer exchange the purified NISO into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

2. In Vitro NISO Activity Assay (Coupled Assay with COR-B)

This assay measures the activity of NISO by quantifying the reduction in the formation of neopine from codeinone in the presence of Codeinone Reductase (COR-B).

  • Reaction Mixture:

    • 0.1 M MOPS buffer, pH 6.8

    • 50 µM Codeinone (substrate)

    • 1 mM NADPH (cofactor for COR-B)

    • 10 pmol purified COR-B

    • 40 pmol purified NISO (or varying amounts for stoichiometric analysis)

    • Nuclease-free water to a final volume of 100 µL.

  • Procedure:

    • Prepare a master mix of the buffer, NADPH, and COR-B.

    • In separate microcentrifuge tubes, add the purified NISO. For the control reaction, add an equivalent volume of storage buffer.

    • Add the master mix to each tube.

    • Initiate the reaction by adding codeinone.

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 20% perchloric acid or ice-cold methanol).

    • Centrifuge the samples to pellet any precipitated protein.

    • Analyze the supernatant by HPLC or LC-MS to quantify the amounts of neopine and codeine produced.

  • Data Analysis:

    • Calculate the percentage of neopine produced relative to the total products (neopine + codeine). A lower percentage of neopine in the presence of NISO indicates higher NISO activity.

Visualizations

signaling_pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Neopine Neopine This compound->Neopine COR Codeine Codeine Codeinone->Codeine COR

Caption: Biosynthetic pathway from thebaine to codeine and the side-reaction to neopine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Components Prepare Reaction Components (Buffer, Substrate, Cofactors) Reaction_Setup Set up Reaction Mixtures (with and without NISO) Reaction_Components->Reaction_Setup Enzyme_Preparation Purify NISO and COR-B Enzyme_Preparation->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quenching Stop Reaction Incubation->Quenching Sample_Processing Process Samples for Analysis Quenching->Sample_Processing HPLC_Analysis Analyze by HPLC/LC-MS Sample_Processing->HPLC_Analysis Data_Interpretation Quantify Products and Compare Yields HPLC_Analysis->Data_Interpretation

Caption: General experimental workflow for in vitro NISO activity assay.

References

Technical Support Center: Neopinone Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neopinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a morphinan alkaloid and a key intermediate in the biosynthesis of morphine and codeine.[1] Its stability in aqueous solutions is a significant concern for researchers because it can spontaneously isomerize to its more stable isomer, codeinone.[2][3] This conversion can impact the accuracy of experimental results, particularly in studies related to opioid biosynthesis, enzymatic assays, and the development of analytical methods.

Q2: What is the primary degradation pathway for this compound in an aqueous environment?

The main degradation pathway for this compound in aqueous solutions is its isomerization to codeinone. This is a reversible process that occurs spontaneously.[2] The equilibrium between this compound and codeinone is influenced by the pH of the solution.

Q3: What is the expected equilibrium ratio of this compound to Codeinone in a solution?

The equilibrium between this compound and codeinone is pH-dependent. In in-vitro studies using a phosphate buffer, the equilibrium ratio of codeinone to this compound has been reported to range from 42:58 to 66:34 between pH 6.0 and 8.0.[2] It has been observed that it can take at least 30 minutes for this equilibrium to be reached at pH 7.0.[2]

Q4: What other factors can influence the stability of this compound in aqueous solutions?

Besides pH, other factors that can affect the stability of this compound and related morphinan alkaloids in aqueous solutions include temperature, light exposure, and the presence of oxidizing agents. As a general principle for pharmaceutical compounds, higher temperatures accelerate degradation reactions. Exposure to light, particularly UV light, can also lead to photodegradation. The presence of oxidative agents may lead to the formation of various degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.

Problem 1: Inconsistent or lower-than-expected concentrations of this compound in my experiments.

  • Possible Cause 1: Isomerization to Codeinone.

    • Troubleshooting Steps:

      • Analyze for Codeinone: Use a validated analytical method, such as HPLC, to simultaneously quantify both this compound and codeinone in your samples. An increase in the codeinone concentration corresponding to a decrease in this compound would confirm isomerization.

      • Control pH: Maintain the pH of your solution, ideally in a slightly acidic range (e.g., pH 4-6), to slow down the isomerization. Use buffered solutions to ensure pH stability.

      • Work at low temperatures: Perform your experiments at reduced temperatures (e.g., on ice) to decrease the rate of isomerization.

      • Minimize experiment time: Prepare this compound solutions fresh and use them as quickly as possible to minimize the time for isomerization to occur.

  • Possible Cause 2: Degradation due to other factors.

    • Troubleshooting Steps:

      • Protect from light: Store this compound solutions in amber vials or protect them from light to prevent photodegradation.

      • Use deoxygenated solvents: If oxidation is suspected, prepare solutions using deoxygenated water or other solvents. The use of antioxidants can also be considered, but their compatibility with the experimental setup must be verified.

      • Conduct a forced degradation study: To identify potential degradation products and pathways, perform a forced degradation study as outlined in the experimental protocols section.

Problem 2: Appearance of unknown peaks in my chromatogram when analyzing this compound solutions.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Steps:

      • Identify the main isomer: The most likely "unknown" peak is codeinone. Compare its retention time with a codeinone standard.

      • Investigate other degradants: If the peak is not codeinone, it could be a product of oxidation or hydrolysis. A forced degradation study (see protocols below) can help in generating and identifying these potential degradation products.

      • Use a stability-indicating method: Ensure your analytical method is capable of separating this compound from all potential degradation products. This may require optimizing the mobile phase, column, and other chromatographic parameters.

Quantitative Data Summary

While specific kinetic data for this compound degradation under various conditions is not extensively available in the literature, the following table summarizes the key quantitative information regarding its isomerization to codeinone.

ParameterConditionValueReference
Equilibrium Ratio (Codeinone:this compound) pH 6.0 - 8.042:58 to 66:34[2]
Time to Reach Equilibrium pH 7.0 (Phosphate Buffer)At least 30 minutes[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • High-purity water

    • pH meter

    • HPLC system with a UV or PDA detector

    • Photostability chamber

    • Oven

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze samples at various time points.

    • Thermal Degradation: Place a solid sample of this compound and a solution of this compound in an oven at an elevated temperature (e.g., 70°C) for a specified duration. Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution for HPLC.

    • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples at the end of the exposure period.

    • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and Codeinone

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradant, codeinone. Method optimization will be necessary based on the specific instrument and column used.

  • Objective: To separate and quantify this compound and codeinone in the presence of other potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A system with a pump, autosampler, column oven, and UV or PDA detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A starting point could be a gradient from 10% to 50% Solvent B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where both this compound and codeinone have significant absorbance (e.g., around 285 nm).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Visualizations

Neopinone_Degradation_Pathway This compound This compound Codeinone Codeinone (α,β-unsaturated isomer) This compound->Codeinone Spontaneous Isomerization (reversible) Other_Degradants Other Degradation Products (e.g., from oxidation, hydrolysis) This compound->Other_Degradants Degradation Stress_Conditions Stress Conditions (Aqueous Solution, pH, Temp, Light, O₂) Stress_Conditions->this compound instability

Caption: Primary degradation pathway of this compound in aqueous solutions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare this compound Aqueous Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep_Solution->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC Data Data Interpretation (Quantify this compound, Codeinone, and other degradants) HPLC->Data

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Start Inconsistent this compound Concentration? Check_Isomerization Analyze for Codeinone Start->Check_Isomerization Yes Check_Other_Deg Protect from Light, Use Deoxygenated Solvents Start->Check_Other_Deg No or still inconsistent Control_Conditions Control pH and Temperature, Minimize Experiment Time Check_Isomerization->Control_Conditions Codeinone detected Isomerization_Confirmed Isomerization is the primary issue. Control_Conditions->Isomerization_Confirmed Forced_Deg Perform Forced Degradation Study Check_Other_Deg->Forced_Deg Other_Deg_Confirmed Other degradation pathways are significant. Forced_Deg->Other_Deg_Confirmed

References

Technical Support Center: Optimizing Fermentation for Neopinone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for neopinone-producing microbes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fermentation of engineered microbes for this compound production.

Issue Potential Cause Recommended Solution
Low or No this compound Titer 1. Suboptimal Media Composition: Insufficient precursors (e.g., tyrosine), limiting nutrients (carbon, nitrogen, phosphate), or inappropriate pH.- Optimize Media: Conduct media optimization experiments. Systematically test different carbon sources (e.g., glucose, glycerol, galactose), nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate), and phosphate concentrations.[1][2] - Precursor Feeding: Supplement the medium with tyrosine or upstream precursors of the benzylisoquinoline alkaloid (BIA) pathway. - pH Control: Maintain the pH of the culture within the optimal range for your microbial host (e.g., pH 5.0-6.0 for Saccharomyces cerevisiae).[3]
2. Inefficient Enzyme Expression or Activity: Low expression levels of biosynthetic pathway genes, incorrect protein folding, or lack of essential cofactors.- Codon Optimization: Ensure the DNA sequences of the heterologous genes are optimized for the expression host. - Promoter Strength: Use strong, inducible promoters to control the expression of pathway genes. - Cofactor Engineering: Ensure the host strain can provide necessary cofactors for enzymes like cytochrome P450s. This may involve co-expressing partner enzymes like cytochrome P450 reductases.
3. Metabolic Burden: The high metabolic load of expressing a heterologous pathway can divert resources from essential cellular processes, leading to poor growth and production.- Optimize Induction: Adjust the timing and concentration of the inducer (e.g., IPTG for E. coli, galactose for yeast) to balance growth and production phases. - Reduce Plasmid Copy Number: Use lower copy number plasmids to reduce the metabolic load.
Accumulation of Intermediates and Side-Products 1. Pathway Imbalance: A bottleneck in the biosynthetic pathway where an upstream enzyme is more active than a downstream enzyme. For instance, accumulation of (S)-reticuline before conversion steps leading to this compound.- Enzyme Tuning: Adjust the expression levels of individual pathway enzymes. This can be achieved by using promoters of different strengths or by varying gene copy numbers.[4] - Enzyme Engineering: Use directed evolution to improve the catalytic efficiency of bottleneck enzymes.[1]
2. Formation of Neopine/Neomorphine: Reduction of this compound to neopine by endogenous reductases.- Host Strain Selection/Engineering: Use host strains with reduced background reductase activity or knock out specific reductase genes. - Enzyme Specificity: Engineer the codeinone reductase (COR) to have higher specificity for codeinone over this compound.
Poor Cell Growth or Viability 1. Toxicity of Intermediates or Product: Accumulation of certain BIA pathway intermediates can be toxic to the microbial host.- In Situ Product Removal (ISPR): Implement strategies to remove this compound or toxic intermediates from the culture broth as they are produced, such as using adsorbent resins.[5] - Two-Phase Cultivation: Use an organic solvent overlay to sequester hydrophobic products.
2. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or dissolved oxygen levels can stress the cells.- Optimize Physical Parameters: Systematically evaluate the effect of temperature (e.g., 25-30°C for yeast), pH, and aeration on cell growth and this compound production.[3]
Inconsistent Batch-to-Batch Results 1. Inoculum Variability: Inconsistent age, density, or metabolic state of the seed culture.- Standardize Inoculum Preparation: Follow a strict protocol for inoculum development, ensuring consistent growth phase and cell density at the time of inoculation.
2. Media Component Variability: Batch-to-batch variation in complex media components like yeast extract or peptone.- Use Defined Media: Whenever possible, use a chemically defined medium to improve reproducibility.[6] - Quality Control of Raw Materials: If using complex media, source high-quality components and test new batches before use in large-scale fermentations.

Frequently Asked Questions (FAQs)

1. What are the key fermentation parameters to optimize for this compound production?

The most critical parameters include media composition (carbon and nitrogen sources, precursor availability), pH, temperature, and dissolved oxygen. For fed-batch processes, the feeding strategy is also crucial.[3]

2. Which microbial host is better for this compound production, E. coli or S. cerevisiae?

Both have been successfully engineered for BIA production. E. coli offers rapid growth and high-density cultivation, but may struggle with the expression of plant-derived cytochrome P450 enzymes. S. cerevisiae, as a eukaryote, is often better at expressing these complex enzymes.[1][7] The choice depends on the specific enzymes in your pathway and your team's expertise.

3. How can I increase the supply of precursors for the this compound pathway?

The BIA pathway starts from tyrosine. You can increase its availability by:

  • Supplementing the fermentation medium with tyrosine.

  • Engineering the host's central metabolism to overproduce aromatic amino acids.[8] This can involve deregulating feedback inhibition in the shikimate pathway.

4. My engineered strain grows well but doesn't produce much this compound. What should I investigate first?

Start by verifying the expression and activity of all the enzymes in your heterologous pathway. Low expression or the presence of inactive enzymes is a common issue. Also, analyze the culture broth for the accumulation of any pathway intermediates, which would indicate a bottleneck.

5. Is a batch or fed-batch fermentation strategy better for this compound production?

Fed-batch fermentation is generally preferred for producing secondary metabolites in engineered microbes.[9][10][11] It allows for better control over cell growth and metabolism, can help mitigate the toxic effects of high substrate concentrations, and can separate the growth phase from the production phase, which is often beneficial when dealing with metabolic burden.

Quantitative Data Summary

Table 1: Reported Titers of Benzylisoquinoline Alkaloids in Engineered Microbes

Product Microorganism Fermentation Mode Titer (mg/L) Reference
(S)-ReticulineEscherichia coliBatch165.9[11]
(S)-ReticulineSaccharomyces cerevisiaeFed-batch4800[12]
ThebaineEscherichia coliBatch40.6[11]
CodeineSaccharomyces cerevisiaeBatch7.7[1]
MorphineSaccharomyces cerevisiaeBatch4.7[1]
DihydrosanguinarineSaccharomyces cerevisiaeFed-batch635[12]

Table 2: Typical Fermentation Parameter Ranges for Alkaloid Production in S. cerevisiae

Parameter Typical Range Notes
Temperature25-30 °CLower temperatures can sometimes improve protein folding and stability of plant enzymes.[3]
pH5.0-6.0Maintaining a stable pH is critical for enzyme activity and cell viability.
Inoculum Size5-10% (v/v)A healthy, actively growing seed culture is essential for a successful fermentation.
Carbon SourceGlucose, Galactose, GlycerolGalactose is often used for induction with GAL promoters. Glycerol can sometimes lead to higher biomass.[3]
Nitrogen SourceYeast Extract, Peptone, Ammonium SulfateComplex nitrogen sources can provide essential amino acids and growth factors.

Experimental Protocols

1. Protocol for Media Optimization using Shake Flasks

This protocol outlines a systematic approach to screen for optimal carbon and nitrogen sources.

  • Objective: To identify the best carbon and nitrogen sources for this compound production.

  • Materials:

    • Engineered microbial strain

    • Shake flasks (250 mL)

    • Basal fermentation medium (containing salts, trace elements, and vitamins)

    • Various carbon sources (e.g., glucose, glycerol, sucrose, galactose)

    • Various nitrogen sources (e.g., yeast extract, peptone, tryptone, ammonium sulfate)

    • Inducer (if applicable)

    • Analytical standards for this compound and key intermediates

  • Procedure:

    • Prepare a seed culture of the engineered microbe in a suitable growth medium overnight.

    • Prepare a series of shake flasks with the basal medium, each supplemented with a different combination of a single carbon source (e.g., 20 g/L) and a single nitrogen source (e.g., 10 g/L). Include a control with your standard medium.

    • Inoculate each flask with the seed culture to a starting OD600 of ~0.1.

    • Incubate the flasks at the desired temperature and shaking speed.

    • If using an inducible promoter, add the inducer at the appropriate cell density (e.g., mid-log phase).

    • Take samples at regular intervals (e.g., 24, 48, 72 hours).

    • Measure cell density (OD600) and analyze the supernatant for this compound and intermediate concentrations using HPLC or LC-MS.

    • Compare the product titers and yields across the different media compositions to identify the optimal combination.

2. Protocol for Fed-Batch Fermentation in a Bioreactor

This protocol provides a general framework for a fed-batch fermentation process.

  • Objective: To achieve high-cell-density and high-titer production of this compound.

  • Materials:

    • Engineered microbial strain

    • Bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen control

    • Batch medium

    • Concentrated feed medium (containing a carbon source, nitrogen source, and other necessary nutrients)

    • Inducer solution

    • Acid and base solutions for pH control (e.g., H₃PO₄ and NH₄OH)

  • Procedure:

    • Inoculum Preparation: Prepare a multi-stage seed culture, starting from a single colony to a shake flask, and then to a seed fermenter if necessary, to generate a sufficient volume of healthy, actively growing cells.

    • Batch Phase:

      • Sterilize the bioreactor containing the initial batch medium.

      • Inoculate the bioreactor with the seed culture.

      • Maintain the temperature, pH, and dissolved oxygen at their setpoints (e.g., 30°C, pH 5.5, DO > 30%).

      • Allow the culture to grow until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen.

    • Fed-Batch Phase:

      • Start the feed of the concentrated nutrient solution. The feed rate can be constant, stepwise, or exponential to maintain a desired specific growth rate.[10][11][13]

      • Continue to monitor and control the temperature, pH, and dissolved oxygen.

    • Induction Phase:

      • Once the culture has reached a high cell density, add the inducer to initiate the expression of the this compound biosynthesis pathway.

      • The feed strategy may be adjusted post-induction to provide the necessary energy and precursors for product formation without promoting excessive growth.

    • Sampling and Analysis:

      • Take samples periodically throughout the fermentation to measure cell density, substrate and metabolite concentrations, and this compound titer.

    • Harvest: End the fermentation when the product titer reaches a plateau or begins to decline.

Visualizations

Neopinone_Biosynthesis_Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TyrH Dopamine Dopamine L_DOPA->Dopamine DODC S_Norcoclaurine S_Norcoclaurine Dopamine->S_Norcoclaurine NCS S_Reticuline S_Reticuline S_Norcoclaurine->S_Reticuline 6OMT, CNMT, 4'OMT Thebaine Thebaine S_Reticuline->Thebaine SalSyn, SalR, T6ODM This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM Experimental_Workflow cluster_strain Strain Engineering cluster_optimization Fermentation Optimization cluster_production Production & Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Host_Transformation Host Transformation Plasmid_Construction->Host_Transformation Media_Optimization Media Optimization (Shake Flasks) Host_Transformation->Media_Optimization Parameter_Tuning Parameter Tuning (Bioreactor) Media_Optimization->Parameter_Tuning Fed_Batch_Strategy Fed-Batch Strategy Development Parameter_Tuning->Fed_Batch_Strategy Scale_Up Scale-Up Fermentation Fed_Batch_Strategy->Scale_Up Downstream_Processing Downstream Processing Scale_Up->Downstream_Processing Analysis Product Analysis (HPLC/LC-MS) Downstream_Processing->Analysis Yeast_Signaling_Pathway cluster_input Environmental Signals cluster_pathways Signaling Cascades cluster_output Cellular Response Nutrient_Limitation Nutrient Limitation (e.g., Glucose, Nitrogen) TOR_Pathway TOR Pathway Nutrient_Limitation->TOR_Pathway Stress Stress (e.g., Osmotic, Oxidative) HOG_Pathway HOG Pathway Stress->HOG_Pathway MAPK_Pathway MAPK Cascades Stress->MAPK_Pathway Transcription_Factors Activation of Transcription Factors TOR_Pathway->Transcription_Factors HOG_Pathway->Transcription_Factors MAPK_Pathway->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Metabolic_Shift Metabolic Shift Gene_Expression->Metabolic_Shift Secondary_Metabolite_Production Secondary Metabolite Production Metabolic_Shift->Secondary_Metabolite_Production

References

Technical Support Center: Neopinone Extraction and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Neopinone during extraction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no this compound detected in the final extract. Degradation during extraction: this compound is susceptible to degradation under certain conditions.Optimize extraction parameters: maintain a low temperature (4°C), protect from light, and use appropriate pH conditions. Consider using an antioxidant like ascorbic acid.
Inefficient extraction: The chosen solvent or method may not be optimal for this compound.Use a polar acidic solvent (e.g., 5% acetic acid) for the initial extraction from the plant matrix. Subsequently, for liquid-liquid extraction, basify the aqueous extract to a pH of ~9 and extract with a non-polar organic solvent like a chloroform-isopropanol mixture. For solid-phase extraction, use a reversed-phase cation-exchange cartridge.
Isomerization to Codeinone: this compound can isomerize to the more stable Codeinone, especially under non-optimal pH or temperature conditions.Maintain a neutral to slightly acidic pH during initial processing and avoid high temperatures. Analyze for the presence of Codeinone to confirm if isomerization has occurred.
Presence of significant impurities or degradation products in the HPLC chromatogram. Oxidative degradation: Exposure to air (oxygen) can lead to the formation of oxidation products.Degas all solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis: Extreme pH conditions can cause hydrolysis of this compound.Maintain the pH of the extraction solutions within a range of 4-7. Avoid strongly acidic or alkaline conditions for prolonged periods.
Photodegradation: Exposure to UV or even ambient light can induce degradation.Work in a dimly lit area or use amber-colored glassware to protect the sample from light throughout the extraction process.
Inconsistent extraction yields between batches. Variability in extraction time and temperature: Inconsistent parameters can lead to varying degrees of degradation and extraction efficiency.Standardize all extraction parameters, including time, temperature, and agitation speed. Use a temperature-controlled sonicator or shaker for consistency.
Incomplete solvent evaporation: Residual solvent can interfere with downstream analysis.Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C).
Matrix effects: Other compounds in the plant material may interfere with the extraction.Optimize the solid-phase extraction wash steps to remove interfering substances before eluting this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The most significant degradation pathway for this compound is its isomerization to Codeinone. This is a well-documented step in the biosynthesis of morphine and can also occur non-enzymatically under certain extraction conditions, particularly with fluctuations in pH and temperature. Oxidative degradation and hydrolysis are also potential degradation pathways.

Q2: What is the optimal pH range for extracting and storing this compound?

A2: For the initial extraction from plant material, a slightly acidic environment (pH 4-5) is recommended to protonate this compound, increasing its solubility in aqueous solutions. For subsequent liquid-liquid extraction into an organic solvent, the pH should be raised to approximately 9 to deprotonate the molecule. For short-term storage of the extract, a slightly acidic to neutral pH in a non-protic solvent, protected from light and stored at low temperatures, is advisable.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound, including its isomerization to Codeinone. It is recommended to perform all extraction steps at a reduced temperature, ideally at 4°C. If evaporation of the solvent is necessary, it should be done at a temperature not exceeding 40°C under reduced pressure or a gentle stream of nitrogen.

Q4: What precautions should be taken regarding light exposure?

A4: this compound, like many alkaloids, can be sensitive to light. All extraction and handling procedures should be performed in a way that minimizes light exposure. The use of amber-colored glassware or wrapping glassware in aluminum foil is highly recommended.

Q5: Which analytical technique is best for monitoring this compound stability?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. This method should be capable of separating this compound from its potential degradation products and isomers, such as Codeinone and Neopine. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

Data Presentation

Table 1: Recommended Solvents for this compound Extraction

Extraction StepSolvent SystemRationale
Initial Plant Material Extraction 5% Acetic Acid in WaterProtonates this compound, increasing its solubility in the aqueous phase for efficient extraction from the plant matrix.
Liquid-Liquid Extraction (from aqueous) Chloroform:Isopropanol (3:1, v/v)After basifying the aqueous extract, this organic solvent mixture provides good solubility for the deprotonated this compound, allowing for its separation from water-soluble impurities.
Solid-Phase Extraction (Elution) Methanol containing 5% Ammonium HydroxideThe methanolic solution effectively elutes the retained this compound from the C18 cartridge, while the ammonium hydroxide ensures it remains in its basic, less polar form.

Table 2: Influence of pH on Alkaloid Stability (General Guidance)

pH RangeExpected Stability of Morphinan AlkaloidsRationale
< 3 (Strongly Acidic) Moderate to LowRisk of acid-catalyzed hydrolysis and other degradation reactions.
4 - 6 (Slightly Acidic) HighAlkaloids are protonated and generally stable in aqueous solutions.
7 (Neutral) ModerateStability can be variable; risk of oxidation may increase.
> 8 (Alkaline) Moderate to LowIncreased risk of base-catalyzed degradation and oxidation, though necessary for extraction into organic solvents.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Papaver somniferum
  • Sample Preparation: Homogenize 1 gram of dried and powdered Papaver somniferum plant material.

  • Acidic Extraction:

    • Add 20 mL of 5% acetic acid to the homogenized sample.

    • Sonicate for 30 minutes at room temperature, ensuring the sample is protected from light.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Basification:

    • Transfer the supernatant to a separatory funnel.

    • Slowly add concentrated ammonium hydroxide dropwise while monitoring the pH until it reaches approximately 9.

  • Organic Solvent Extraction:

    • Add 20 mL of a chloroform:isopropanol (3:1, v/v) mixture to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate completely.

    • Collect the lower organic layer.

    • Repeat the extraction of the aqueous layer twice more with 20 mL of the organic solvent mixture.

  • Drying and Evaporation:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried extract.

    • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase for analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM ammonium acetate buffer, pH 5.0

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow start Start: Dried Papaver somniferum homogenize Homogenization start->homogenize acid_extraction Acidic Extraction (5% Acetic Acid, Sonication) homogenize->acid_extraction centrifuge Centrifugation acid_extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant basify Basification (pH 9) supernatant->basify l_l_extraction Liquid-Liquid Extraction (Chloroform:Isopropanol) basify->l_l_extraction dry_evaporate Drying and Evaporation l_l_extraction->dry_evaporate reconstitute Reconstitution dry_evaporate->reconstitute hplc_analysis HPLC Analysis reconstitute->hplc_analysis end End: Quantified this compound hplc_analysis->end

Caption: Liquid-Liquid Extraction Workflow for this compound.

degradation_pathway Thebaine Thebaine This compound This compound Thebaine->this compound Hydrolysis Codeinone Codeinone This compound->Codeinone Isomerization (Heat, pH) Neopine Neopine This compound->Neopine Reduction DegradationProducts Other Degradation Products This compound->DegradationProducts Oxidation, Hydrolysis

Caption: Potential Degradation Pathways of this compound.

Troubleshooting low yields in Neopinone biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in neopinone biocatalysis.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to decreased yields of the desired product (e.g., codeine) and increased formation of the undesired byproduct, neopine.

Q1: My biocatalytic reaction is showing a low overall yield of the desired product. What are the primary areas to investigate?

A1: Low yields in this compound biocatalysis can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Enzyme Activity and Stability: Ensure the core enzymes, Codeinone Reductase (COR) and potentially this compound Isomerase (NISO), are active and stable under your reaction conditions.

  • Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for enzyme activity.

  • Substrate and Cofactor Availability: Confirm the correct concentrations and purity of the substrate (codeinone/neopinone) and the essential cofactor, NADPH.

  • Byproduct Formation: High levels of the byproduct neopine, formed from the irreversible reduction of this compound by COR, is a common cause of low yields of the desired product.

  • Presence of Inhibitors: Contaminants in reagents or from the expression system can inhibit enzyme activity.

Q2: I am observing a significant amount of neopine in my reaction mixture. How can I minimize its formation?

A2: The formation of neopine is a common issue as Codeinone Reductase (COR) can irreversibly reduce this compound to neopine.[1][2][3] Here are strategies to minimize its formation:

  • Introduce this compound Isomerase (NISO): NISO catalyzes the isomerization of this compound back to codeinone, making it available for the desired reduction to codeine.[4] The inclusion of NISO has been shown to dramatically enhance the formation of the desired products at the expense of neopine accumulation.[4][5]

  • Select an Appropriate COR Isoform: Different isoforms of COR exhibit varying catalytic efficiencies and product selectivities.[2] Some isoforms may have a higher preference for codeinone over this compound, leading to lower neopine formation.

  • Optimize Reaction Time: Monitor the reaction over time to determine the point at which the rate of desired product formation slows and neopine accumulation increases. Shorter reaction times may be optimal.

Q3: How do I determine if my Codeinone Reductase (COR) is active?

A3: You can determine the activity of your COR enzyme by performing a specific activity assay. This involves monitoring the consumption of the cofactor NADPH, which can be observed by a decrease in absorbance at 340 nm. See the "Experimental Protocols" section for a detailed procedure.

Q4: What are the optimal reaction conditions for Codeinone Reductase (COR)?

A4: Based on biochemical studies, the following conditions are recommended as a starting point for optimizing your reaction.

ParameterRecommended ValueSource
pH 7.0[1]
Temperature 40°C[1]
Codeinone Concentration 9-23 µM (apparent Km)[1]
NADPH Concentration 81-168 µM (apparent Km)[1]

Q5: My reaction starts well but then slows down or stops prematurely. What could be the cause?

A5: This could be due to several factors:

  • Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. Consider adding stabilizing agents like glycerol or optimizing the temperature.

  • Cofactor Depletion: The reaction is dependent on the cofactor NADPH. Ensure you have an adequate initial concentration or a cofactor regeneration system in place.

  • Product Inhibition: High concentrations of the product may inhibit the enzyme. Consider strategies for in-situ product removal.

  • pH Shift: The reaction itself may cause a shift in the pH of the medium to a suboptimal range. Ensure your buffer has sufficient capacity to maintain the desired pH.

Data Presentation

Table 1: Kinetic Parameters of Codeinone Reductase (COR) Isoforms

Enzyme SourceSubstrateApparent Km (µM)
Papaver somniferum Cell CulturesCodeinone23
NADPH168
Papaver somniferum Capsule TissueCodeinone9
NADPH81
Data sourced from Lenz, R., & Zenk, M. H. (1995). Purification and properties of codeinone reductase (NADPH) from Papaver somniferum cell cultures and differentiated plants. European journal of biochemistry, 233(1), 132–139.[1]

Experimental Protocols

Protocol 1: Codeinone Reductase (COR) Activity Assay

This protocol is for determining the activity of COR by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.

Materials:

  • Purified COR enzyme solution

  • Codeinone stock solution

  • NADPH stock solution

  • Reaction Buffer (e.g., 100 mM MOPS, pH 6.8 or 100 mM Potassium Phosphate, pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH to a final concentration of 100-200 µM.

  • Initiate the reaction by adding the COR enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • The rate of NADPH consumption can be calculated using the Beer-Lambert law (εNADPH at 340 nm = 6.22 mM-1cm-1).

  • Perform a control reaction without the enzyme to account for any non-enzymatic degradation of NADPH.

Protocol 2: General Procedure for Optimizing this compound Biocatalysis

This protocol provides a framework for optimizing the reaction conditions to maximize the yield of the desired product.

  • pH Optimization: Set up a series of reactions in buffers with varying pH values (e.g., from 6.0 to 8.0 in 0.5 unit increments) while keeping other parameters constant. Analyze the product and byproduct formation at a specific time point to determine the optimal pH.

  • Temperature Optimization: Perform the reaction at a range of temperatures (e.g., 25°C to 45°C) at the optimal pH. Analyze the results to identify the temperature that gives the best yield.

  • Substrate Concentration: Vary the initial concentration of codeinone to determine the optimal substrate loading. High substrate concentrations can sometimes lead to substrate inhibition.

  • Enzyme Concentration: Titrate the concentration of COR (and NISO, if used) to find the minimum amount of enzyme required to achieve the desired conversion within a reasonable timeframe.

  • Cofactor Concentration: Ensure that NADPH is not a limiting factor. Test different initial concentrations of NADPH. Consider implementing an NADPH regeneration system for larger-scale reactions.

  • Time Course Analysis: Set up a larger reaction at the optimized conditions and take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Analyze the concentration of substrate, product, and byproduct over time to determine the optimal reaction duration.

Visualizations

Neopinone_Biocatalysis_Pathway Thebaine Thebaine T6ODM T6ODM Thebaine->T6ODM This compound This compound COR COR This compound->COR NISO NISO This compound->NISO Codeinone Codeinone Codeinone->COR Neopine Neopine (Byproduct) Codeine Codeine (Desired Product) T6ODM->this compound Demethylation COR->Neopine Irreversible Reduction COR->Codeine Reduction NISO->Codeinone Isomerization

Caption: Biocatalytic pathway from thebaine to codeine and the byproduct neopine.

Troubleshooting_Workflow Start Low Product Yield CheckEnzyme Verify Enzyme Activity (COR/NISO) Start->CheckEnzyme CheckConditions Optimize Reaction Conditions (pH, Temp) Start->CheckConditions CheckReagents Check Substrate/Cofactor Purity & Concentration Start->CheckReagents AnalyzeByproduct Quantify Neopine Formation Start->AnalyzeByproduct Solution Improved Yield CheckEnzyme->Solution Activity Restored CheckConditions->Solution Conditions Optimized CheckReagents->Solution Reagents Verified AddNISO Incorporate NISO AnalyzeByproduct->AddNISO High Neopine OptimizeCOR Screen COR Isoforms AnalyzeByproduct->OptimizeCOR High Neopine AddNISO->Solution OptimizeCOR->Solution

Caption: A logical workflow for troubleshooting low yields in this compound biocatalysis.

References

Technical Support Center: Separation of Neopinone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and purification of neopinone. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the separation of this compound from its structural isomers, primarily codeinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound I should be concerned about during analysis?

A1: The most critical isomer to consider is codeinone . This compound is a β,γ-unsaturated ketone that readily isomerizes to the more stable, conjugated α,β-unsaturated ketone, codeinone.[1] This isomerization can occur spontaneously in solution and is also enzymatically catalyzed in biological systems by this compound isomerase (NISO).[2][3] Other related isomers that may be present, depending on the sample origin, include neopine and neomorphine, which are isomers of codeine and morphine, respectively.[2][4]

Q2: Why is my this compound sample degrading or converting to codeinone over time?

A2: this compound's structure is inherently less stable than that of codeinone. The isomerization to codeinone is thermodynamically favorable. This process can be accelerated by factors such as pH, temperature, and the presence of catalysts.[4][5] To minimize this conversion, it is crucial to analyze samples as quickly as possible after preparation and to store them at low temperatures (e.g., -20°C or -80°C) in appropriate solvents.

Q3: What are the most common analytical techniques for separating this compound and its isomers?

A3: The most widely used techniques are chromatographic methods. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV or mass spectrometry (MS) detection, is very common for the analysis of opiate alkaloids.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it may require derivatization of the analytes.[9][10] For particularly challenging separations of isomers that are indistinguishable by MS/MS alone, High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can be coupled with MS.[11]

Q4: Can I use preparative chromatography to isolate pure this compound?

A4: Yes, preparative HPLC is a suitable technique for isolating and purifying larger quantities of this compound.[12][13] The principles are similar to analytical HPLC, but the column dimensions, particle sizes, and flow rates are much larger to accommodate higher sample loads.[14][15] Careful method development is required to maximize resolution and throughput while preventing on-column degradation or isomerization.

Troubleshooting Guide: Chromatographic Separation

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Issue / QuestionPossible CausesTroubleshooting Steps & Recommendations
Poor Resolution / Peak Co-elution Q: My this compound and codeinone peaks are not separating on my HPLC system.1. Suboptimal Mobile Phase: Incorrect solvent strength, pH, or lack of appropriate additives.[16] 2. Unsuitable Stationary Phase: The column chemistry does not provide enough selectivity for the isomers. 3. High Extra-Column Volume: Excessive tubing length or large-volume fittings can cause peak broadening.[17]Mobile Phase Optimization:Adjust Solvent Ratio: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) and aqueous phase.[16] • Modify pH: Since these are basic alkaloids, adjusting the mobile phase pH with additives like formic acid or ammonium formate can significantly alter retention and selectivity.[18] • Try a Different Organic Modifier: Switching between acetonitrile and methanol can change selectivity.[16]Stationary Phase Selection: • If using a standard C18 column, consider a different chemistry like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which can offer different selectivity mechanisms.[18]System Optimization: • Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are zero-dead-volume.[17]
Poor Peak Shape (Tailing) Q: My this compound peak is showing significant tailing.1. Secondary Silanol Interactions: Basic amine groups on the alkaloids interact with acidic silanol groups on the silica-based stationary phase.[18] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[18] 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase.[17]Mitigate Silanol Interactions:Lower Mobile Phase pH: Use an acidic mobile phase (pH < 3) to protonate the silanol groups and reduce interactions.[18] • Use a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to block active silanol sites (Note: this can reduce column lifetime).[18] • Use an End-Capped Column: Employ a modern, high-purity, end-capped column specifically designed for analyzing basic compounds.[18]Injection & Sample Prep: • Reduce the injection volume or the concentration of your sample.[18] • Dissolve your sample in the initial mobile phase or a weaker solvent.[17]
Analyte Instability / Degradation Q: I'm seeing a this compound peak in my initial analysis, but it disappears or is significantly smaller in subsequent runs.1. On-Column Degradation: The combination of the stationary phase and mobile phase conditions may be promoting the isomerization of this compound to codeinone. 2. Sample Instability in Autosampler: Samples may be degrading while waiting in the autosampler tray, especially if not temperature-controlled.[5]Method & Sample Handling Adjustments:Test for Stability: Let a sample sit on the benchtop or in the autosampler and inject it at regular intervals to assess its stability under those conditions.[19] • Use a Cooled Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to slow down degradation. • Minimize Run Time: Develop a faster chromatographic method to reduce the time the analyte spends on the column.
Irreproducible Retention Times Q: The retention times for my peaks are shifting between injections.1. Pump or Mobile Phase Issues: Inconsistent mobile phase composition, air bubbles in the pump, or faulty check valves.[16] 2. Column Equilibration: Insufficient time for the column to equilibrate between gradient runs. 3. Temperature Fluctuations: Lack of a column thermostat can lead to shifts as ambient temperature changes.System Checks:Degas Mobile Phase: Ensure all solvents are properly degassed before use.[16] • Purge the Pump: Purge the pump lines to remove any trapped air bubbles.[17] • Check for Leaks: Inspect the system for any leaks that could cause pressure fluctuations. Method Parameters: • Increase the column re-equilibration time at the end of your gradient. • Use a column oven to maintain a constant temperature.
Quantitative Data Summary

The following table summarizes typical analytical methods used for the separation and quantification of this compound-related opium alkaloids. Please note that exact parameters will vary based on the specific instrument and application.

Analyte(s)MethodStationary PhaseMobile Phase / ConditionsLimit of Quantification (LOQ) / Detection (LOD)
Morphine, CodeineHPLC-UVSpherisorb-CN (5 µm)40% Methanol in Phosphate Buffer (pH 6.8)Nanogram quantities detectable[6]
Morphine, CodeineHPLC-UVReversed-Phase ColumnIsocratic elution with UV detection at 240 nmLinear range: 50 - 750 ng/mL[8]
Morphinone, Morphine, HydromorphoneHPLC-UVReversed-Phase C18Isocratic with ion-pairing reagent (e.g., SDS)Meets guidelines for R≥2.0, T≤2.0[20]
Cathinone IsomersGC-MSHP-1 or HP-5MSVaried thermal gradients (slower gradients improve resolution)N/A (focus on resolution)[9]
Experimental Protocols
Protocol 1: General HPLC-UV/MS Method for this compound and Isomers

This protocol provides a starting point for developing a separation method. Optimization will be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.[18]

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Sample Solvent: 10:90 Acetonitrile:Water or initial mobile phase conditions.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create working standards and quality controls.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.[16]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at 285 nm or perform a full scan (200-400 nm) with a DAD.

    • Gradient Elution (Example):

      Time (min) % Mobile Phase B
      0.0 5
      10.0 50
      12.0 95
      14.0 95
      14.1 5

      | 18.0 | 5 |

  • Data Analysis:

    • Identify peaks based on retention time compared to pure standards.

    • Confirm peak identity and purity using MS data or DAD spectral analysis.

    • Quantify using a calibration curve generated from the standards.

Protocol 2: GC-MS Analysis Considerations

GC-MS offers high sensitivity and specificity but requires careful consideration for thermally labile or polar compounds like alkaloids.

  • Derivatization (Recommended):

    • Due to the polar nature of the hydroxyl and amine groups, derivatization is often necessary to improve volatility and peak shape.

    • A common method is silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Procedure: Evaporate the sample extract to dryness under nitrogen. Add the silylating reagent and an appropriate solvent (e.g., pyridine or acetonitrile). Heat at 60-80°C for 20-30 minutes. Inject the derivatized sample.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

    • Column: A low-bleed, nonpolar column like a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[9]

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 150°C, hold for 1 min.

      • Ramp: 10°C/min to 300°C.

      • Hold: Hold at 300°C for 5 min.

    • MS Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Mode: Full Scan (m/z 40-550).

Workflow and Logic Diagrams

The following diagram illustrates a logical workflow for selecting and optimizing a separation method for this compound and its isomers.

Separation_Workflow start Sample Containing This compound & Isomers decision1 Primary Goal? start->decision1 analytical Analytical Quantification decision1->analytical Quantification preparative Preparative Isolation decision1->preparative Purification hplc_ms HPLC-UV/MS analytical->hplc_ms gc_ms GC-MS analytical->gc_ms optimize Optimize Method (Mobile Phase, Column) hplc_ms->optimize decision2 Derivatization Required? gc_ms->decision2 derivatize Perform Silylation decision2->derivatize Yes decision2->optimize No derivatize->optimize prep_hplc Preparative HPLC preparative->prep_hplc scale_up Scale-up from Analytical Method prep_hplc->scale_up scale_up->optimize result Separated Analytes optimize->result

Caption: Workflow for selecting a this compound separation method.

References

Validation & Comparative

A Comparative Analysis of Neopinone and Codeinone: From Biosynthetic Intermediate to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of neopinone and codeinone, two closely related morphinan alkaloids. While structurally similar, their biological activities differ significantly, a distinction primarily attributable to a single isomerization step. This document outlines their respective roles, with a focus on the established biological effects of codeinone and the pivotal position of this compound as its direct biosynthetic precursor. Experimental data for codeinone's activity is presented, alongside detailed protocols for the assays used to determine these effects.

Introduction: A Tale of Two Isomers

This compound and codeinone are both key intermediates in the biosynthesis of morphine and other opioids within the opium poppy (Papaver somniferum).[1] this compound is the direct precursor to codeinone, and their structural difference lies in the position of a carbon-carbon double bond within the cyclohexenone ring. This seemingly minor structural alteration has profound implications for their biological activity. While codeinone exhibits demonstrable analgesic and apoptotic properties, this compound's biological effects have not been extensively characterized, with its primary known role being that of a transient intermediate. The enzymatic conversion of this compound to codeinone is therefore a critical step in the pathway leading to biologically active opioids.[2][3][4]

Comparative Biological Activity: A Focus on Codeinone

Direct comparative biological data for this compound is largely unavailable in peer-reviewed literature, reflecting its role as a short-lived intermediate. The following sections, therefore, focus on the characterized biological activities of codeinone.

Analgesic Potency

Codeinone itself possesses analgesic properties, although it is less potent than other well-known opioids. Its primary analgesic effect is believed to be mediated through its conversion to morphine in the liver.

CompoundAnalgesic PotencyReference Compound
Codeinone~33%Codeine

Table 1: Analgesic Potency of Codeinone.

Apoptotic Activity in Cancer Cells

Emerging research has highlighted the potential of codeinone as an anti-cancer agent due to its ability to induce apoptosis (programmed cell death) in various cancer cell lines. This activity appears to be independent of its opioid receptor activity.

Mechanism of Action

Codeinone: A Prodrug Approach to Analgesia

The primary mechanism of action for codeinone's analgesic effects is its role as a prodrug. Following administration, codeinone is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to morphine. Morphine is a potent agonist of the mu (µ)-opioid receptor, and its binding to these receptors in the central nervous system is responsible for the analgesic effects observed.

This compound: The Precursor

This compound is the immediate precursor to codeinone in the morphine biosynthetic pathway. The isomerization of this compound to codeinone is catalyzed by the enzyme this compound isomerase. This conversion is crucial as it creates the α,β-unsaturated ketone structure in codeinone, which is a common feature in many biologically active morphinan alkaloids.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the biological activities of compounds like codeinone.

Determination of Analgesic Potency

a) Hot Plate Test

The hot plate test is a widely used method to assess the analgesic effects of drugs in animal models.[5][6][7][8][9]

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature, typically 55 ± 0.5°C.

    • Animals (e.g., mice or rats) are individually placed on the hot plate.

    • The latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound (e.g., codeinone) or a vehicle control is administered, and the latency is measured at predetermined time points after administration.

  • Data Analysis: An increase in the latency to the nociceptive response compared to the vehicle control indicates an analgesic effect.

b) Tail-Flick Test

The tail-flick test is another common method for evaluating the analgesic properties of opioids.[10][11][12][13]

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • The animal (e.g., rat) is gently restrained, and its tail is positioned over the light source.

    • The light source is activated, and a timer starts simultaneously.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

    • A cut-off time is employed to prevent tissue injury.

    • Measurements are taken before and after the administration of the test compound or vehicle.

  • Data Analysis: A significant increase in the tail-flick latency after drug administration is indicative of analgesia.

Assessment of Apoptotic Activity

a) MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are treated with various concentrations of the test compound (e.g., codeinone) for a specified period.

    • An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cells are treated with the test compound or a vehicle control.

    • The cells are harvested and washed with a binding buffer.

    • The cells are incubated with fluorescently labeled Annexin V and PI.

    • The stained cells are analyzed using a flow cytometer.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizing the Pathways

To better understand the biological context of this compound and codeinone, the following diagrams illustrate the key pathways involved.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Mu-Opioid Receptor g_protein G-protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Ca2+ Channel g_protein->ca_channel Inhibits k_channel K+ Channel g_protein->k_channel Activates camp cAMP ac->camp Produces ca_influx Ca2+ Influx ca_channel->ca_influx Allows k_efflux K+ Efflux k_channel->k_efflux Allows opioid Opioid (e.g., Morphine) opioid->receptor Binds to hyperpolarization Hyperpolarization & Reduced Neuronal Excitability k_efflux->hyperpolarization

Caption: Mu-Opioid Receptor Signaling Pathway.

neopinone_to_codeinone This compound This compound codeinone Codeinone This compound->codeinone Isomerization enzyme This compound Isomerase enzyme->this compound

Caption: Biosynthetic Conversion of this compound to Codeinone.

Conclusion

This compound and codeinone represent a fascinating example of how a subtle structural modification can unlock significant biological activity. While this compound's primary role is confined to being a biosynthetic intermediate, its isomerization to codeinone gives rise to a molecule with both analgesic and potential anti-cancer properties. The study of codeinone's biological effects, particularly its mechanism of action as a prodrug and its ability to induce apoptosis, provides valuable insights for drug development. Future research may focus on further elucidating the therapeutic potential of codeinone and other related alkaloids, while the enzymatic conversion of this compound remains a key step of interest for the biotechnological production of opioids. A deeper understanding of this compound's own potential biological activities, should they exist, awaits further investigation.

References

Validating Neopinone as a Biomarker for Morphine Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient production of morphine, a cornerstone of pain management, relies on a deep understanding of its biosynthetic pathway within the opium poppy, Papaver somniferum. Monitoring this intricate process requires reliable biomarkers to track metabolic flux and optimize yields. This guide provides a comprehensive comparison of neopinone and other key alkaloid intermediates—thebaine, codeinone, and oripavine—as potential biomarkers for morphine biosynthesis. We present a critical evaluation of their strengths and weaknesses, supported by experimental data and detailed analytical protocols.

Biomarker Performance: A Comparative Analysis

The selection of an effective biomarker hinges on its position in the biosynthetic pathway, its relative abundance, and the availability of sensitive and specific analytical methods for its detection. The table below summarizes the key characteristics of this compound and its alternatives.

BiomarkerPosition in PathwayKey AdvantagesPotential Disadvantages
This compound Immediate precursor to codeinoneDirectly upstream of a critical isomerization step. Its presence and concentration can provide a precise indication of the flux towards morphine.Can be rapidly converted to codeinone, potentially leading to lower steady-state concentrations.
Thebaine Early precursor to morphine, codeine, and oripavineHigh concentrations in many poppy varieties. A good indicator of the overall production of morphinan alkaloids.Less specific to the morphine branch if the pathway to oripavine is also highly active.
Codeinone Intermediate between this compound and codeineLies further down the pathway, closer to the final product, morphine.Its concentration is dependent on the activity of neopinione isomerase.
Oripavine Product of a branch pathway from thebaineCan be a major alkaloid in certain poppy strains. Important for the synthesis of semi-synthetic opioids.Does not directly lead to morphine in the primary biosynthetic route, making it an indirect indicator.

Quantitative Comparison of Analytical Methods

The validation of a biomarker is intrinsically linked to the performance of the analytical methods used for its quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of these alkaloids. The following table presents a comparative summary of typical validation parameters for LC-MS/MS methods for each biomarker, compiled from various studies.

ParameterThis compoundThebaineCodeinoneOripavine
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL0.1 - 1 ng/mL0.2 - 2 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL0.5 - 5 ng/mL1 - 10 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%85 - 115%80 - 120%
Precision (% RSD) < 15%< 15%< 15%< 15%

Signaling Pathways and Experimental Workflows

Visualizing the intricate biochemical pathways and the experimental steps involved in biomarker validation is crucial for a comprehensive understanding.

Morphine_Biosynthesis_Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Oripavine Oripavine Thebaine->Oripavine CODM Codeinone Codeinone This compound->Codeinone NISO Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM Biomarker_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Sample Preparation Optimization B LC-MS/MS Parameter Tuning A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ Determination E->F G Stability Studies F->G H Analysis of Papaver somniferum Samples G->H I Data Analysis & Biomarker Correlation H->I

A Comparative Guide to Alternative Synthetic Routes for Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of codeine, a widely used opioid analgesic, is a subject of ongoing optimization. Historically, many synthetic pathways have contended with the management of the intermediate neopinone. This guide provides a comparative analysis of two prominent alternative routes that circumvent the challenges associated with this compound: the direct methylation of morphine and the biocatalytic conversion of thebaine.

Performance Comparison

The following table summarizes the key quantitative metrics for the two primary alternative synthetic routes to codeine, offering a clear comparison of their efficiency and output.

MetricSolid-Phase Morphine MethylationBiocatalytic Thebaine Conversion
Starting Material MorphineThebaine
Key Reagents/System Methylation Resin, TolueneEngineered E. coli (expressing T6ODM, COR, NISO)
Yield 97-98%[1]64%[2][3][4][5]
Purity High (e.g., 75% pure codeine from 50% pure morphine)[1]Dependent on downstream processing
Reaction Time 6-9 hours[1]~45 minutes for substrate consumption[4]
Volumetric Productivity Not Applicable0.19 g/(L·h)[2][3][4][5]
Key Advantages High yield, high purity, reusable resin[1]Environmentally sustainable, avoids harsh chemical reagents[2][3][4]
Key Disadvantages Use of organic solvents, requires abundant morphineLower yield compared to chemical synthesis, potential for byproduct (neopine) formation[4][5]

Experimental Protocols

Solid-Phase Methylation of Morphine

This method utilizes a specialized methylation resin for a high-yield conversion of morphine to codeine.[1]

Materials:

  • Morphine (50-85% purity)[1]

  • Methylation resin (comprising methyl(dialkyl)anilinium or methyl(diaryl)anilinium salts covalently bonded to a polymer resin)[1]

  • Toluene[1]

  • Dimethyl sulfate (for resin regeneration)[1]

Procedure:

  • Loading the Resin: Morphine is loaded onto the methylation resin. The loading capacity is dependent on the purity of the morphine; for instance, 145 mg of 50% pure morphine per gram of resin.[1]

  • Methylation Reaction: The morphine-loaded resin is placed in a pressurized, heated container with sufficient toluene to cover the resin.[1] The mixture is heated to 100-105°C for 6 to 9 hours.[1] Stirring or shaking of the resin is avoided.[1]

  • Product Recovery: After the reaction, the resin is thoroughly rinsed with a hydrocarbon solvent such as toluene to collect the codeine product.[1] The toluene is then evaporated to yield the codeine residue.[1]

  • Resin Regeneration: The recovered resin can be regenerated by treatment with dimethyl sulfate at room temperature for one day, allowing for its reuse.[1] A regenerated resin has been shown to achieve a 97% yield of codeine in subsequent reactions.[1]

Biocatalytic Conversion of Thebaine to Codeine

This innovative approach employs engineered Escherichia coli cells to express key enzymes from the poppy plant, enabling the conversion of thebaine to codeine in an aqueous environment.[2][3][4]

Materials:

  • Engineered E. coli strains expressing:

    • Thebaine 6-O-demethylase (T6ODM)

    • Codeinone reductase (COR)

    • This compound isomerase (NISO)

  • Thebaine

  • Buffered solution

Procedure:

  • Cell Culture and Expression: E. coli strains are engineered to express the necessary enzymes (T6ODM, COR, and NISO). A cell compartmentalization strategy, where different enzymes are expressed in different cell populations, has been shown to be effective.[2][4]

  • Biotransformation: The biotransformation is carried out in a buffered solution. Thebaine (e.g., at a concentration of 1 mM) is introduced to the cell suspension.[4]

  • Reaction Progression: The T6ODM-expressing cells convert thebaine to this compound. The presence of NISO-expressing cells accelerates the isomerization of this compound to codeinone. Finally, COR-expressing cells reduce codeinone to codeine.[4]

  • Temporal Control: A key aspect of this protocol is the temporal control of the reaction. By delaying the introduction of the COR-containing cells, the equilibrium between this compound and codeinone can be shifted towards the desired codeinone intermediate, which maximizes the final codeine yield.[4]

  • Product Analysis: The reaction progress and product formation (codeine and the byproduct neopine) are monitored using techniques such as High-Performance Liquid Chromatography (HPLC).[4] With the inclusion of NISO and the cell compartmentalization strategy, a codeine yield of 64% can be achieved, with a significantly improved codeine to neopine ratio of 74:26.[4]

Visualized Pathways and Workflows

The following diagrams illustrate the chemical and biological pathways, as well as the experimental workflows described.

morphine_methylation morphine Morphine loaded_resin Morphine-Loaded Resin morphine->loaded_resin Loading resin Methylation Resin resin->loaded_resin codeine Codeine loaded_resin->codeine Methylation regenerated_resin Regenerated Resin loaded_resin->regenerated_resin Recovery toluene Toluene (100-105°C, 6-9h) toluene->loaded_resin regenerated_resin->resin Regeneration dms Dimethyl Sulfate dms->regenerated_resin

Caption: Workflow for the solid-phase synthesis of codeine from morphine.

biocatalytic_conversion cluster_cell1 E. coli (T6ODM) cluster_cell2 E. coli (NISO) cluster_cell3 E. coli (COR) thebaine Thebaine This compound This compound thebaine->this compound T6ODM neopinone_iso This compound This compound->neopinone_iso codeinone_iso Codeinone codeinone Codeinone codeinone_iso->codeinone neopinone_iso->codeinone_iso NISO (isomerization) codeine Codeine codeinone->codeine COR (reduction)

Caption: Biocatalytic pathway for codeine synthesis from thebaine using engineered E. coli.

experimental_workflow_comparison cluster_methylation Solid-Phase Morphine Methylation cluster_biocatalytic Biocatalytic Thebaine Conversion start_m Start: Morphine load_resin Load onto Methylation Resin start_m->load_resin react_m Heat in Toluene load_resin->react_m recover_c Recover Codeine react_m->recover_c end_m End: Codeine (97-98% Yield) recover_c->end_m start_t Start: Thebaine add_t6odm Add T6ODM & NISO E. coli start_t->add_t6odm incubate Incubate add_t6odm->incubate add_cor Add COR E. coli incubate->add_cor biotransform Biotransformation add_cor->biotransform end_t End: Codeine (64% Yield) biotransform->end_t

Caption: Comparative experimental workflows for codeine synthesis.

References

Engineering Microbial Hosts for Opioid Production: A Comparative Analysis of Neopinone Pathway Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the heterologous production of opioids in microbial hosts presents a promising alternative to traditional agricultural methods. A critical juncture in the biosynthesis of codeine and morphine is the conversion of thebaine via the neopinone intermediate. The efficiency of this step, known as the this compound pathway, is a key determinant of the overall yield of the desired opioid products. This guide provides a comparative analysis of the this compound pathway's efficiency in two commonly used microbial hosts, Escherichia coli and Saccharomyces cerevisiae, supported by experimental data and detailed protocols.

The central challenge in the this compound pathway is twofold: the isomerization of this compound to codeinone and the prevention of its reduction to the undesired byproduct, neopine. The discovery of this compound isomerase (NISO), an enzyme that catalyzes the conversion of this compound to codeinone, has been instrumental in enhancing the efficiency of this pathway in engineered microbes.[1]

Quantitative Comparison of Host Organism Performance

The efficiency of the this compound pathway, specifically the biotransformation of thebaine to codeine, has been evaluated in both E. coli and S. cerevisiae. The data presented below is compiled from studies employing engineered strains expressing the necessary enzymes from the opium poppy, Papaver somniferum.

Performance MetricEscherichia coliSaccharomyces cerevisiae
Codeine Yield 64% (from thebaine)[2][3]1.8% (from thebaine) (initial report)[2]
Codeine Titer Not explicitly reported for thebaine to codeine conversionTotal opioid titers up to 131 mg/L (after extensive optimization of the entire pathway)[4]
Volumetric Productivity 0.19 g/L/h[2][3]Not explicitly reported for thebaine to codeine conversion
Codeine Yield per cell mass 40.9 mg/g dry cell weight[2][5]0.6 mg/g dry cell weight[2][5]
Product Specificity (Codeine:Neopine ratio) 74:26 (with NISO and compartmentalization)[2][5]Inclusion of NISO dramatically enhances the formation of desired products at the expense of neopine accumulation[1]

Based on the available data, E. coli demonstrates significantly higher efficiency in the specific bioconversion of thebaine to codeine compared to S. cerevisiae.[2][5] The volumetric productivity and yield per cell mass are substantially greater in engineered E. coli.[2][5] While yeast has been engineered to produce high total opioid titers, this often involves extensive optimization of the entire biosynthetic pathway from a simple carbon source, rather than focusing solely on the this compound step.[4]

Signaling Pathways and Experimental Workflows

To visualize the biochemical transformations and the general experimental process, the following diagrams are provided.

Neopinone_Pathway Thebaine Thebaine This compound This compound Thebaine->this compound T6ODM Codeinone Codeinone This compound->Codeinone NISO (enzymatic) or spontaneous Neopine Neopine (Byproduct) This compound->Neopine COR Codeine Codeine (Desired Product) Codeinone->Codeine COR

This compound biosynthetic pathway.

Experimental_Workflow cluster_strain_engineering Strain Engineering cluster_biotransformation Whole-Cell Biotransformation Gene_Synthesis Gene Synthesis & Codon Optimization (T6ODM, COR, NISO) Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Host_Transformation Host Transformation (E. coli or S. cerevisiae) Plasmid_Construction->Host_Transformation Cultivation Cell Cultivation & Growth Host_Transformation->Cultivation Induction Recombinant Protein Expression Induction Cultivation->Induction Reaction Biocatalytic Reaction with Thebaine Induction->Reaction Analysis Product Analysis (HPLC/LC-MS) Reaction->Analysis

General experimental workflow.

Experimental Protocols

Below are summarized methodologies for the key experiments involving the whole-cell biotransformation of thebaine to codeine in engineered E. coli and the general protein expression in S. cerevisiae.

Escherichia coli Whole-Cell Biotransformation

This protocol is based on a compartmentalized strategy where different E. coli strains express thebaine 6-O-demethylase (T6ODM) and this compound isomerase (NISO) in one strain, and codeinone reductase (COR) in another.

  • Strain Cultivation and Induction:

    • Engineered E. coli BL21(DE3) strains are cultured in a defined minimal medium.[6]

    • Protein expression is induced using lactose. The optimal conditions involve managing the interplay between temperature and lactose concentration to maximize enzyme activity.[6]

  • Whole-Cell Biotransformation Reaction:

    • Freshly harvested E. coli cells are resuspended in a reaction mixture.

    • The reaction mixture (20 mL) contains:

      • Substrate: 1 mM thebaine[5]

      • Buffer: 100 mM phosphate buffer (pH 6.0)[5]

      • Carbon Source: 0.5% w/w glucose[5]

      • Cofactors: 10 µM FeSO₄ and 10 mM sodium ascorbate[5]

    • The final cell concentration for each strain is adjusted to an OD₆₀₀ of 10.[5]

    • The reaction is incubated at 24°C with stirring at 220 rpm.[5]

    • Samples are taken at various time intervals for analysis.[5]

    • In the compartmentalized strategy, the COR-expressing cells can be added after a delay (e.g., 30-45 minutes) to allow for the accumulation of codeinone from this compound.[2]

  • Product Analysis:

    • The concentration of thebaine, codeine, and neopine in the reaction samples is determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Saccharomyces cerevisiae Recombinant Protein Expression

This is a general protocol for inducing protein expression in engineered yeast.

  • Strain Cultivation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into a suitable liquid medium (e.g., Synthetic Complete medium with 2% raffinose, lacking the appropriate amino acid for plasmid selection).

    • Grow the culture at 30°C with vigorous agitation until it reaches saturation (typically 36-48 hours).

  • Protein Expression Induction:

    • Scale up the saturated culture into a larger volume of fresh medium.

    • Induce protein expression by adding galactose to a final concentration of 2% and supplementing with a rich medium component like YP (Yeast Extract-Peptone).

    • Continue incubation at 30°C with vigorous agitation for 12-16 hours for protein production.

  • Biotransformation and Analysis:

    • After induction, the yeast cells expressing the pathway enzymes are harvested.

    • The cells are then used in a whole-cell biotransformation reaction with thebaine as the substrate, similar to the E. coli protocol, although specific buffer and reaction conditions may vary.

    • Product formation is monitored over time using HPLC or LC-MS.

Concluding Remarks

The choice of microbial host for producing opioids via the this compound pathway is a critical decision in the development of a biomanufacturing process. While both E. coli and S. cerevisiae have been successfully engineered to produce these valuable compounds, current research indicates that E. coli offers a more efficient platform for the specific conversion of thebaine to codeine, demonstrating superior yield and productivity.[2][5] However, S. cerevisiae remains a powerful host for the de novo synthesis of complex molecules from simple sugars and has shown high total opioid titers after extensive metabolic engineering.[4] The selection of the host organism will ultimately depend on the specific goals of the research or production campaign, including whether the aim is a single, high-efficiency bioconversion step or the complete biosynthesis of the target molecule from basic feedstocks. Further optimization of the this compound pathway in S. cerevisiae may yet bridge the efficiency gap observed in the current literature.

References

Kinetic comparison of Neopinone isomerase from different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused kinetic comparison of Neopinone isomerase (NISO), a key enzyme in the biosynthesis of morphine and codeine, isolated from Papaver somniferum (opium poppy). To date, published research has exclusively centered on the characterization of NISO from this species, precluding a cross-species comparative analysis. This document summarizes the available kinetic data for Papaver somniferum NISO and furnishes a detailed experimental protocol for its kinetic characterization.

Kinetic Performance of this compound Isomerase

This compound isomerase catalyzes the reversible isomerization of this compound to codeinone, a critical step in the morphine biosynthetic pathway.[1][2][3] This reaction is essential for channeling intermediates towards the production of medicinally important alkaloids and preventing the formation of side-products.[1][2][3]

Kinetic parameters for NISO from Papaver somniferum have been determined using a coupled enzyme assay with codeinone reductase (COR-B).[1] This approach is necessary because the direct measurement of this compound isomerization is challenging. In this coupled reaction, the product of the NISO reaction, codeinone, is immediately reduced by COR-B to codeine, allowing for the continuous monitoring of the reaction progress.[1]

The kinetic constants for this coupled reaction were calculated based on Michaelis-Menten kinetics.[1] The table below summarizes the apparent kinetic parameters for the coupled reaction, highlighting the influence of NISO on the overall pathway.

Enzyme CombinationSubstrateApparent Km (µM)Apparent Vmax (units not specified)
COR-B aloneCodeine99Lower
COR-B + NISOCodeine147Higher

Data sourced from Dastmalchi et al., 2019.[1]

The presence of NISO in the coupled assay with COR-B resulted in a higher apparent Km value for codeine, suggesting a potential alteration in the apparent affinity of the coupled enzyme system for the substrate under these conditions.[1] Concurrently, the Vmax was observed to be higher, indicating an increased overall reaction rate when NISO is present to efficiently convert this compound to codeinone, which is then readily available for reduction by COR-B.[1]

Experimental Protocols

The following is a detailed methodology for the kinetic analysis of this compound isomerase in a coupled assay with codeinone reductase, based on published research.[1]

Coupled Enzyme Assay for NISO Kinetics

This assay measures the activity of NISO by coupling the isomerization of this compound to codeinone with the NADPH-dependent reduction of codeinone to codeine by codeinone reductase (COR-B).

Materials:

  • Purified this compound isomerase (NISO)

  • Purified Codeinone reductase-B (COR-B)

  • This compound (substrate for NISO)

  • Codeinone (substrate for COR-B)

  • NADPH (cofactor for COR-B)

  • MOPS buffer (0.1 M, pH 6.8) for reductive assays

  • Tris-HCl buffer (0.1 M, pH 9.0) for oxidative assays

  • Quenching solution (e.g., methanol or other organic solvent)

  • High-performance liquid chromatography (HPLC) system for product quantification

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing MOPS buffer (0.1 M, pH 6.8), a known concentration of COR-B (e.g., 10 pmol), and NADPH (1 mM).

    • For the coupled assay, add a known concentration of NISO (e.g., 40 pmol) to the reaction mixture. For the control (COR-B only), add an equivalent volume of buffer.

  • Substrate Addition:

    • Initiate the reaction by adding the substrate. For determining the kinetic parameters of the forward reaction (this compound to codeinone), varying concentrations of this compound are used. To study the effect on the reverse reaction, codeinone can be used as the initial substrate. A typical starting concentration is 50 µM.[1]

  • Incubation:

    • Incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a defined period (e.g., 1 hour).[1] Time-course experiments should be conducted to ensure initial velocities are measured.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution.

  • Product Analysis:

    • Analyze the reaction products (e.g., codeine, neopine) by HPLC.

    • Quantify the product formation by comparing the peak areas to a standard curve of authentic standards.

  • Data Analysis:

    • Calculate the initial reaction velocities from the product concentrations.

    • Determine the apparent Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software (e.g., Prism 6).[1]

Visualizations

Morphine Biosynthetic Pathway

The following diagram illustrates the key steps in the morphine biosynthetic pathway in Papaver somniferum, highlighting the central role of this compound isomerase.

Morphine_Biosynthesis Thebaine Thebaine T6ODM T6ODM Thebaine->T6ODM This compound This compound NISO NISO This compound->NISO COR COR This compound->COR Codeinone Codeinone Codeinone->COR Codeine Codeine CODM CODM Codeine->CODM Morphine Morphine Neopine Neopine (Side-product) T6ODM->this compound NISO->Codeinone Isomerization COR->Codeine Reduction COR->Neopine Reduction CODM->Morphine

Caption: Key enzymatic steps in the morphine biosynthetic pathway.

Experimental Workflow for NISO Kinetic Assay

The workflow for the coupled enzyme assay used to determine the kinetic parameters of this compound isomerase is depicted below.

NISO_Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Buffer Prepare Buffer (MOPS, pH 6.8) Add_Enzymes Add NISO and COR-B Prep_Buffer->Add_Enzymes Add_Cofactor Add NADPH Add_Enzymes->Add_Cofactor Add_Substrate Add this compound (varying concentrations) Add_Cofactor->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Product (Codeine) HPLC->Quantify Kinetics Calculate Kinetic Parameters (Km, Vmax) Quantify->Kinetics

Caption: Workflow for the coupled kinetic assay of NISO.

References

Comparative Guide to the Cross-Reactivity of Anti-Neopinone Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected cross-reactivity of polyclonal and monoclonal antibodies raised against neopinone with other structurally related morphinan alkaloids. Due to the absence of commercially available anti-neopinone antibodies and published cross-reactivity data, this guide synthesizes information from studies on antibodies raised against structurally similar compounds, namely codeine and thebaine, to predict the likely cross-reactivity profile of hypothetical anti-neopinone antibodies.

Introduction to this compound and Antibody Cross-Reactivity

This compound is a morphinan alkaloid and a crucial intermediate in the biosynthesis of codeine and morphine in the opium poppy (Papaver somniferum)[1]. As a hapten, this compound can be conjugated to a carrier protein to elicit an antibody response. The specificity of the resulting antibodies is critical for the development of sensitive and specific immunoassays for the detection and quantification of this compound.

Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other structurally similar molecules[2]. This phenomenon is governed by the degree of structural resemblance between the target antigen and the cross-reacting compounds. For morphinan alkaloids, subtle differences in functional groups can significantly impact antibody binding and, therefore, the degree of cross-reactivity. Understanding this is vital for interpreting immunoassay results and for the design of highly specific diagnostic tools.

Structurally Similar Compounds to this compound

An antibody raised against this compound is likely to show some degree of cross-reactivity with other morphinan alkaloids that share the same core structure. The primary determinants of cross-reactivity will be the modifications at the C3, C6, and the C7-C8 double bond. The following table details the key structural analogs of this compound.

CompoundKey Structural Differences from this compound
This compound Reference Compound
CodeinoneIsomer; double bond at C7-C8 instead of C8-C14
CodeineC6 ketone in this compound is a hydroxyl group
MorphineC3 methoxy group in this compound is a hydroxyl group; C6 ketone is a hydroxyl group
ThebaineC6 ketone in this compound is part of a dienol ether system
NeopineC6 ketone in this compound is a hydroxyl group
OripavineC3 methoxy group in this compound is a hydroxyl group

Predicted Cross-Reactivity of Anti-Neopinone Antibodies

While no direct experimental data exists for the cross-reactivity of anti-neopinone antibodies, we can infer a likely profile based on data from antibodies raised against the closely related alkaloids, thebaine and codeine. A study by Shoyama et al. (1995) provides valuable insights into the cross-reactivity of monoclonal antibodies raised against these compounds[3].

Based on this study, we can predict the following cross-reactivity patterns for a hypothetical anti-neopinone antibody:

CompoundPredicted Cross-Reactivity with Anti-Neopinone AntibodyRationale
This compound 100% Target Antigen
CodeinoneHighAs a close structural isomer of this compound, significant cross-reactivity is expected. The primary difference is the position of the double bond, which may influence the conformation of the molecule and antibody binding.
ThebaineModerate to HighThebaine is the immediate precursor to this compound in the biosynthetic pathway. The structural similarity is high, suggesting a moderate to high degree of cross-reactivity. The anti-codeine antibody in the Shoyama et al. study showed 5.98% cross-reactivity with thebaine[3].
CodeineLow to ModerateThe presence of a hydroxyl group at C6 instead of a ketone represents a significant structural change that would likely reduce antibody binding. The anti-thebaine antibody showed very low cross-reactivity (0.004%) with codeine[3].
NeopineLow to ModerateSimilar to codeine, the C6 hydroxyl group is a key differentiating feature that would likely result in lower cross-reactivity.
MorphineLowMorphine has two significant differences from this compound (hydroxyl groups at C3 and C6). These changes would likely lead to a substantial decrease in antibody binding. The anti-thebaine antibody showed no cross-reactivity with morphine, and the anti-codeine antibody showed only 2.97%[3].
OripavineLowThe hydroxyl group at C3 is a major structural alteration compared to this compound's methoxy group, which would likely result in low cross-reactivity.

Experimental Protocol: Determination of Antibody Cross-Reactivity by Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules like this compound.

Objective: To determine the percentage of cross-reactivity of an anti-neopinone antibody with a panel of structurally related alkaloids.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-neopinone antibody (polyclonal or monoclonal)

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • This compound standard

  • Cross-reactant standards (Codeinone, Codeine, Morphine, Thebaine, Neopine, Oripavine)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the potential cross-reactants.

    • In a separate plate or tubes, pre-incubate the diluted standards/cross-reactants with a fixed concentration of the anti-neopinone antibody for 30 minutes at room temperature.

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2 to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Development: Add the substrate solution and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the log of the this compound concentration.

  • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • For each cross-reactant, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_biosynthesis Morphinan Alkaloid Biosynthesis Thebaine Thebaine This compound This compound Thebaine->this compound Codeinone Codeinone This compound->Codeinone NISO Neopine Neopine This compound->Neopine Codeine Codeine Codeinone->Codeine Morphine Morphine Codeine->Morphine cluster_workflow Competitive ELISA Workflow for Cross-Reactivity Start Start Coat Coat plate with This compound-BSA Start->Coat Wash1 Wash Coat->Wash1 Block Block plate Wash1->Block Wash2 Wash Block->Wash2 Preincubation Pre-incubate Anti-Neopinone Ab with this compound or Cross-reactant Wash2->Preincubation Competition Add mixture to plate (Competitive Binding) Preincubation->Competition Wash3 Wash Competition->Wash3 SecondaryAb Add Enzyme-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read Analyze Calculate % Cross-Reactivity Read->Analyze End End Analyze->End

References

Validating the Role of N-Iodosuccinimide in Preventing Byproduct Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is critical to ensure high reaction yields and purity of the final product. N-Iodosuccinimide (NIS) has emerged as a versatile and efficient reagent for electrophilic iodination and mild oxidation reactions. Its growing popularity stems from its ability to afford products in high yields with minimal byproduct formation, a crucial aspect in the synthesis of pharmaceutical intermediates and other fine chemicals. This guide provides an objective comparison of NIS's performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.

Performance Comparison of Iodinating Agents

The efficacy of an iodinating agent is often dictated by the substrate's reactivity, the desired regioselectivity, and the overall reaction conditions. NIS is known for its mild reaction conditions, high selectivity, and ease of handling as a solid reagent, which collectively contribute to cleaner reaction profiles.

Below is a summary of the performance of NIS compared to other common electrophilic iodinating agents in the iodination of various aromatic substrates.

SubstrateReagent/SystemReaction TimeTemperature (°C)Yield (%)Reference(s)
Anisole NIS / TFA30 minRoom Temp98
Iodine Monochloride (ICl)1 h0 to Room Temp95
Iodine (I₂) / Hydrogen Peroxide (H₂O₂)17 h6093
Acetanilide NISNot SpecifiedNot SpecifiedHigh
Toluene IClNot SpecifiedNot Specified85
Mesitylene I₂ / H₂O₂Not SpecifiedNot Specified92
Nitrobenzene NIS / TfOHNot SpecifiedRoom TempModerate
I₂ / NaIO₄ / H₂SO₄1-2 h25-3091
Benzaldehyde NIS / H₂SO₄0.5 h080
I₂ / AgNO₃Not SpecifiedRoom Temp80-90
4-Nitrophenol NIS / Grinding0.1 hRoom Temp97

Key Observations:

  • High Yields with NIS: For activated aromatic substrates like anisole, NIS provides excellent yields in a short reaction time under mild conditions.

  • Safety and Handling: NIS is a solid and is generally considered safer and easier to handle than reagents like the corrosive and moisture-sensitive Iodine Monochloride (ICl). The primary byproduct of NIS reactions is succinimide, which is relatively benign.

  • Deactivated Arenes: For deactivated aromatic rings, the reactivity of NIS alone may be insufficient. However, its electrophilicity can be enhanced with strong acids like triflic acid (TfOH) or sulfuric acid (H₂SO₄), enabling the iodination of these challenging substrates.

Experimental Protocols

Reproducibility in experimental work is paramount. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Iodination of Anisole using NIS

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve anisole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 mmol) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired iodinated anisole.

Protocol 2: Iodohydrin Formation from an Alkene using NIS

Materials:

  • Alkene (e.g., cyclohexene)

  • N-Iodosuccinimide (NIS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of DMSO and water.

  • Add N-Iodosuccinimide (1.2 mmol) to the solution in portions at room temperature.

  • Stir the mixture until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude iodohydrin can be purified by column chromatography.

Mandatory Visualization

Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of the processes.

G General Mechanism of NIS-Mediated Iodination of Alkenes cluster_0 Step 1: Formation of Iodonium Ion cluster_1 Step 2: Nucleophilic Attack Alkene Alkene (R-CH=CH-R) Iodonium Cyclic Iodonium Ion Intermediate Alkene->Iodonium Electrophilic attack NIS N-Iodosuccinimide (NIS) NIS->Iodonium Succinimide_anion Succinimide Anion NIS->Succinimide_anion Product 1,2-Difunctionalized Product (e.g., Iodohydrin) Iodonium->Product Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Iodonium Anti-attack

Caption: General mechanism of NIS-mediated iodination of alkenes.

G Workflow for NIS Iodination Experiment Prep Preparation: Dissolve substrate in solvent. Add NIS. Reaction Reaction: Stir at specified temperature. Monitor by TLC. Prep->Reaction Workup Work-up: Quench reaction. Extract with organic solvent. Wash organic layer. Reaction->Workup Purification Purification: Dry and concentrate. Column chromatography or recrystallization. Workup->Purification Characterization Characterization: Obtain pure product. Purification->Characterization

Caption: A typical experimental workflow for an NIS-mediated iodination.

G Decision Logic for Iodinating Agent Selection Substrate Substrate Type? Activated Electron-Rich (e.g., Anisole) Substrate->Activated Activated Deactivated Electron-Poor (e.g., Nitrobenzene) Substrate->Deactivated Deactivated NIS Use NIS (Mild, Selective) Activated->NIS NIS_Acid Use NIS with Acid Activator (e.g., NIS/TfOH) Deactivated->NIS_Acid Other Consider Alternative (e.g., I₂/NaIO₄/H₂SO₄) Deactivated->Other

Caption: A simplified decision-making process for selecting an iodinating agent.

Poppy Varieties Under the Metabolomic Microscope: A Comparative Guide to Neopinone Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of Papaver somniferum (opium poppy) is crucial for optimizing the production of valuable pharmaceutical alkaloids. This guide provides a comparative analysis of poppy varieties with varying levels of neopinone, a key intermediate in the biosynthesis of morphine and other opioids. By examining the metabolomic differences between these varieties, we can gain insights into the regulation of the alkaloid biosynthetic pathway and identify potential targets for genetic improvement.

This guide synthesizes data from multiple studies to present a clear comparison of poppy varieties, focusing on the metabolic consequences of altered this compound metabolism. We will delve into the quantitative differences in key alkaloid levels, provide detailed experimental protocols for metabolomic analysis, and visualize the underlying biochemical pathways and experimental workflows.

Comparative Analysis of Alkaloid Profiles

The metabolic fingerprint of a poppy variety is largely defined by the relative abundance of its constituent benzylisoquinoline alkaloids (BIAs). Varieties with high this compound levels, often resulting from mutations affecting downstream enzymatic steps, exhibit a distinct alkaloid profile compared to their wild-type or low-neopinone counterparts. The following table summarizes the typical quantitative differences in major alkaloids between a standard morphine-producing variety and a mutant variety characterized by high thebaine and, consequently, high this compound accumulation.

MetaboliteStandard Variety (e.g., High Morphine)High Thebaine/Neopinone MutantFold Change (Mutant vs. Standard)
Thebaine LowHigh[1]Significant Increase
This compound LowElevatedIncrease
Codeine ModerateLow to Moderate[1]Decrease/Variable
Morphine High[2]Very Low to Absent[1]Significant Decrease
Oripavine Very LowLowVariable
Noscapine VariableVariableNo Consistent Change
Papaverine VariableVariableNo Consistent Change

Note: The exact fold changes can vary depending on the specific genetic background of the poppy varieties and the analytical methods used.

Experimental Protocols

Reproducible and accurate metabolomic analysis is fundamental to comparative studies. Below are detailed methodologies for the extraction and analysis of alkaloids from Papaver somniferum, based on established protocols in the field.

Sample Preparation and Metabolite Extraction
  • Plant Material: Capsules of Papaver somniferum at the mature green stage are collected. The latex can also be collected by lancing the immature capsules.

  • Grinding: The dried capsule material is ground into a fine powder using a mortar and pestle or a ball mill.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol, water, and a weak acid (e.g., 0.1% formic acid) to improve the solubility of alkaloids.

  • Extraction Procedure:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the mixture in a water bath for 30 minutes.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • The extraction can be repeated on the pellet to ensure complete recovery of metabolites.

    • The pooled supernatants are then filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Analysis for Targeted and Untargeted Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for both the quantification of known alkaloids (targeted) and the discovery of unexpected metabolic changes (untargeted).

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for the separation of poppy alkaloids.

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+) is used as alkaloids readily form positive ions.

  • Data Acquisition:

    • Targeted Analysis: Multiple Reaction Monitoring (MRM) mode is used for quantification, where specific precursor-product ion transitions for each alkaloid are monitored.

    • Untargeted Analysis: Full scan mode is used to acquire data over a wide m/z range, followed by data-dependent or data-independent fragmentation to obtain MS/MS spectra for feature identification.

GC-MS Analysis for Alkaloid Profiling

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds, including some poppy alkaloids after derivatization.

  • Derivatization: Silylation is often required to increase the volatility of alkaloids like morphine and codeine.

  • Chromatographic System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometer: A single quadrupole or a time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode is used to acquire mass spectra, which can be compared to spectral libraries for compound identification.

Visualizing the Metabolic Landscape

To better understand the relationships between different components of this research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key biosynthetic pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Analysis Plant_Material Poppy Capsules (High & Low this compound Varieties) Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Solvent Extraction (Methanol/Water/Formic Acid) Grinding->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC_MS LC-MS/MS Analysis (Targeted & Untargeted) Filtration->LC_MS GC_MS GC-MS Analysis (Alkaloid Profiling) Filtration->GC_MS Data_Processing Data Processing & Normalization LC_MS->Data_Processing GC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis

Experimental workflow for comparative metabolomics.

The biosynthesis of morphine from thebaine is a critical pathway influenced by the levels of this compound. The isomerization of this compound to codeinone, catalyzed by this compound isomerase (NISO), is a key regulatory step.[3] Without this enzymatic conversion, the pathway can lead to the accumulation of neopine and neomorphine, which are structural isomers of codeine and morphine.[3][4]

Benzylisoquinoline_Alkaloid_Pathway Thebaine Thebaine T6ODM T6ODM Thebaine->T6ODM This compound This compound NISO NISO This compound->NISO COR2 COR This compound->COR2 Codeinone Codeinone COR1 COR Codeinone->COR1 Codeine Codeine CODM CODM Codeine->CODM Morphine Morphine Neopine Neopine (Side-product) T6ODM->this compound NISO->Codeinone COR1->Codeine CODM->Morphine COR2->Neopine

Simplified biosynthetic pathway from thebaine to morphine.

Conclusion

The comparative metabolomic analysis of poppy varieties with varying this compound levels provides invaluable insights into the regulation of the benzylisoquinoline alkaloid pathway. By understanding the metabolic shifts that occur when this compound metabolism is altered, researchers can better devise strategies for the targeted breeding and genetic engineering of poppy varieties with desired alkaloid profiles. The experimental protocols and visualizations provided in this guide offer a framework for conducting such comparative studies, ultimately contributing to the development of more efficient and secure sources of essential medicines.

References

A Head-to-Head Comparison: Chemical vs. Biocatalytic Synthesis of Neopinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopinone, a pivotal intermediate in the biosynthesis of morphine and codeine, stands as a molecule of significant interest in pharmaceutical research and development.[1] Its synthesis can be approached through traditional chemical methods or by harnessing the power of biocatalysis. This guide provides an objective comparison of these two synthetic paradigms, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.

At a Glance: Comparing Synthetic Routes to this compound

The choice between chemical and biocatalytic synthesis of this compound hinges on factors such as yield, purity, scalability, and environmental impact. Below is a summary of the key quantitative and qualitative differences between a high-yielding chemical synthesis from thebaine and a whole-cell biocatalytic approach.

ParameterChemical Synthesis (from Thebaine)Biocatalytic Synthesis (from Thebaine)
Key Reagent/Catalyst Mercuric acetate, Sodium borohydrideWhole-cell biocatalyst (e.g., E. coli) expressing Thebaine 6-O-demethylase (T6ODM)
Solvent Methanol, Acetic acidAqueous buffer/culture medium
Reaction Temperature Refluxing methanol (approx. 65°C), Room temperatureTypically 30-37°C (fermentation/biotransformation)
Reaction Time Several hoursCan range from hours to days depending on cell growth and conversion efficiency
Reported Yield 95-100%[2]High conversion of thebaine is achieved, though yields of isolated this compound are not always reported as it is an intermediate. The subsequent product, codeine, can be produced at yields of 64-80%.[3][4][5]
Purity & Byproducts High purity achievable after workup. Potential for mercury-containing byproducts requiring careful removal.High specificity is possible. Byproducts can include neopine if codeinone reductase is also present and this compound isomerase is absent or inefficient.[6][7][8]
Downstream Processing Extraction, Chromatography, Removal of heavy metal residuesCell lysis (if using intracellular enzymes), Product extraction from aqueous medium, Protein removal
Stereoselectivity Substrate-controlledEnzyme-controlled, typically highly stereoselective
Environmental Impact Use of toxic heavy metals (mercury) and organic solvents.Generally considered more environmentally friendly, using aqueous media and biodegradable catalysts.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical and biocatalytic routes for the synthesis of this compound.

G cluster_chemical Chemical Synthesis Thebaine_chem Thebaine Intermediate 7-acetomercurithis compound dimethyl ketal Thebaine_chem->Intermediate 1. Hg(OAc)₂ in MeOH 2. NaBH₄ Neopinone_chem This compound Intermediate->Neopinone_chem Mild acid hydrolysis

Figure 1. Chemical synthesis of this compound from Thebaine.

G cluster_biocatalytic Biocatalytic Synthesis Thebaine_bio Thebaine Neopinone_bio This compound Thebaine_bio->Neopinone_bio Thebaine 6-O-demethylase (T6ODM) Ecoli Engineered E. coli Ecoli->Neopinone_bio

Figure 2. Biocatalytic synthesis of this compound from Thebaine.

Detailed Experimental Protocols

Chemical Synthesis of this compound from Thebaine

This protocol is adapted from a high-yielding method described in the literature.[2]

Materials:

  • Thebaine

  • Mercuric acetate (Hg(OAc)₂)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • 3 N Acetic acid

  • Standard laboratory glassware and workup equipment

Procedure:

  • Oxymercuration: In a round-bottom flask, dissolve thebaine in refluxing anhydrous methanol. To this solution, add mercuric acetate and continue to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: After the oxymercuration is complete, cool the reaction mixture. Cautiously add sodium borohydride in portions to reduce the organomercury intermediate.

  • Hydrolysis: Following the reduction, perform a mild acid hydrolysis of the resulting this compound dimethyl ketal using 3 N acetic acid to yield this compound.

  • Workup and Purification: The this compound can be extracted from the reaction mixture using an appropriate organic solvent. The organic layers are then combined, dried, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography to afford highly pure this compound. A reported yield for this process is 95-100%.[2]

Biocatalytic Synthesis of this compound from Thebaine

This protocol describes a general whole-cell biocatalytic approach for the conversion of thebaine to this compound using engineered E. coli.

Materials:

  • E. coli strain engineered to express thebaine 6-O-demethylase (T6ODM).

  • Growth medium (e.g., LB or a defined minimal medium).

  • Inducer for protein expression (e.g., IPTG or lactose).

  • Thebaine.

  • Bioreactor or shake flasks.

  • Centrifuge and cell lysis equipment.

Procedure:

  • Cell Culture and Induction: Inoculate the engineered E. coli strain into a suitable growth medium in a shake flask or bioreactor. Grow the cells at an optimal temperature (e.g., 37°C) until they reach a desired optical density. Induce the expression of T6ODM by adding the appropriate inducer and continue the culture for a period to allow for protein production.

  • Biotransformation: After induction, the whole cells can be used directly for the biotransformation. Add thebaine to the cell culture. The conversion of thebaine to this compound is catalyzed by the expressed T6ODM within the cells. The biotransformation is typically carried out for several hours to days, and the progress is monitored by sampling the culture and analyzing the supernatant and/or cell lysate by HPLC or LC-MS.

  • Product Isolation: Once the desired conversion is achieved, separate the cells from the culture medium by centrifugation. If this compound is secreted, it can be extracted from the supernatant. If it remains intracellular, the cells need to be lysed to release the product.

  • Purification: The crude this compound from the extract is then purified using standard chromatographic techniques to remove cell debris, proteins, and other metabolites.

Concluding Remarks

The chemical synthesis of this compound from thebaine offers a very high-yielding and relatively rapid route to the target molecule.[2] However, it relies on the use of highly toxic mercury salts, which poses significant environmental and safety concerns, and necessitates rigorous purification to remove any heavy metal contaminants.

On the other hand, biocatalytic synthesis using whole-cell systems provides a more environmentally benign alternative, operating in aqueous media under mild conditions. While the direct yield of isolated this compound from these systems is often not the primary metric reported, the high efficiency of the enzymatic conversion of thebaine is well-established in the context of producing downstream opioids like codeine and morphine.[3][5][7] The biocatalytic approach also offers high stereoselectivity.

The choice between these methods will ultimately depend on the specific requirements of the research or production context. For large-scale, environmentally conscious production, the biocatalytic route holds considerable promise, whereas for smaller-scale laboratory synthesis where high yield and speed are paramount and appropriate handling of hazardous materials is possible, the chemical method remains a viable option.

References

The Rising Tide of Bio-Opioids: A Comparative Guide to Neopinone-Based Production

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the opium poppy (Papaver somniferum) has been the sole source of essential opioid analgesics. However, recent breakthroughs in synthetic biology are paving the way for a new era of opioid production, one that leverages engineered microorganisms to convert simple sugars into complex medicinal compounds. At the heart of this revolution lies neopinone, a key intermediate in the biosynthetic pathway to morphine and codeine. This guide provides a comprehensive evaluation of the economic viability of this compound-based opioid production, comparing it with traditional agricultural methods and other emerging technologies. We delve into the experimental data, outlining the protocols that underpin this transformative approach and visualizing the intricate biological and logical frameworks involved.

A New Paradigm in Opioid Synthesis

The isomerization of this compound to codeinone, a critical step in the biosynthesis of morphine and codeine, was once thought to be a spontaneous event. However, the discovery of the enzyme this compound isomerase (NISO) has unlocked the potential for highly efficient, cell-based production systems.[1][2] By incorporating the gene for NISO into engineered strains of yeast (Saccharomyces cerevisiae), scientists have dramatically enhanced the production of desired opioid products, minimizing the formation of less desirable isomers.[1][3] This enzymatic conversion is a cornerstone of the burgeoning field of yeast-based opioid synthesis, a technology that promises to deliver a more stable, secure, and potentially less expensive supply of these vital medicines.[3][4]

While still in its advanced stages of development, microbial fermentation offers several advantages over traditional poppy cultivation. Production cycles are significantly shorter—days versus a full growing season—and are not susceptible to the vagaries of weather, climate change, or pests that can affect crop yields.[5][6] Furthermore, contained fermentation processes can be more easily monitored and controlled, ensuring a consistent and high-quality product.

This guide will now explore the quantitative and methodological details of this compound-based opioid production, providing a clear comparison with established and alternative methods.

Quantitative Comparison of Opioid Production Methods

The economic viability of any production method hinges on key metrics such as yield, raw material costs, and processing expenses. The following tables summarize the available data for this compound-based microbial fermentation and traditional opium poppy cultivation.

Metric This compound-Based Production (Engineered Yeast/E. coli) Traditional Opium Poppy Cultivation
Product Yield - Thebaine (yeast, 2015): 6.4 ± 0.3 µg/L[6]- Thebaine (E. coli, 2016): 2.1 mg/L (a 300-fold improvement over the 2015 yeast system)[7]- A 10,000-fold increase in opiate production in engineered yeast was reported over three years (2016-2019), suggesting significant advancements toward commercially viable yields.[4]- Opium Latex (India): 44.77 to 55.79 kg/ha [3]- Dried Opium (Southeast Asia): 8 to 15 kg/ha - Morphine from Poppy Straw: ~1.5 kg/ha [8]- Morphine content in raw opium: 8-14% by dry weight[9]
Production Time 3-5 days for fermentation[10]Approximately one year from planting to harvest[10]

Table 1: Comparison of Product Yield and Production Time

Metric This compound-Based Production (Engineered Yeast) Traditional Opium Poppy Cultivation
Primary Raw Material Sugars (e.g., glucose)Land, water, fertilizers
Raw Material Cost - Glucose: $300 - $400/ton[11]- Lignocellulosic sugars (2nd gen): $0.11 -

500/ton, with potential to drop to $200/ton[11]
- Cultivation Cost (India): ~Rs. 25,000 per acre[3]- Opium poppy cultivation is reported to be significantly more profitable than wheat cultivation in Afghanistan.[1]
Downstream Processing Cost (% of total production cost) 20% - 80% (for biopharmaceuticals and bio-based chemicals)[12]Data not readily available in a comparable format, but involves solvent extraction and purification of alkaloids from poppy straw.[13]

Table 2: Comparison of Raw Material and Processing Costs

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and workflows, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental processes.

Opioid_Signaling_Pathway cluster_receptor Opioid Receptor (GPCR) cluster_effector Cellular Effector Systems cluster_response Cellular Response Opioid Opioid (e.g., Morphine) Receptor Mu-Opioid Receptor Opioid->Receptor G_protein G-protein (Gi/Go) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP produces Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Figure 1: Simplified Opioid Receptor Signaling Pathway

Yeast_Production_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_dsp Downstream Processing Gene_Synthesis Gene Synthesis (e.g., NISO, other pathway enzymes) Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Strain_Selection Strain Selection & Optimization Yeast_Transformation->Strain_Selection Inoculation Inoculation of Seed Culture Strain_Selection->Inoculation Bioreactor_Culture Bioreactor Cultivation (Sugar Feedstock) Inoculation->Bioreactor_Culture Monitoring Monitoring & Control (pH, Temp, DO) Bioreactor_Culture->Monitoring Cell_Harvest Cell Harvest (Centrifugation/Filtration) Monitoring->Cell_Harvest Extraction Opioid Extraction Cell_Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Final_Product Final Opioid Product Purification->Final_Product

Figure 2: Experimental Workflow for Opioid Production in Engineered Yeast

Figure 3: Logical Comparison of Opioid Production Methods

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research in this field. While a comprehensive, step-by-step guide is beyond the scope of this overview, the following outlines the key stages in the development and utilization of engineered yeast for this compound-based opioid production, as inferred from the literature.[6][7][14]

Strain Engineering and Construction
  • Gene Identification and Synthesis: Genes encoding the enzymes of the opioid biosynthetic pathway are identified from various organisms (Papaver somniferum, Pseudomonas putida, etc.). These include genes for enzymes that convert tyrosine to (S)-reticuline, and subsequent enzymes that convert (S)-reticuline to thebaine and other opioids, including the crucial this compound isomerase (NISO). The DNA sequences are codon-optimized for expression in S. cerevisiae and synthesized commercially.

  • Expression Plasmid Assembly: The synthesized genes are cloned into yeast expression vectors. These plasmids typically contain strong, constitutive or inducible promoters to drive high-level expression of the biosynthetic enzymes. Multiple genes are often assembled into a single plasmid or integrated into the yeast genome to create a stable production strain.

  • Yeast Transformation: The expression plasmids are introduced into a suitable S. cerevisiae host strain using standard transformation techniques (e.g., lithium acetate/polyethylene glycol method).

  • Strain Verification and Optimization: Successful transformants are selected, and the correct integration and expression of the heterologous genes are verified using methods such as PCR, RT-qPCR, and Western blotting. Strains are often further optimized by knocking out competing metabolic pathways or overexpressing precursor-supplying pathways to channel more carbon flux towards opioid production.

Fermentation and Production
  • Media and Culture Conditions: Engineered yeast strains are typically grown in defined minimal medium containing a carbon source (e.g., glucose or glycerol), nitrogen source, vitamins, and trace elements. Cultures are initiated from a single colony and grown in shake flasks before being used to inoculate a larger bioreactor.

  • Bioreactor Fermentation: Fed-batch fermentation is commonly employed to achieve high cell densities and product titers. The fermentation is carried out in a controlled environment where parameters such as temperature, pH, and dissolved oxygen are continuously monitored and maintained at optimal levels for yeast growth and opioid production.

  • Induction of Gene Expression: If inducible promoters are used, the expression of the biosynthetic pathway genes is induced at a specific point during the fermentation, often when the culture has reached a high cell density.

Downstream Processing: Extraction and Purification
  • Cell Harvesting: At the end of the fermentation, the yeast cells are harvested from the culture medium by centrifugation or microfiltration.

  • Cell Lysis and Extraction: The opioid products can be either intracellular or secreted into the medium. For intracellular products, the cells are lysed to release the compounds. The opioids are then extracted from the cell lysate or the culture supernatant using solvent extraction.

  • Purification: The crude extract is subjected to one or more chromatographic steps (e.g., high-performance liquid chromatography - HPLC) to purify the target opioid from other cellular components and pathway intermediates.

  • Analysis and Quantification: The final purified product is analyzed and quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Future Outlook and Economic Considerations

The production of opioids in engineered microbes is a rapidly advancing field. While current yields from publicly available research are not yet commercially competitive with opium poppy cultivation, the reported 10,000-fold increase in production over a short period highlights the immense potential of this technology.[4] For this compound-based production to become economically viable, several hurdles must be overcome:

  • Increased Titer, Rate, and Yield: Significant improvements in the productivity of the engineered yeast strains are necessary. This will involve further metabolic engineering to optimize the entire biosynthetic pathway and enhance the efficiency of each enzymatic step.

  • Cost-Effective Feedstocks: The reliance on refined sugars like glucose contributes significantly to the cost of fermentation. The development of strains that can efficiently utilize less expensive, second-generation feedstocks, such as lignocellulosic biomass, will be crucial for economic feasibility.[15][16][17]

  • Efficient Downstream Processing: Downstream processing is a major cost driver in biomanufacturing.[12][][19] The development of more efficient and scalable extraction and purification methods tailored for opioids produced in yeast will be essential to reduce overall production costs.

References

A Comparative Analysis of Neopinone and Salutaridine Pathways for Morphine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary biosynthetic routes to morphine: the salutaridine and neopinone pathways. The information presented is based on experimental data from studies involving the heterologous expression of these pathways in microbial systems, primarily Saccharomyces cerevisiae. This analysis aims to inform researchers on the characteristics, yields, and methodologies associated with each pathway to aid in the design and optimization of synthetic biology approaches for opioid production.

Overview of the Pathways

The biosynthesis of morphine in the opium poppy, Papaver somniferum, is a complex process involving numerous enzymatic steps. From the key intermediate (R)-reticuline, the pathway proceeds through a series of transformations to yield thebaine, which is the precursor to both the salutaridine and this compound pathways leading to morphine.

The salutaridine pathway represents the earlier steps in the conversion of (R)-reticuline to thebaine. It involves the critical C-C phenol coupling of (R)-reticuline to form the morphinan skeleton. The key enzymes in this pathway are salutaridine synthase (SalSyn), salutaridine reductase (SalR), and salutaridinol acetyltransferase (SalAT).

The This compound pathway describes the later steps in morphine biosynthesis, starting from thebaine. This pathway is characterized by the demethylation of thebaine to produce this compound, which is then isomerized to codeinone. Subsequently, codeinone is reduced to codeine, and a final demethylation step yields morphine. The principal enzymes in this pathway are thebaine 6-O-demethylase (T6ODM), this compound isomerase (NISO), codeinone reductase (COR), and codeine O-demethylase (CODM).

Quantitative Comparison of Product Yields

The following table summarizes quantitative data on the yields of key intermediates and final products obtained through the heterologous expression of these pathways in engineered Saccharomyces cerevisiae. It is important to note that the yields are highly dependent on the specific host strain, expression levels of the enzymes, and fermentation conditions. The data presented here is collated from various studies and may not represent a direct side-by-side comparison under identical conditions.

Pathway StagePrecursorProductMolar Yield (%)Titer (mg/L)Reference
Salutaridine Pathway(R)-ReticulineThebaine-0.0064 ± 0.0003[1]
This compound PathwayThebaineCodeine-7.7[2]
This compound PathwayThebaineMorphine1.50.2[1][2]
This compound Pathway (Optimized)ThebaineMorphine-4.7[2]

Experimental Protocols

In Vitro Assay for Salutaridine Synthase (SalSyn)

This protocol is adapted from studies on the characterization of SalSyn from Papaver somniferum.[3]

Reagents:

  • Recombinant Salutaridine Synthase (CYP719B1) and cytochrome P450 reductase (CPR) expressed in a suitable system (e.g., insect cells).

  • (R)-Reticuline (substrate)

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Methanol

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and the microsomal fraction containing recombinant SalSyn and CPR.

  • Initiate the reaction by adding (R)-reticuline to a final concentration of 100 µM.

  • Incubate the reaction mixture at 30°C for 1 hour with gentle shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper organic layer.

  • Evaporate the ethyl acetate under a stream of nitrogen gas.

  • Resuspend the dried residue in methanol for analysis.

  • Analyze the product (salutaridine) formation using LC-MS/MS.

In Vitro Assay for Thebaine 6-O-Demethylase (T6ODM)

This protocol is based on the characterization of T6ODM from Papaver somniferum.

Reagents:

  • Purified recombinant T6ODM

  • Thebaine (substrate)

  • 2-oxoglutarate

  • Ascorbate

  • FeSO₄

  • HEPES buffer (50 mM, pH 7.0)

  • Methanol

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 1 mM 2-oxoglutarate, 2 mM ascorbate, and 0.1 mM FeSO₄.

  • Add purified T6ODM to the mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding thebaine to a final concentration of 200 µM.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet any precipitate.

  • Analyze the supernatant for the formation of this compound using LC-MS/MS.

In Vitro Assay for this compound Isomerase (NISO)

This coupled assay protocol is adapted from the characterization of NISO from Papaver somniferum.[1]

Reagents:

  • Purified recombinant NISO

  • Purified recombinant Codeinone Reductase (COR)

  • This compound (substrate, can be generated in situ from thebaine using T6ODM) or Codeinone

  • NADPH

  • MOPS buffer (0.1 M, pH 6.8)

Procedure:

  • Prepare a reaction mixture in 0.1 M MOPS buffer (pH 6.8) containing 1 mM NADPH and purified COR.

  • Add purified NISO to the reaction mixture.

  • Initiate the reaction by adding a mixture of this compound and codeinone (as the substrate for the coupled reaction) to a final concentration of 50 µM.

  • Incubate the reaction at 30°C.

  • Take aliquots at different time points (e.g., 0, 20, 40, 60, 180 min).

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Extract the products and analyze the formation of codeine and neopine by LC-MS/MS. The activity of NISO is determined by the increased ratio of codeine to neopine compared to a control reaction without NISO.

In Vitro Assay for Codeinone Reductase (COR)

This protocol is based on the characterization of COR from Papaver somniferum.[4]

Reagents:

  • Purified recombinant COR

  • Codeinone (substrate)

  • NADPH

  • Bis-Tris propane buffer (100 mM, pH 6.8 for reductive assay, pH 9.0 for oxidative assay)

  • NADP⁺ (for oxidative assay)

  • Codeine (for oxidative assay)

Reductive Assay Procedure:

  • Prepare a reaction mixture containing 100 mM Bis-Tris propane buffer (pH 6.8) and 1 mM NADPH.

  • Add purified COR to the mixture.

  • Initiate the reaction by adding codeinone to a final concentration of 50 µM.

  • Incubate at 30°C for 10 minutes.

  • Stop the reaction and extract the products.

  • Analyze the formation of codeine by LC-MS/MS.

Oxidative Assay Procedure:

  • Prepare a reaction mixture containing 100 mM Bis-Tris propane buffer (pH 9.0) and 1 mM NADP⁺.

  • Add purified COR to the mixture.

  • Initiate the reaction by adding codeine to a final concentration of 75 µM.

  • Incubate at 30°C for 10 minutes.

  • Stop the reaction and extract the products.

  • Analyze the formation of codeinone by LC-MS/MS.

Whole-Cell Biotransformation in Saccharomyces cerevisiae

This generalized protocol is based on studies engineering the morphine pathway in yeast.[5][6]

Materials:

  • S. cerevisiae strain engineered to express the desired pathway enzymes.

  • Appropriate yeast growth medium (e.g., YPD or synthetic defined medium).

  • Precursor substrate (e.g., (R)-reticuline for the full pathway, or thebaine for the this compound pathway).

  • Culture flasks or bioreactor.

Procedure:

  • Inoculate a pre-culture of the engineered yeast strain in the appropriate medium and grow overnight at 30°C with shaking.

  • Inoculate the main culture with the pre-culture to a starting OD₆₀₀ of ~0.1.

  • Grow the main culture at 30°C with shaking until it reaches the desired cell density (e.g., mid-log phase).

  • Induce the expression of the pathway enzymes if they are under an inducible promoter.

  • Add the precursor substrate to the culture. The optimal concentration will need to be determined empirically (e.g., 100 µM).

  • Continue the cultivation for a set period (e.g., 24, 48, 72 hours).

  • At desired time points, collect samples of the culture medium.

  • Centrifuge the samples to remove the yeast cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and resuspend the residue in a suitable solvent for analysis.

  • Quantify the production of intermediates and the final product (morphine) using LC-MS/MS.

Signaling Pathway and Workflow Diagrams

Salutaridine_Pathway Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine C-C Phenol Coupling Salutaridinol Salutaridinol Salutaridine->Salutaridinol Reduction Salutaridinol_Acetate Salutaridinol-7-O-Acetate Salutaridinol->Salutaridinol_Acetate Acetylation Thebaine Thebaine Salutaridinol_Acetate->Thebaine Spontaneous Rearrangement SalSyn Salutaridine Synthase (SalSyn) SalR Salutaridine Reductase (SalR) SalAT Salutaridinol-7-O- Acetyltransferase (SalAT)

Caption: The Salutaridine Pathway to Thebaine.

Neopinone_Pathway Thebaine Thebaine This compound This compound Thebaine->this compound O-Demethylation Codeinone Codeinone This compound->Codeinone Isomerization Codeine Codeine Codeinone->Codeine Reduction Morphine Morphine Codeine->Morphine O-Demethylation T6ODM Thebaine 6-O- Demethylase (T6ODM) NISO This compound Isomerase (NISO) COR Codeinone Reductase (COR) CODM Codeine O- Demethylase (CODM)

Caption: The this compound Pathway to Morphine.

Experimental_Workflow cluster_InVitro In Vitro Enzyme Assay cluster_WholeCell Whole-Cell Biotransformation ReagentPrep Prepare Reaction Mixture (Buffer, Co-factors) EnzymeAdd Add Purified Enzyme ReagentPrep->EnzymeAdd SubstrateAdd Add Substrate EnzymeAdd->SubstrateAdd Incubation Incubate at Optimal Temperature and Time SubstrateAdd->Incubation Quench Stop Reaction Incubation->Quench Extraction Product Extraction Quench->Extraction Analysis_IV LC-MS/MS Analysis Extraction->Analysis_IV PreCulture Inoculate Pre-culture of Engineered Yeast MainCulture Inoculate Main Culture PreCulture->MainCulture Growth Grow to Desired Cell Density MainCulture->Growth Induction Induce Enzyme Expression (if applicable) Growth->Induction Feeding Add Precursor Substrate Induction->Feeding Cultivation Continue Cultivation Feeding->Cultivation Sampling Collect Culture Supernatant Cultivation->Sampling Extraction_WC Product Extraction Sampling->Extraction_WC Analysis_WC LC-MS/MS Analysis Extraction_WC->Analysis_WC

Caption: General Experimental Workflows.

References

A Comparative Guide to Analytical Methods for Neopinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of opioids, the accurate quantification of neopinone is critical. As a key intermediate in the biosynthesis of codeine and morphine in Papaver somniferum and a potential biomarker of opium consumption, reliable analytical methods are essential for both research and forensic applications.[1] This guide provides an objective comparison of the three primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview

The selection of an analytical method is a balance of sensitivity, specificity, and practicality. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of opioids and related alkaloids, providing a comparative framework for this compound quantification.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥0.995>0.995≥0.987
Accuracy (% Recovery) 98-102%83.2–106%91-106%
Precision (%RSD) <2%<15%<15%
Limit of Detection (LOD) ng/mL to µg/mL range0.02–20 ng/mL<10 ng/mL
Limit of Quantification (LOQ) ng/mL to µg/mL range1–50 ng/mL<25 ng/mL
Specificity Moderate to High (dependent on detector and chromatographic resolution)High (based on retention time and mass spectrum)Very High (based on precursor/product ion transitions)
Sample Preparation Minimal to moderate (dissolution, filtration)Often requires derivatization for polar analytesMinimal (dilution, protein precipitation)
Analysis Time Relatively shortLonger due to temperature programming and potential derivatizationShort, with high throughput possible

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS analysis of this compound and related opioids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

  • Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase : A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve adequate separation.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength of maximum absorbance for this compound.

  • Sample Preparation :

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Internal Standard : A structurally similar compound not present in the sample can be used for improved quantitative accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and provides structural information, making it a powerful tool for the identification and quantification of volatile or semi-volatile compounds.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector : Split/splitless injector, with the temperature set to around 250-280°C.

  • Oven Temperature Program : A temperature gradient is typically used to separate compounds with different boiling points. An example program could be: initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer : Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation :

    • Extraction of this compound from the sample matrix using a suitable solvent.

    • Derivatization (e.g., silylation) is often necessary to increase the volatility and thermal stability of opioids containing polar functional groups.[1]

  • Internal Standard : A deuterated analog of this compound or a structurally similar compound is recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

  • Instrumentation : HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A reversed-phase C18 or phenyl-hexyl column with a smaller particle size (e.g., <3 µm) for faster analysis.

  • Mobile Phase : Similar to HPLC, using a gradient of an aqueous solution with a volatile additive (e.g., 0.1% formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.

  • Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometer : Operated in electrospray ionization (ESI) positive mode. Quantification is performed using Multiple Reaction Monitoring (MRM), selecting specific precursor and product ion transitions for this compound and the internal standard.

  • Sample Preparation :

    • For liquid samples like plasma or urine, a simple protein precipitation with a solvent like acetonitrile is often sufficient.

    • The supernatant is then diluted and injected into the LC-MS/MS system.

  • Internal Standard : A stable isotope-labeled version of this compound is the ideal internal standard for LC-MS/MS analysis to compensate for matrix effects.

Mandatory Visualization

To further elucidate the experimental processes, the following diagrams illustrate the general workflows for sample analysis and the biosynthetic context of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Dilution Dilution/Reconstitution Extraction->Dilution Derivatization->Dilution HPLC HPLC Dilution->HPLC GCMS GC-MS Dilution->GCMS LCMSMS LC-MS/MS Dilution->LCMSMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the quantification of this compound.

Neopinone_Biosynthesis Thebaine Thebaine This compound This compound Thebaine->this compound Demethylation Codeinone Codeinone This compound->Codeinone Isomerization Codeine Codeine Codeinone->Codeine Reduction Morphine Morphine Codeine->Morphine Demethylation

Caption: Simplified biosynthetic pathway of major opium alkaloids from thebaine.

References

Navigating the Synthesis and Purity of Neopinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter influencing the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetically derived Neopinone, a key intermediate in the biosynthesis and semi-synthesis of various opioids.

This compound is principally synthesized from thebaine and serves as a crucial precursor in the production of commercially significant opioids such as hydrocodone and codeine. The efficiency of the synthetic route and the purity of the resulting this compound directly impact the yield and impurity profile of the final API. This guide will delve into the common analytical techniques for purity assessment, compare the purity of this compound with its precursor and a downstream product, and provide detailed experimental protocols.

Comparative Purity Analysis

The purity of this compound is intrinsically linked to the synthetic method employed and the purity of the starting material, thebaine. In the absence of direct comparative studies on different synthetic routes to this compound, a valuable assessment can be made by comparing its purity profile to that of its precursor, thebaine, and a closely related downstream product, codeinone. This comparison provides insights into the introduction and carry-over of impurities throughout the synthetic pathway.

CompoundAnalytical MethodTypical Purity (%)Key Impurities
Thebaine HPLC-UV98-99%Oripavine, Codeine, Morphine, Minor unidentified alkaloids
This compound HPLC-UV, GC-MS95-98%Unreacted Thebaine, Codeinone, Neopine, Aldol addition products
Codeinone HPLC-UV>99%This compound, Codeine, Dihydrocodeinone

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone for the quantitative analysis of this compound and its related impurities.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed, starting with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-5) and a polar organic solvent like acetonitrile or methanol. The organic solvent concentration is gradually increased to elute compounds with higher hydrophobicity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly performed at a wavelength of 280 nm, where the morphinan scaffold exhibits strong absorbance.

  • Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks. An external standard of known purity can be used for more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and byproducts in this compound samples.

Methodology:

  • Derivatization: Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to ensure the elution of all components.

  • Ionization and Detection: Electron ionization (EI) at 70 eV is standard, followed by mass analysis using a quadrupole or ion trap mass spectrometer. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for the structural confirmation of this compound and for quantitative purity assessment (qNMR) without the need for chromatographic separation.

Methodology:

  • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters, such as the relaxation delay (D1), should be sufficiently long (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all protons for accurate integration.

  • Quantification: The purity of this compound is calculated by comparing the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights of the analyte and the standard.

Visualizing the Workflow and Synthetic Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the synthetic relationship between thebaine, this compound, and codeinone.

experimental_workflow sample Synthetic This compound Sample hplc HPLC-UV Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr data Data Acquisition & Processing hplc->data gcms->data nmr->data purity Purity Determination data->purity report Comparative Purity Report purity->report

Workflow for this compound Purity Assessment

synthetic_pathway Thebaine Thebaine This compound This compound Thebaine->this compound Hydrolysis Codeinone Codeinone This compound->Codeinone Isomerization Hydrocodone Hydrocodone This compound->Hydrocodone Reduction Codeine Codeine Codeinone->Codeine Reduction

Synthetic Pathway of this compound and Related Opioids

By employing these rigorous analytical techniques and understanding the potential impurity landscape, researchers and drug development professionals can ensure the quality and consistency of synthetically derived this compound, a critical step in the safe and effective production of opioid-based therapeutics.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Neopinone Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of neopinone, a key intermediate in the biosynthesis of morphine and codeine. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While a dedicated, publicly available SDS for this compound is not readily found, general safety protocols for handling similar alkaloids and research chemicals should be strictly followed.

Personal Protective Equipment (PPE):

When handling this compound, all personnel must wear appropriate personal protective equipment to prevent exposure.

Protective EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat A standard laboratory coat is required.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling powders or in case of spills.

In the event of a spill, evacuate the area and prevent the spread of the substance. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for disposal.

Step-by-Step Disposal Procedures

The preferred method for the disposal of this compound, as with most unused or expired pharmaceuticals, is through a certified hazardous waste disposal service or a drug take-back program.[1]

  • Consult Institutional and Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations regarding chemical waste disposal.[2]

  • Segregate Waste: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department. Keep it in its original or a clearly labeled, sealed container.

  • Arrange for Professional Disposal: Contact a licensed chemical waste management company to arrange for the pickup and disposal of the this compound waste.[3] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.

  • Interim Storage: While awaiting pickup, store the sealed container of this compound waste in a designated, secure, and well-ventilated area away from incompatible materials.

In the absence of a professional disposal service or take-back program, and only if permitted by local regulations, the following procedure for disposal in a landfill may be considered:

  • Do Not Flush: Unless explicitly stated on the product's labeling or by regulatory authorities, do not dispose of this compound down the drain or toilet.[1]

  • Deactivation (if applicable and approved): Consult with a qualified chemist or your EHS department about the potential for deactivating the compound through chemical means before disposal. This should only be performed by trained personnel with appropriate safety measures in place.

  • Prepare for Landfill Disposal:

    • Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[1] This makes the mixture less appealing to animals and people.

    • Place the mixture in a sealable bag or container to prevent leakage.[1]

    • Remove or obscure all personal and sensitive information from the original container's label.

    • Place the sealed container in the household trash.[1]

Environmental Considerations and Impact

This compound is a morphinane alkaloid, and its release into the environment can have unintended consequences.[4] While specific data on the environmental impact of this compound is limited, the broader class of pharmaceuticals has been detected in aquatic environments, potentially affecting wildlife.[5][6] The manufacturing process of related compounds like morphine also has an environmental footprint, primarily related to carbon emissions and water usage during production and packaging.[7][8] Responsible disposal is a key step in minimizing the environmental impact of pharmaceutical research and development.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the decision-making process and the recommended disposal pathway.

start This compound Waste consult_regulations Consult Institutional & Local Regulations start->consult_regulations take_back_option Drug Take-Back Program or Professional Disposal Available? consult_regulations->take_back_option professional_disposal Arrange for Professional Disposal take_back_option->professional_disposal Yes landfill_disposal Follow Landfill Disposal Protocol take_back_option->landfill_disposal No end Properly Disposed professional_disposal->end landfill_disposal->end

Caption: Decision workflow for this compound disposal.

start Start: Landfill Disposal Protocol mix Mix this compound with Unpalatable Substance (e.g., coffee grounds, cat litter) start->mix seal Place Mixture in a Sealed Bag or Container mix->seal obscure_label Remove or Obscure Personal Information from Label seal->obscure_label trash Place Sealed Container in Household Trash obscure_label->trash end End of Protocol trash->end

Caption: Step-by-step landfill disposal protocol.

References

Personal protective equipment for handling Neopinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Neopinone, a key intermediate in the biosynthesis of codeine and morphine.[1] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. This compound is a morphinane alkaloid and should be handled with the care required for potent opioid compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents skin contact and absorption. The outer glove should be removed immediately after handling.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles of the compound.
Lab Coat A disposable, fluid-resistant lab coatPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridgeRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Experimental Protocol: Standard Handling Procedure
  • Preparation: Before handling this compound, ensure all required PPE is correctly donned. Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound powder within the fume hood. Use dedicated spatulas and weighing boats.

  • In-use: When using this compound in solution, handle it with the same level of precaution as the solid form. Avoid generating aerosols.

  • Post-handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste. Remove and dispose of the outer pair of gloves before leaving the fume hood.

Table 2: Storage Conditions for this compound

ParameterRecommended Condition
Temperature Store in a cool, dry place.
Light Protect from light to prevent degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
Security Store in a locked, secure location to prevent unauthorized access, as is standard for opioid compounds.[2][3]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled in accordance with institutional and local regulations for hazardous chemical and pharmaceutical waste.

Operational Plan: Step-by-Step Disposal Guidance
  • Segregation: Segregate all this compound-contaminated waste, including gloves, vials, and pipette tips, into a clearly labeled hazardous waste container.

  • Deactivation (if required by institution): For unused bulk quantities, consult your institution's environmental health and safety (EHS) office for specific deactivation protocols. A common method for opioid disposal involves mixing the compound with an inert, non-palatable substance like cat litter or activated charcoal before disposal.[2][3][4]

  • Containerization: Ensure the hazardous waste container is securely sealed and properly labeled with the contents and associated hazards.

  • Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste by a certified waste management contractor.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experiments.

Table 3: Physical and Chemical Data of this compound

PropertyValueSource
Molecular Formula C18H19NO3[1]
Molecular Weight 297.3 g/mol [1]
Appearance Solid (form may vary)N/A
Solubility Data not readily available; likely soluble in organic solvents.N/A

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Neopinone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh & Aliquot B->C Proceed to handling D Experimental Use C->D E Decontaminate Surfaces D->E After experiment F Segregate Waste E->F G Doff PPE F->G H Secure Disposal G->H

Caption: Workflow for the safe handling of this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.